molecular formula C3H6N2O6<br>CH3CHONO2CH2ONO2<br>C3H6N2O6 B1221224 Propylene glycol dinitrate CAS No. 6423-43-4

Propylene glycol dinitrate

Cat. No.: B1221224
CAS No.: 6423-43-4
M. Wt: 166.09 g/mol
InChI Key: PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Description

Propylene glycol dinitrate (PGDN, 1,2-propylene glycol dinitrate) is an organic nitrate ester and a colorless liquid with a characteristic, disagreeable odor . Its primary industrial application is as the explosive propellant component (approximately 75-76%) in Otto Fuel II, a mixture used in torpedo and naval weapon systems . This compound is a systemic toxicant with significant research value due to its effects on the cardiovascular system, central nervous system (CNS), and blood . Its principal mechanism of action is vasodilation, which in human experimental studies has been shown to cause dose-related frontal headaches, dizziness, and slight loss of equilibrium . In animal studies, higher concentrations have been shown to cause methemoglobinemia . Researchers utilize PGDN to study its impact on the visual evoked response (VER) and as a model compound for investigating the toxicity and metabolism of nitrate esters . It is rapidly metabolized in vivo and eliminated primarily in the urine as inorganic nitrate . Due to its hazardous properties, including being flammable, explosive, shock-sensitive, and a skin absorption hazard, strict safety protocols are mandatory . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-nitrooxypropan-2-yl nitrate
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InChI

InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3
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InChI Key

PSXCGTLGGVDWFU-UHFFFAOYSA-N
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Canonical SMILES

CC(CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

CH3CNO2OHCHNO2OH, Array, C3H6N2O6
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DSSTOX Substance ID

DTXSID7027627
Record name Propylene dinitrate
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Molecular Weight

166.09 g/mol
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Physical Description

Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.]
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Boiling Point

121 °C (decomposes)
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Solubility

0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1%
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Density

1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23
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Vapor Density

Relative vapor density (air = 1): 5.73
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Vapor Pressure

0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg
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Color/Form

Red-orange liquid

CAS No.

6423-43-4
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Melting Point

18 °F (NIOSH, 2023), 18 °F
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Foundational & Exploratory

The Discovery and Development of Propylene Glycol Dinitrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dinitrate (PGDN), a potent vasodilator and energetic material, has a history rooted in the mid-19th-century exploration of nitrate (B79036) esters, yet its most significant application emerged a century later. This technical guide provides an in-depth exploration of the discovery, synthesis, and core properties of PGDN. It details the historical context of its development, focusing on its pivotal role as the primary energetic component of Otto Fuel II. This document furnishes detailed experimental protocols for its synthesis, summarizes key quantitative data, and presents diagrams of its mechanism of action and synthesis workflows.

A History Etched in Propellants and Pharmacology

The journey of propylene glycol dinitrate is intertwined with the broader history of organic nitrate esters, a class of compounds recognized for both their explosive power and their physiological effects. While the precise date and individual credited with the first synthesis of PGDN remain obscure in the historical record, the foundational chemistry of nitrating polyhydric alcohols was established in the mid-19th century. A pivotal moment in this era was the synthesis of nitroglycerin by Ascanio Sobrero in 1847, which laid the groundwork for the development of other nitrate esters.

It was not until the mid-20th century that PGDN gained significant prominence. Its development was intrinsically linked to the creation of Otto Fuel II, a revolutionary monopropellant for torpedoes, by Dr. Otto Reitlinger in the mid-1960s for the United States Navy.[1][2] PGDN constitutes approximately 76% of Otto Fuel II, serving as the primary energetic component.[1] This application spurred extensive research into its synthesis, properties, and handling.

Beyond its military applications, the vasodilatory properties of PGDN, shared with other organic nitrates, have been recognized.[2] These compounds have been utilized in medicine for the treatment of angina pectoris since the 19th century, and PGDN exhibits a similar mechanism of action.[2]

Physicochemical and Explosive Properties

This compound is a colorless to yellowish, oily liquid with a characteristic disagreeable odor.[3] It is structurally similar to nitroglycerin but with one fewer nitrate group. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₃H₆N₂O₆[4]
Molar Mass 166.09 g/mol [4]
Density 1.37 g/cm³ at 20 °C[3]
Melting Point -30 °C[3]
Boiling Point Decomposes at 121 °C[5]
Vapor Pressure 0.07 mmHg at 22 °C[4]
Solubility in Water 7.97 g/L at 24.85 °C[3]
Detonation Velocity 6,900 m/s[4]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of PGDN are detailed below: the traditional mixed-acid nitration and a more contemporary "green" synthesis approach.

Mixed-Acid Nitration of Propylene Glycol

This is the most common and historically significant method for producing PGDN. It involves the esterification of propylene glycol with a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction towards the formation of the dinitrate ester.

Experimental Workflow:

Mixed_Acid_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PG Propylene Glycol Nitration Nitration (Low Temperature) PG->Nitration AcidMix Mixed Acid (HNO₃ + H₂SO₄) AcidMix->Nitration Separation Phase Separation Nitration->Separation Reaction Mixture Washing Washing (Water & Na₂CO₃ soln.) Separation->Washing Crude PGDN Drying Drying Washing->Drying PGDN_product Pure PGDN Drying->PGDN_product

Caption: Workflow for the mixed-acid synthesis of PGDN.

Detailed Protocol:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a specific molar ratio of concentrated sulfuric acid (98%) to concentrated nitric acid (70%), ensuring the temperature is maintained below 10 °C.

  • Nitration: While vigorously stirring the cooled nitrating mixture, slowly add propylene glycol dropwise. The rate of addition must be carefully controlled to maintain the reaction temperature between 10-20 °C.

  • Quenching and Separation: After the addition is complete, continue stirring for a short period (e.g., 15-30 minutes) while maintaining the low temperature. Pour the reaction mixture over crushed ice. The PGDN will separate as an oily layer.

  • Washing: Carefully separate the PGDN layer. Wash it sequentially with cold water, a dilute sodium carbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.

  • Drying: Dry the washed PGDN over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.

  • Purification (Optional): For higher purity, the PGDN can be further purified by vacuum distillation, although this is a hazardous procedure due to the thermal instability of the compound.

Safety Precautions: This synthesis involves highly corrosive and reactive materials and produces a shock-sensitive explosive. It must be conducted in a blast-proof fume hood with appropriate personal protective equipment, including a face shield, and behind a blast shield. The temperature must be strictly controlled to prevent a runaway reaction.

Green Synthesis using Dinitrogen Pentoxide

This method offers a cleaner alternative to the mixed-acid synthesis, avoiding the use of sulfuric acid and producing a higher yield with near-perfect selectivity.

Experimental Workflow:

Green_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PO Propylene Oxide Nitration Nitration (Controlled Temperature) PO->Nitration N2O5_sol N₂O₅ in Dichloromethane N2O5_sol->Nitration Washing Washing (NaHCO₃ soln.) Nitration->Washing Reaction Mixture Drying Solvent Removal Washing->Drying PGDN_product Pure PGDN Drying->PGDN_product

Caption: Workflow for the green synthesis of PGDN using N₂O₅.

Detailed Protocol:

  • Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide (N₂O₅) in a suitable organic solvent, such as dichloromethane, at a specific concentration.

  • Reaction: Cool the N₂O₅ solution to a controlled temperature (e.g., 10-15 °C). Slowly add a solution of propylene oxide in the same solvent to the N₂O₅ solution with stirring.

  • Work-up: After the addition is complete, allow the reaction to proceed for a short duration. Then, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted N₂O₅ and nitric acid.

  • Isolation: Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the PGDN product.[6]

Mechanism of Action: Vasodilation

The pharmacological effects of PGDN are primarily due to its action as a vasodilator, a property it shares with other organic nitrates like nitroglycerin. The underlying mechanism involves the release of nitric oxide (NO) and the subsequent activation of the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Signaling Pathway:

Vasodilation_Pathway PGDN This compound NO Nitric Oxide (NO) PGDN->NO Metabolic Conversion sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates MyosinLC_P Myosin Light Chain-PO₄ (Contraction) PKG->MyosinLC_P Dephosphorylation MyosinLC Myosin Light Chain (Relaxation) MyosinLC_P->MyosinLC Vasodilation Vasodilation MyosinLC->Vasodilation

References

Early Research on the Properties of Propylene Glycol Dinitrate (PGDN): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the properties of Propylene (B89431) Glycol Dinitrate (PGDN). It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the early scientific investigations into PGDN's physicochemical characteristics, toxicological profile, and metabolic fate. This document summarizes key quantitative data in structured tables, details experimental protocols from seminal studies, and provides visualizations of metabolic pathways and experimental workflows.

Physicochemical Properties of PGDN

Early research established PGDN as a colorless, oily liquid with a distinct, disagreeable odor.[1][2] It is slightly soluble in water and its instability necessitates the use of stabilizers like 2-nitrodiphenylamine (B16788) and desensitizers such as di-n-butyl sebacate, particularly in formulations like Otto Fuel II.[3][4]

PropertyValueReference
Molecular Formula C₃H₆N₂O₆[5]
Molecular Weight 166.09 g/mol [2]
Appearance Colorless liquid[1][2]
Odor Disagreeable[1][2]
Melting Point -27.7 °C to -30 °C[6][7]
Boiling Point Decomposes below boiling point[6]
Density 1.232 g/cm³ (at 20 °C)[6][7]
Vapor Pressure 0.07 mmHg (at 22 °C)[5][7]
Water Solubility 0.797 g/100 ml (at 25 °C)[5][7]

Toxicological Profile: Acute Toxicity

Early toxicological studies focused on determining the acute lethal doses (LD50) of PGDN across various animal models and routes of administration. These studies revealed that PGDN's toxicity is comparable to that of ethylene (B1197577) glycol dinitrate (EGDN).[8] The primary mechanism of acute toxicity at high doses is methemoglobinemia, leading to anoxia.[8]

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral250 - 1190[8]
RatIntraperitoneal (IP)930[7]
MouseIntraperitoneal (IP)> EGDN/PGDN (comparative)[8]
CatSubcutaneous (SC)200 - 300[8]

Metabolism and Pharmacokinetics

Pioneering work by Clark and Litchfield in 1969 elucidated the metabolic pathway of PGDN in rats.[3] Their research demonstrated that PGDN is rapidly metabolized, primarily in the liver and red blood cells.[3] The metabolic process involves the sequential removal of nitrate (B79036) groups, leading to the formation of mononitrates and, ultimately, inorganic nitrate, which is excreted in the urine.[1][3]

In Vivo Metabolism in Rats

Subcutaneous administration of PGDN to rats showed that the parent compound peaked in the blood within 30 minutes and was undetectable after 8-12 hours.[3] The primary metabolites identified were propylene glycol 2-mononitrate and inorganic nitrate.[3] Approximately 56% of the administered dose was excreted as inorganic nitrate in the urine within 24 hours.[3]

In Vitro Metabolism in Rat Blood

Incubation of PGDN with rat blood demonstrated a rapid breakdown, with 50% metabolized in the first hour and 50% of the remainder in the second hour.[3] The main products after 3 hours were propylene glycol 2-mononitrate and inorganic nitrate, with smaller quantities of propylene glycol 1-mononitrate and inorganic nitrite (B80452) also present.[3]

Metabolic Pathway of PGDN

The following diagram illustrates the proposed metabolic pathway of PGDN based on early research.

PGDN_Metabolism PGDN Propylene Glycol Dinitrate (PGDN) PG2MN Propylene Glycol 2-Mononitrate PGDN->PG2MN Major Pathway PG1MN Propylene Glycol 1-Mononitrate PGDN->PG1MN Minor Pathway InorganicNitrite Inorganic Nitrite PGDN->InorganicNitrite InorganicNitrate Inorganic Nitrate (Excreted in Urine) PG2MN->InorganicNitrate PG1MN->InorganicNitrate InorganicNitrite->InorganicNitrate Oxidation

Proposed metabolic pathway of this compound (PGDN).

Experimental Protocols

The following sections detail the methodologies employed in key early studies on PGDN.

Clark and Litchfield (1969): Metabolism Studies in Rats

This study was fundamental in understanding the metabolic fate of PGDN.

  • Animals: Alderley Park rats.[3]

  • Administration: A single subcutaneous injection of PGDN at a dose of 65 mg/kg.[3]

  • Sample Collection: Blood samples were collected at various time points post-injection. Urine was collected over a 24-hour period.[3]

  • Analysis: PGDN, its mononitrate metabolites, inorganic nitrite, and inorganic nitrate were measured in blood and urine samples. The specific analytical techniques were not detailed in the available summaries but likely involved colorimetric and chromatographic methods common at the time.[3]

  • Sample: Freshly drawn rat blood.[3]

  • Incubation: PGDN was added to the blood at a concentration of 50 µg/mL and incubated.[3]

  • Time Points: Aliquots were taken at 1, 2, and 3 hours for analysis.[3]

  • Analysis: The concentrations of PGDN and its metabolites were determined at each time point to establish the rate and products of metabolism.[3]

Clark_Litchfield_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study invivo_rats Alderley Park Rats invivo_admin Subcutaneous Injection (65 mg/kg PGDN) invivo_rats->invivo_admin invivo_sampling Blood & Urine Sampling (Timed Intervals) invivo_admin->invivo_sampling invivo_analysis Metabolite Analysis invivo_sampling->invivo_analysis invitro_blood Rat Blood Sample invitro_incubation Incubation with PGDN (50 µg/mL) invitro_blood->invitro_incubation invitro_sampling Aliquots at 1, 2, 3 hrs invitro_incubation->invitro_sampling invitro_analysis Metabolite Analysis invitro_sampling->invitro_analysis

Experimental workflow for the Clark and Litchfield (1969) metabolism study.
Stewart et al. (1974): Human Exposure Studies

This study provided crucial data on the effects of inhaled PGDN in humans.

  • Subjects: Healthy male volunteers.[3]

  • Exposure: Subjects were exposed to varying concentrations of PGDN vapor (0.03, 0.1, 0.2, 0.35, 0.5, and 1.5 ppm) for durations ranging from 1 to 8 hours in a controlled environmental chamber.[1][3] The PGDN vapor was generated from Otto Fuel II.[3]

  • Blinding: The study was conducted in a double-blind manner where detectable by odor.[4]

  • Monitoring: A range of physiological and performance parameters were monitored before, during, and after exposure.

  • Subjective Symptoms: Headaches, dizziness, nasal congestion, and eye irritation were recorded.[1][3]

  • Cardiovascular Effects: Blood pressure and heart rate were monitored.[9]

  • Central Nervous System Effects: Visual evoked response (VER) and balance were assessed.[1]

  • Hematology: Blood samples were analyzed for methemoglobin levels.[9]

Stewart_etal_Workflow cluster_monitoring Physiological and Performance Monitoring volunteers Human Volunteers exposure Controlled Chamber Exposure (0.03 - 1.5 ppm PGDN) (1 - 8 hours) volunteers->exposure symptoms Subjective Symptoms (Headache, Dizziness) exposure->symptoms cardio Cardiovascular (Blood Pressure, Heart Rate) exposure->cardio cns CNS Effects (VER, Balance) exposure->cns hematology Hematology (Methemoglobin) exposure->hematology

Experimental workflow for the Stewart et al. (1974) human exposure study.

Conclusion

The early research on this compound laid a critical foundation for understanding its properties and potential health effects. The work of pioneers like Clark, Litchfield, and Stewart provided essential data on its physicochemical nature, acute toxicity, metabolic pathways, and effects in humans. This technical guide serves as a consolidated resource for contemporary researchers, offering a detailed look into the seminal studies that continue to inform our understanding of PGDN. The methodologies and findings from this early era remain relevant for the ongoing assessment of the safety and potential therapeutic applications of organic nitrates.

References

The Fundamental Chemistry of Aliphatic Nitrate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry of aliphatic nitrate (B79036) esters. These compounds are of significant interest due to their diverse applications, ranging from energetic materials to vasodilators in pharmaceuticals. This guide covers their synthesis, decomposition, key reactions, and spectroscopic characterization, with a focus on providing quantitative data and detailed experimental methodologies.

Synthesis of Aliphatic Nitrate Esters

Aliphatic nitrate esters are most commonly synthesized by the esterification of an alcohol with nitric acid, typically in the presence of a strong dehydrating agent like sulfuric acid.[1] This process, known as O-nitration, involves the formation of the highly electrophilic nitronium ion (NO₂⁺).

A general reaction for the synthesis of an aliphatic nitrate ester is:

R-OH + HNO₃ (in H₂SO₄) → R-ONO₂ + H₂O[2]

Alternative methods have been developed to achieve nitration under milder conditions or with improved safety profiles. These include the use of dinitrogen pentoxide (N₂O₅) or a combination of trichloroisocyanuric acid and triphenylphosphine (B44618) with a nitrate salt.[3][4] For industrial-scale production, continuous flow chemistry is emerging as a safer alternative to traditional batch processes, especially for highly exothermic nitration reactions.[5]

Experimental Protocols

Synthesis of Pentaerythritol (B129877) Tetranitrate (PETN) [6][7][8][9]

  • Materials: Pentaerythritol, concentrated nitric acid (98%), concentrated sulfuric acid (98%), ice, distilled water, sodium bicarbonate solution, acetone.

  • Procedure:

    • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask submerged in an ice bath. Maintain the temperature below 10°C.

    • Slowly add finely powdered pentaerythritol to the stirred nitrating mixture in small portions, ensuring the temperature does not exceed 15-20°C.

    • After the addition is complete, continue stirring for 30-60 minutes while maintaining the low temperature.

    • Carefully pour the reaction mixture into a large volume of crushed ice and water to precipitate the PETN.

    • Filter the crude PETN and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

    • Further neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.

    • Purify the PETN by recrystallization from hot acetone.

    • Dry the purified PETN crystals in a vacuum desiccator at a temperature not exceeding 50°C.

Synthesis of Nitroglycerin (1,2,3-Propanetriol Trinitrate) [1][5][10][11][12]

  • Warning: The synthesis of nitroglycerin is extremely hazardous and should only be attempted by trained professionals in a properly equipped laboratory.

  • Materials: Glycerol (B35011), concentrated nitric acid (fuming), concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane (B109758) (for extraction).

  • Procedure:

    • Prepare a nitrating mixture of concentrated sulfuric and nitric acids in a flask cooled in an ice-salt bath to below 0°C.

    • Slowly add glycerol dropwise to the vigorously stirred nitrating mixture, maintaining the temperature below 10°C. Exceeding this temperature can lead to a runaway reaction and detonation.

    • After the addition is complete, allow the mixture to react for another 10-15 minutes.

    • Slowly and carefully pour the reaction mixture into a large volume of ice water. The nitroglycerin will separate as a dense, oily layer.

    • Separate the nitroglycerin layer and wash it multiple times with cold water, followed by a dilute sodium bicarbonate solution to neutralize residual acid.

    • The purified nitroglycerin can be carefully separated.

Decomposition of Aliphatic Nitrate Esters

The thermal decomposition of aliphatic nitrate esters is a critical aspect of their chemistry, particularly for their application as energetic materials. The initial and rate-determining step is typically the homolytic cleavage of the weak O-NO₂ bond, which has a bond dissociation energy of approximately 155 kJ/mol.[13][14] This cleavage results in the formation of an alkoxy radical and nitrogen dioxide (NO₂).

R-O-NO₂ → R-O• + •NO₂

The subsequent reactions of these radical species lead to the formation of a variety of gaseous products, including N₂, CO₂, CO, H₂O, and formaldehyde.[2][15] The exact composition of the decomposition products depends on the structure of the nitrate ester and the conditions of decomposition.

Quantitative Data on Thermal Decomposition
CompoundDecomposition Temperature (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Ethylene Glycol Dinitrate (EGDN)~170-230 (DSC)123.46 - 148.04-[8][10]
Propylene Glycol Dinitrate (PGDN)~170-230 (DSC)--[5][6]
Triethylene Glycol Dinitrate (TEGDN)Onset ~191-222106.54 - 216.410⁹.¹⁷ - 10²⁰.⁵¹[16]

Key Reactions of Aliphatic Nitrate Esters

Hydrolysis

Aliphatic nitrate esters can undergo hydrolysis under both acidic and basic conditions to yield the parent alcohol and nitric acid or a nitrate salt.

Acid-Catalyzed Hydrolysis:

R-ONO₂ + H₂O (H⁺ catalyst) ⇌ R-OH + HNO₃

The mechanism involves protonation of the nitrate ester oxygen, followed by nucleophilic attack by water.[17]

Alkaline Hydrolysis:

R-ONO₂ + OH⁻ → R-OH + NO₃⁻

Alkaline hydrolysis is generally a second-order reaction, first order in both the nitrate ester and the hydroxide (B78521) ion.[2][18] The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrogen or the α-carbon of the alkyl group.[2]

Quantitative Data on Hydrolysis
Compound ClassConditionRate Constant (k)Reference
Carboxylic Acid Esters (for comparison)Alkaline (25°C)Varies widely with structure[1][3]
Aliphatic Nitrate EstersAlkaline (30°C and 60°C)Varies with structure and substitution[2]
Enzymatic Denitration

In biological systems, aliphatic nitrate esters are metabolized by enzymes, a process crucial for their vasodilatory effects. Glutathione (B108866) S-transferases (GSTs) are key enzymes in this process.[16][19][20] The mechanism involves the nucleophilic attack of the thiol group of glutathione (GSH) on the nitrogen atom of the nitrate ester, leading to the formation of an unstable S-nitrosoglutathione intermediate, which then releases nitric oxide (NO) or a related species.[19][20]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of aliphatic nitrate esters.

Infrared (IR) Spectroscopy

The most characteristic IR absorption bands for aliphatic nitrate esters are the asymmetric and symmetric stretching vibrations of the -ONO₂ group.

Functional GroupAbsorption Range (cm⁻¹)Intensity
-O-NO₂ (asymmetric stretch)1660 - 1625Strong
-O-NO₂ (symmetric stretch)1285 - 1270Strong
C-O Stretch1000 - 830Strong

Source: General IR absorption tables.[15][21][22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Protons on the carbon atom attached to the nitrate ester group (-CH-ONO₂) are deshielded and typically resonate in the range of δ 4.5-5.5 ppm.

¹³C NMR: The carbon atom attached to the nitrate ester group is also deshielded and its chemical shift is influenced by the surrounding molecular structure.

Carbon EnvironmentTypical ¹³C Chemical Shift (ppm)
R-C H₂-ONO₂65 - 80
R₂-C H-ONO₂70 - 90

Source: General ¹³C NMR chemical shift tables.[25][26][27][28][29]

Bond Dissociation Energies

The O-NO₂ bond is generally the weakest bond in an aliphatic nitrate ester, and its bond dissociation energy (BDE) is a key indicator of the compound's thermal stability.

BondCompound TypeBond Dissociation Energy (kJ/mol)Reference
O-NO₂Primary Aliphatic Nitrate Ester~155 - 167[13][14]
O-NO₂Secondary Aliphatic Nitrate Ester~160 - 170[30]
C-OAliphatic Ether (for comparison)~358[31]

Note: BDE values can vary depending on the specific molecular structure and the method of determination (experimental or computational).[32]

Visualizations

Signaling Pathway of Aliphatic Nitrate Esters as Vasodilators

NitricOxideSignaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Aliphatic Nitrate Ester Aliphatic Nitrate Ester Membrane Transporter Membrane Transporter Aliphatic Nitrate Ester->Membrane Transporter Uptake Nitrate Ester Nitrate Ester Membrane Transporter->Nitrate Ester GST GST Nitrate Ester->GST Metabolism GSH GSH GSH->GST NO NO GST->NO Release sGC_inactive sGC (inactive) NO->sGC_inactive Activation sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Physiological Response

Caption: Nitric oxide signaling pathway initiated by an aliphatic nitrate ester.

Experimental Workflow for Synthesis and Characterization

ExperimentalWorkflow Start Start Reactants Alcohol + Nitrating Agent Start->Reactants Synthesis Nitration Reaction (Controlled Temperature) Reactants->Synthesis Quenching Precipitation in Ice Water Synthesis->Quenching Isolation Filtration Quenching->Isolation Purification Washing & Recrystallization Isolation->Purification Characterization Characterization Purification->Characterization FTIR FTIR Spectroscopy Characterization->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR HPLC HPLC Analysis (Purity) Characterization->HPLC End End FTIR->End NMR->End HPLC->End

Caption: A typical experimental workflow for the synthesis and characterization of an aliphatic nitrate ester.

References

In-Depth Technical Guide to the Spectroscopic Data Analysis of Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dinitrate (PGDN) is an organic nitrate (B79036) with significant applications as a high-energy plasticizer in propellants and explosives, and it is a compound of interest in toxicology and drug development due to its vasodilatory properties.[1] A thorough understanding of its molecular structure and behavior is paramount for its safe handling, quality control, and the development of novel applications. Spectroscopic techniques are indispensable tools for the elucidation of PGDN's chemical identity and purity. This technical guide provides a comprehensive overview of the spectroscopic analysis of PGDN, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by presenting key spectral data in a structured format, detailing experimental protocols, and illustrating relevant analytical workflows and metabolic pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like PGDN. It provides both the retention time for chromatographic separation and the mass spectrum for molecular identification.

Data Presentation: Mass Spectrometry

The electron ionization (EI) mass spectrum of PGDN is characterized by a series of specific fragment ions. The molecular ion peak is often weak or absent due to the energetic nature of the molecule.

m/z (Daltons) Proposed Fragment Ion Relative Intensity
76[C3H6NO2]+High
46[NO2]+High
30[NO]+High

Table 1: Key Mass Fragments of Propylene Glycol Dinitrate (PGDN) from GC-MS Analysis.

Experimental Protocol: GC-MS

The following protocol outlines a typical GC-MS method for the analysis of PGDN.[2]

Sample Preparation:

  • Dissolve a small amount of the PGDN sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.[2][3]

  • The concentration should be adjusted to be within the linear range of the detector.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Mass Spectrometer: Agilent 5973 network mass spectrometer or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable for the separation of PGDN.

  • Carrier Gas: Helium at a constant flow rate.

GC Conditions:

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Injector Temperature: 180-250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 200-250 °C.

    • Final hold: 2-5 minutes.

  • Transfer Line Temperature: 250-280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 30-300 amu.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of PGDN is dominated by strong absorptions from the nitrate ester groups.

Data Presentation: Infrared Spectroscopy

The following table summarizes the characteristic infrared absorption bands for PGDN.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2990 - 2850C-H stretchingMedium
~1650O-NO₂ asymmetric stretchingStrong
~1470C-H bendingMedium
~1280O-NO₂ symmetric stretchingStrong
~850O-N stretchingStrong

Table 2: Characteristic Infrared Absorption Bands of this compound (PGDN).

Experimental Protocol: FTIR Spectroscopy

A typical FTIR analysis of liquid PGDN can be performed using the following protocol.

Sample Preparation:

  • PGDN can be analyzed neat as a thin film between two infrared-transparent windows (e.g., NaCl or KBr plates).

  • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid sample is placed directly on the ATR crystal.

Instrumentation:

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a DTGS or MCT detector.

  • Accessory: Transmission cell with NaCl or KBr windows, or an ATR accessory with a diamond or zinc selenide (B1212193) crystal.

Data Acquisition:

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to sample analysis.

Raman Spectroscopy Analysis

Data Presentation: Raman Spectroscopy (Analogous Compounds)

The following table presents the expected Raman shifts for the key functional groups in PGDN, based on data from other organic nitrates.

Raman Shift (cm⁻¹) Vibrational Mode Expected Intensity
~2990 - 2850C-H stretchingMedium
~1650O-NO₂ asymmetric stretchingWeak
~1280O-NO₂ symmetric stretchingStrong
~850O-N stretchingMedium

Table 3: Expected Raman Shifts for this compound (PGDN) based on Analogous Nitrate Esters.

Experimental Protocol: Raman Spectroscopy

The following protocol describes a general method for acquiring the Raman spectrum of a liquid sample like PGDN.

Sample Preparation:

  • PGDN can be analyzed neat in a glass vial or NMR tube.

Instrumentation:

  • Raman Spectrometer: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Detector: A charge-coupled device (CCD) detector.

  • Objective: A microscope objective or a fiber optic probe for sample excitation and collection of the scattered light.

Data Acquisition:

  • Laser Power: The laser power should be kept low to avoid sample degradation or detonation.

  • Integration Time: 1-10 seconds per accumulation.

  • Number of Accumulations: 10-100 accumulations to improve the signal-to-noise ratio.

  • Spectral Range: 200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for PGDN is scarce in the literature, the expected chemical shifts can be predicted based on the analysis of similar nitrate esters. The electron-withdrawing nature of the nitrate groups will significantly deshield the adjacent protons and carbons.

Data Presentation: ¹H and ¹³C NMR Spectroscopy (Predicted)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for PGDN. These are estimates based on the known effects of nitrate ester groups on neighboring nuclei.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃~1.5Doublet~6
CH₂~4.5 - 5.0Multiplet-
CH~5.0 - 5.5Multiplet-

Table 4: Predicted ¹H NMR Spectral Data for this compound (PGDN).

Carbon Predicted Chemical Shift (δ, ppm)
CH₃~15 - 20
CH₂~70 - 75
CH~75 - 80

Table 5: Predicted ¹³C NMR Spectral Data for this compound (PGDN).

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid energetic material like PGDN is as follows.

Sample Preparation:

  • Dissolve 5-10 mg of PGDN in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Probe: A standard 5 mm broadband probe.

Data Acquisition (¹H NMR):

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

Data Acquisition (¹³C NMR):

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Number of Scans: 128 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a PGDN sample.

Analytical_Workflow Analytical Workflow for PGDN Sample PGDN Sample SamplePrep Sample Preparation (Dilution/Neat) Sample->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS FTIR FTIR Analysis SamplePrep->FTIR Raman Raman Analysis SamplePrep->Raman NMR NMR Analysis SamplePrep->NMR DataProcessing Data Processing and Analysis GCMS->DataProcessing FTIR->DataProcessing Raman->DataProcessing NMR->DataProcessing Report Final Report and Interpretation DataProcessing->Report

Analytical Workflow for PGDN
Metabolic Pathway of PGDN

The metabolic degradation of PGDN in biological systems primarily involves the sequential removal of the nitrate groups.[4][5]

Metabolic_Pathway Proposed Metabolic Pathway of PGDN PGDN This compound (PGDN) PG1MN Propylene Glycol-1-Mononitrate PGDN->PG1MN Denitration PG2MN Propylene Glycol-2-Mononitrate PGDN->PG2MN Denitration Nitrate Inorganic Nitrate PGDN->Nitrate PG Propylene Glycol PG1MN->PG Denitration PG1MN->Nitrate PG2MN->PG Denitration PG2MN->Nitrate

Proposed Metabolic Pathway of PGDN

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the complementary information provided by GC-MS, FTIR, Raman, and NMR techniques. While GC-MS and FTIR provide robust methods for identification and functional group analysis with well-established experimental protocols, the application of Raman and NMR spectroscopy to PGDN is less documented. The data and protocols presented in this guide, including analogical data for Raman and NMR, offer a solid foundation for researchers and professionals working with this energetic material. The provided workflows and pathway diagrams serve to contextualize the analytical process and its relevance in broader scientific and developmental applications. Further research to obtain and publish detailed experimental Raman and NMR spectra of PGDN would be a valuable contribution to the field.

References

physical and chemical properties of pure PGDN

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Pure Propylene (B89431) Glycol Dinitrate (PGDN)

Introduction

Propylene glycol dinitrate (PGDN), with the chemical formula C₃H₆N₂O₆, is an organic nitrate (B79036) ester of propylene glycol.[1] Structurally similar to nitroglycerin but with one less nitrate group, PGDN is a significant compound in the field of energetic materials and has historical use in medicine for treating angina pectoris.[1][2] It is the primary explosive component, constituting approximately 76%, of Otto Fuel II, a propellant used in torpedoes and other naval weapon systems.[3][4] Pure PGDN is a colorless, unstable liquid with a characteristic disagreeable odor.[1][3][5] Its high energy content, coupled with its sensitivity to shock and friction, necessitates careful handling and a thorough understanding of its properties for safe and effective application in research and development.[6][7] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and an examination of its metabolic fate and toxicological effects.

Physical Properties of PGDN

The physical characteristics of PGDN are critical for its handling, storage, and application. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₆N₂O₆[1]
Molar Mass 166.089 g·mol⁻¹[1][7]
Appearance Colorless liquid[1][5][7]
Odor Disagreeable[1][5][8]
Density 1.232 g/cm³ (at 20 °C)[1][7]
1.37 g/cm³ (at 20°C)[5][8][9]
Melting Point -27.7 °C (−17.9 °F; 245.5 K)[1][7]
-30 °C[5][8][9]
Boiling Point Decomposes at 121 °C (250 °F; 394 K)[1][6][7]
Solubility in Water 0.1% (at 20 °C)[1][8]
7.97 g/L (at 24.85 °C)[5][8][9]
Vapor Pressure 0.07 mmHg (at 22 °C)[1][7]
2.54 Pa (at ambient temperature)[10]
Odor Threshold 0.18 to 0.23 ppm[3]

Chemical Properties of PGDN

PGDN is a highly energetic and reactive compound. Its chemical behavior is dominated by the two nitrate ester groups, which impart its explosive properties.

PropertyDescriptionReference
Stability Unstable as a pure compound.[3] Sensitive to shock, friction, and heat.[6][7][3][6][7]
Decomposition Decomposes at 121 °C, below its boiling point.[1][6] Thermal decomposition occurs between 170-230 °C, depending on the heating rate.[10][1][6][10]
Combustion Burns with a clean flame, producing carbon monoxide, water vapor, and nitrogen gas (C₃H₆(ONO₂)₂ → 3CO + 3H₂O + N₂).[1][7] Heating may lead to violent combustion or explosion.[8][9][1][7][8][9]
Explosive Properties It is a shock-sensitive explosive.[1] The detonation velocity is 6900 m/s at a density of 1.37 g/cm³.[7][1][7]
Reactivity Acts as a strong oxidizing agent.[8][9] It can react vigorously and potentially explosively with reducing agents, including hydrides, sulfides, and nitrides, as well as with many combustible materials.[8][9] Violent reactions can occur with aluminum, cyanides, esters, and other substances.[8][9] It also reacts with acids and alkalis.[8][8][9]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of PGDN involves the nitration of propylene glycol using a mixture of concentrated nitric and sulfuric acids.[2][7]

Methodology:

  • Prepare a nitrating mixture by combining 16 mL of 96% sulfuric acid and 14 mL of 90% nitric acid in a beaker.[2]

  • Cool the acid mixture to 10 °C in a salt-ice bath.[2]

  • Slowly add 9.6 mL of propylene glycol dropwise to the cooled acid mixture while stirring continuously.[2]

  • Maintain the reaction temperature between 10-15 °C throughout the addition, which should take approximately 30 minutes.[2]

  • If red fumes are observed or the temperature exceeds 20 °C, the reaction should be immediately quenched by pouring the contents into a large volume of cold water.[2]

  • After the addition is complete, allow the mixture to stand for a short period before separating the PGDN layer.

  • The crude PGDN is then washed sequentially with water, a sodium bicarbonate solution, and again with water to neutralize and remove residual acids.

  • The final product should be dried using a suitable drying agent.

Another approach involves a greener synthesis using dinitrogen pentoxide (N₂O₅) as the nitrating agent in an organic solvent like dichloromethane, which can yield PGDN at around 96.3% with high selectivity.[11]

Determination of Thermal Decomposition

The thermal stability and decomposition kinetics of PGDN can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry-Mass Spectrometry (TG/MS).[10][12]

Methodology (DSC):

  • A small sample of PGDN is placed in an aluminum pan.

  • The sample is heated in the DSC instrument at a constant heating rate (e.g., 1, 3, 5, and 8 °C/min) over a temperature range, for instance, from 50 °C to 280 °C.[12]

  • The heat flow to or from the sample is measured as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting thermogram as the intersection point of the baseline and the tangent of the exothermic decomposition peak.[12] The heat of decomposition can also be calculated from the peak area.[10]

Purity Assessment

The purity of synthesized PGDN can be assessed using Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier Transform Infrared Spectroscopy (FTIR).[10][12]

Methodology (GC/MS):

  • A diluted sample of PGDN is injected into the GC system.

  • The instrument parameters are set, for example: injection port temperature at 180 °C, initial oven temperature at 35 °C for 3 minutes, followed by a ramp up to 250 °C at a rate of 20 °C/min, and held for 5 minutes.[12]

  • Helium is used as the carrier gas.[10]

  • The separated components are detected by the mass spectrometer, which is operated in scan mode (e.g., 30-300 amu).[10][12]

  • The resulting chromatogram and mass spectra are analyzed to identify PGDN and any impurities.

Toxicology and Metabolism

PGDN is a systemic toxicant that can be absorbed through inhalation, skin contact, or ingestion.[1][5] Its toxic effects are primarily linked to its vasodilating properties and its ability to induce methemoglobinemia.[1][7][13]

Mechanism of Action and Metabolism: The toxicity of PGDN is related to its capacity to cause vasodilation, a property it shares with other organic nitrates used in medicine.[5] Overexposure can lead to the relaxation of vascular smooth muscle, resulting in a drop in blood pressure.[5] In the body, PGDN is rapidly and completely metabolized, primarily in the liver and red blood cells, and is excreted in the urine as inorganic nitrate within 24 hours.[3][4]

The metabolic breakdown of PGDN involves the sequential removal of the nitrate groups. In rats, after subcutaneous injection, PGDN is metabolized, with propylene glycol 2-mononitrate being a primary metabolite detected in the blood, which is further broken down to inorganic nitrate.[3][5] In vitro studies with rat blood have shown that about 50% of PGDN is metabolized within the first hour.[5]

dot

PGDN_Metabolism PGDN This compound (PGDN) (Absorbed via inhalation, skin, ingestion) Bloodstream Enters Bloodstream PGDN->Bloodstream Metabolism Metabolized in Liver and Erythrocytes Bloodstream->Metabolism Effects Physiological Effects: - Vasodilation (Headache, Hypotension) - Methemoglobinemia Bloodstream->Effects PG2M Propylene Glycol 2-Mononitrate Metabolism->PG2M PG1M Propylene Glycol 1-Mononitrate Metabolism->PG1M InorganicNitrite Inorganic Nitrite Metabolism->InorganicNitrite InorganicNitrate Inorganic Nitrate (Major Metabolite) PG2M->InorganicNitrate PG1M->InorganicNitrate InorganicNitrite->InorganicNitrate Excretion Excreted in Urine InorganicNitrate->Excretion

Caption: Metabolic pathway of this compound (PGDN) in the body.

Experimental and Analytical Workflow

The characterization of PGDN involves a logical sequence of steps from its synthesis to the determination of its various properties and its safe handling.

dot

PGDN_Workflow Experimental Workflow for PGDN Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_safety Safety & Handling Synthesis Synthesis of PGDN (e.g., Nitration of Propylene Glycol) Purification Purification (Washing and Drying) Synthesis->Purification Handling Safe Handling Protocols (Grounding, Non-sparking tools) Synthesis->Handling Purity Purity Assessment (GC/MS, FTIR) Purification->Purity Physical Physical Property Determination (Density, MP, BP, etc.) Purity->Physical Chemical Chemical Property Determination (Stability, Reactivity) Purity->Chemical Thermal Thermal Analysis (DSC, TGA) Chemical->Thermal Thermal->Handling Storage Proper Storage (Cool, Ventilated) Handling->Storage Disposal Disposal Procedures (Hydrolysis) Storage->Disposal

Caption: A logical workflow for the synthesis and characterization of PGDN.

Conclusion

This compound is a potent energetic material with well-defined, albeit hazardous, physical and chemical properties. Its utility as a propellant is counterbalanced by its instability and toxicity, which necessitates strict adherence to safety protocols during its synthesis, handling, and use. The experimental methodologies outlined in this guide provide a framework for the systematic characterization of PGDN, which is essential for both fundamental research and applied development in the fields of energetic materials and pharmacology. A thorough understanding of its metabolic pathways is also crucial for assessing and mitigating the health risks associated with exposure.

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Propylene Glycol Dinitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of propylene (B89431) glycol dinitrate (PGDN). It details the experimental methodologies used to study its decomposition, presents quantitative data from thermal analysis, and elucidates the proposed decomposition pathways. This document is intended to serve as a valuable resource for professionals working with or researching nitrate (B79036) esters.

Introduction

Propylene glycol dinitrate (PGDN) is a liquid nitrate ester with applications as a propellant and in some energetic formulations.[1][2] Understanding its thermal decomposition is crucial for safety, stability, and performance assessments. The decomposition of PGDN is an exothermic process that, upon heating, can proceed rapidly and potentially lead to an explosion.[3] The primary mechanism of its toxicity is also linked to its vasodilating properties, similar to other organic nitrates.[4][5]

Experimental Protocols

The thermal decomposition of PGDN has been primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry coupled with Mass Spectrometry (TG/MS).[1][6]

2.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability, decomposition temperatures, and heat of decomposition of PGDN.

  • Methodology: A sample of PGDN is placed in a sealed aluminum pan and heated at a constant rate in an inert atmosphere. The difference in heat flow between the sample and a reference pan is measured as a function of temperature. Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram. By performing the experiment at different heating rates, kinetic parameters like the activation energy can be calculated using models such as those proposed by Kissinger and Ozawa.[1][6]

2.2 Thermogravimetry-Mass Spectrometry (TG/MS)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of PGDN and to correlate mass loss with specific decomposition events.

  • Methodology: A sample of PGDN is heated in a thermogravimetric analyzer, which measures the change in mass as a function of temperature. The evolved gases are simultaneously introduced into a mass spectrometer for analysis. This allows for the identification of the decomposition products by their mass-to-charge ratio (m/z).[1][6] The experiments are typically conducted in an open crucible, which means that evaporation and decomposition can occur simultaneously.[1][6]

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of PGDN.

Table 1: DSC Parameters for PGDN Decomposition at Various Heating Rates [1][6]

Heating Rate (β) [°C·min⁻¹]Onset Temperature (T_onset) [°C]Maximum Peak Temperature (T_max) [°C]Enthalpy of Decomposition (ΔH) [J·g⁻¹]
1172.83182.194121.91
3180.50196.674134.39
5182.00203.004003.21
8192.68208.483788.00
Average --4011.87

Table 2: Activation Energy of PGDN Thermal Decomposition [1][6]

ModelActivation Energy (E_a) [kJ·mol⁻¹]Correlation Factor (R²)
Ozawa133.070.9982
Kissinger134.780.9980
Literature Value168.45-

Table 3: Gaseous Products Identified by TG/MS during Thermal Decomposition [1][6]

Mass-to-Charge Ratio (m/z)Identified Gas
30NO
44C₃H₈ (Propane)
46NO₂

It is noteworthy that the decomposition temperature of PGDN increases with the heating rate.[1][6]

Thermal Decomposition Pathways

The thermal decomposition of PGDN is a complex process initiated by the cleavage of the weak O-NO₂ bond. The subsequent reactions lead to the formation of various gaseous products.

PGDN_Decomposition_Workflow cluster_input Experimental Analysis cluster_techniques Analytical Techniques cluster_data Data Acquisition cluster_analysis Kinetic Analysis PGDN PGDN Sample DSC Differential Scanning Calorimetry (DSC) PGDN->DSC TGMS Thermogravimetry-Mass Spectrometry (TG/MS) PGDN->TGMS ThermalData Decomposition Temperatures (Tonset, Tmax) Enthalpy of Decomposition (ΔH) DSC->ThermalData ProductData Gaseous Products (NO, C3H8, NO2) TGMS->ProductData Kinetics Activation Energy (Ea) (Kissinger, Ozawa models) ThermalData->Kinetics

Experimental workflow for studying PGDN thermal decomposition.

The primary decomposition pathway is believed to be initiated by the homolytic cleavage of the O-NO₂ bond, leading to the formation of an alkoxy radical and nitrogen dioxide (NO₂). This is a common initial step for nitrate esters.

PGDN_Decomposition_Pathway PGDN This compound (PGDN) C3H6(ONO2)2 InitialCleavage Initial Step: O-NO2 Bond Cleavage PGDN->InitialCleavage Heat AlkoxyRadical Alkoxy Radical Intermediate InitialCleavage->AlkoxyRadical NO2 Nitrogen Dioxide (NO2) InitialCleavage->NO2 BetaScission β-Scission AlkoxyRadical->BetaScission NO Nitric Oxide (NO) NO2->NO FurtherReactions Further Reactions BetaScission->FurtherReactions FinalProducts Final Gaseous Products FurtherReactions->FinalProducts FinalProducts->NO Propane (B168953) Propane (C3H8) FinalProducts->Propane

Proposed thermal decomposition pathway of PGDN.

The alkoxy radical formed is highly unstable and can undergo further reactions, such as β-scission, leading to the formation of smaller, more stable molecules. The presence of propane (C₃H₈) as a final product suggests a series of complex rearrangement and fragmentation reactions of the initial three-carbon backbone of PGDN.[1][6] The detection of both NO and NO₂ indicates that redox reactions involving the nitrogen-containing species are also occurring during the decomposition process. A computational study of the combustion of a liquid monopropellant containing PGDN also highlights HONO-elimination pathways and dominant beta-scission pathways for the primary thermal decomposition products.[7]

Conclusion

The thermal decomposition of this compound is a multi-step process that has been effectively characterized by DSC and TG/MS. The decomposition is exothermic and proceeds via the initial cleavage of the O-NO₂ bond, followed by a cascade of radical reactions to produce gaseous products including NO, NO₂, and propane. The quantitative data on decomposition temperatures and activation energies provide a basis for assessing the thermal stability and hazards associated with PGDN. Further research could focus on elucidating the detailed kinetics of the secondary reactions and the influence of catalysts or stabilizers on the decomposition pathways.

References

Propylene Glycol Dinitrate: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) glycol dinitrate (PGDN) is a nitrated ester primarily used as a propellant, notably as the main component of Otto Fuel II. Its toxicological profile is of significant interest due to occupational exposure and potential environmental contamination. This technical guide provides a comprehensive overview of the toxicological effects of PGDN, drawing from a wide range of studies. The document details its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key quantitative data are summarized in tabular format for ease of reference, and detailed experimental methodologies are provided for critical studies. Furthermore, this guide includes visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of its mechanism of action. The primary toxic effects of PGDN are attributed to its vasodilatory properties, leading to cardiovascular and central nervous system effects, as well as its capacity to induce methemoglobinemia at higher concentrations.

Introduction

Propylene glycol dinitrate (PGDN) is a colorless, volatile liquid with a disagreeable odor.[1][2] Structurally similar to nitroglycerin, it is a potent vasodilator.[3] Its primary application is as a major component of the torpedo (B1668785) propellant Otto Fuel II.[4] Exposure to PGDN can occur through inhalation and dermal contact.[5][6] This document serves as a detailed technical resource on the toxicological properties of PGDN, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of its health hazards.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

PGDN is rapidly absorbed into the body following inhalation, dermal contact, or ingestion.[7] Once absorbed, it is quickly metabolized and eliminated.[1] In vivo studies in rats have shown that after subcutaneous injection, PGDN levels in the blood peak within 30 minutes and become undetectable within 8-12 hours.[1] The primary metabolite found in the blood is propylene glycol 2-mononitrate, which is further broken down to inorganic nitrate (B79036) and excreted in the urine.[1] In vitro studies with dog blood indicate that PGDN preferentially associates with red blood cells.[7]

Metabolic Pathway of this compound

The metabolism of PGDN involves sequential denitration to mononitrates and subsequently to propylene glycol, which can then enter intermediary metabolism.

PGDN_Metabolism PGDN This compound PGMN1 Propylene Glycol 1-Mononitrate PGDN->PGMN1 Denitration PGMN2 Propylene Glycol 2-Mononitrate PGDN->PGMN2 Denitration PG Propylene Glycol PGMN1->PG Denitration Nitrate Inorganic Nitrate PGMN1->Nitrate PGMN2->PG Denitration PGMN2->Nitrate

Caption: Metabolic breakdown of PGDN to mononitrates and propylene glycol.

Acute Toxicity

The acute toxicity of PGDN is characterized by its potent vasodilatory effects.[1] In humans, exposure can lead to headaches, dizziness, loss of balance, eye irritation, nasal congestion, nausea, and difficulty breathing.[1][6] At high concentrations, PGDN can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity, which can lead to anoxia and even death.[1][6]

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValueReference
RatOralLD50250 - 1,190 mg/kg[1]
RatSubcutaneousLD50530 mg/kg
RatIntraperitonealLD50930 mg/kg
MouseOral (Otto Fuel II)LD502,240 mg/kg[8]
RabbitDermalLD50>2 g/kg[9]

Chronic Toxicity and Carcinogenicity

Long-term exposure to PGDN has been associated with cardiovascular effects.[5] Studies on workers chronically exposed to nitrated esters have reported sudden deaths due to circulatory failure.[1] Animal studies have revealed effects on the liver, kidneys, and red blood cells.[1]

In a one-year inhalation study, dogs exposed to 0.2 ppm of PGDN showed hematologic effects.[1] Rats exposed to 36 ppm in the same study also exhibited low levels of methemoglobin.[1] Continuous 90-day inhalation exposures at 10 ppm caused kidney and liver changes in dogs, with higher concentrations (35 ppm) leading to significant iron deposits in the liver, spleen, and kidneys.[9]

There have been no two-year carcinogenicity studies conducted on PGDN.[1] Therefore, its carcinogenic potential in humans remains unclassified.[6]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for PGDN Inhalation Exposure

SpeciesDurationEffectNOAELLOAELReference
HumanAcuteMild Headache0.03 ppm0.1 ppm[1]
Dog1 yearHematologic Effects-0.2 ppm[1]

Genotoxicity

PGDN has been evaluated in a battery of mutagenicity and genotoxicity studies. The results have been largely negative, with a positive result observed only in a mouse lymphoma cell assay at cytotoxic concentrations.[1] Otto fuel II, of which PGDN is the main component, did not show positive results in a dominant lethal assay in mice.[1]

Reproductive and Developmental Toxicity

Currently, there is limited information available regarding the reproductive and developmental toxicity of PGDN.[6] One study on female U.S. Navy personnel exposed to PGDN did not find an increase in spontaneous abortions.[8] Dermal application of PGDN to rats and rabbits did not show teratogenic effects at doses that were not maternally toxic.[8]

Mechanism of Action

The primary mechanism of PGDN's toxicity is linked to its vasodilatory properties, which are a result of the release of nitric oxide (NO).[3] This mechanism is shared with other organic nitrates like nitroglycerin.[3]

Signaling Pathway for PGDN-Induced Vasodilation

Vasodilation_Pathway PGDN This compound NO Nitric Oxide (NO) PGDN->NO Metabolic Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation Leads to

Caption: PGDN-induced vasodilation via the nitric oxide/cGMP pathway.

Released nitric oxide activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3] This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] Increased levels of cGMP lead to the activation of protein kinase G, which ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[3] This vasodilation is responsible for the characteristic headaches and changes in blood pressure observed upon exposure.[3]

Experimental Protocols

Acute Oral LD50 Study in Rats (Clark and Litchfield, 1969)
  • Test Substance: this compound.

  • Animals: Alderley Park rats.

  • Procedure: Animals were administered lethal oral or subcutaneous doses of PGDN.

  • Observations: Signs of toxicity such as prostration, anoxia, coldness, methemoglobinemia, and respiratory depression were monitored. Time to death was recorded, which occurred up to 48 hours post-administration.[1]

  • Endpoint: The dose that was lethal to 50% of the animals (LD50) was calculated.

One-Year Inhalation Study in Dogs, Rats, and Mice (Gaworski et al., 1985)
  • Test Substance: Otto fuel II (containing PGDN).

  • Animals: Beagle dogs, Fischer-344 rats, and C57BL/6 mice.

  • Exposure Regimen: Animals were exposed via inhalation for 6 hours/day, 5 days/week for 12 months (rats and mice) or 14 months (dogs).

  • Concentrations: Control (0 ppm), low concentration (0.2 ppm), and high concentration (36 ppm).

  • Parameters Monitored: Clinical signs, body weight, hematology, clinical chemistry, and histopathology of major organs.

  • Follow-up: A one-year follow-up period was included after the exposure phase to assess long-term effects.[1]

Human Volunteer Inhalation Study (Stewart et al., 1974)
  • Test Substance: Otto fuel II vapor (99% PGDN).

  • Subjects: 17 healthy men (22-25 years old) and a small group of research staff.

  • Exposure: Subjects were exposed in a controlled-environment chamber to PGDN concentrations ranging from 0 to 1.5 ppm for durations of 1 to 8 hours.

  • Endpoints: Subjective symptoms (headache, dizziness, etc.), changes in visual evoked response (VER), and other physiological parameters were recorded.

  • Key Findings: A dose-response relationship was established for the induction of headaches and changes in VER.[1]

Experimental Workflow for Human Inhalation Study

Human_Inhalation_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Measurements (Physiological, Neurological) Informed_Consent->Baseline Exposure Controlled Chamber Exposure (Varying PGDN concentrations and durations) Baseline->Exposure Symptoms Record Subjective Symptoms (Headache, Dizziness) Exposure->Symptoms VER Measure Visual Evoked Response (VER) Exposure->VER Physiological Monitor Physiological Parameters Exposure->Physiological Analysis Analyze Dose-Response Relationship Symptoms->Analysis VER->Analysis Physiological->Analysis Conclusion Draw Conclusions on NOAEL/LOAEL Analysis->Conclusion

Caption: Workflow for a human volunteer inhalation study of PGDN.

Conclusion

The toxicological profile of this compound is primarily defined by its vasodilatory effects, which manifest as cardiovascular and central nervous system symptoms in humans, and its potential to cause methemoglobinemia at high exposure levels. While acute effects are well-documented, data on chronic toxicity, particularly carcinogenicity and reproductive effects, are limited. The established mechanism of action via nitric oxide release and subsequent cGMP-mediated vasodilation provides a solid foundation for understanding its physiological effects. This guide consolidates key toxicological data and methodologies to support further research and risk assessment of this important industrial chemical.

References

Structural Deep Dive: Unraveling the Similarities of PGDN with Nitroglycerin and EGDN

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development and Molecular Science

Propylene (B89431) glycol dinitrate (PGDN), a potent vasodilator, shares a close structural and functional relationship with the well-known organic nitrates, nitroglycerin (GTN) and ethylene (B1197577) glycol dinitrate (EGDN). Understanding these structural similarities at a molecular level is paramount for the rational design of novel therapeutics and for elucidating their shared mechanism of action. This in-depth technical guide provides a comparative analysis of the structural features of PGDN, GTN, and EGDN, details the experimental protocols for their characterization, and visualizes their common signaling pathway.

Comparative Structural Analysis

The core structural motif shared by PGDN, GTN, and EGDN is the nitrate (B79036) ester functional group (-ONO₂), which is responsible for their vasodilatory properties. The key distinction lies in the polyol backbone to which these nitrate groups are attached. PGDN is structurally similar to nitroglycerin but has one fewer nitrate group.[1] It also shares a close resemblance to EGDN, with the primary difference being the presence of a methyl group on the propylene glycol backbone of PGDN.[1]

A detailed comparison of the key structural parameters of these molecules is essential for a comprehensive understanding of their structure-activity relationships. The following table summarizes the available quantitative data on their molecular formulas, weights, and key bond lengths and angles, derived from crystallographic and computational studies.

PropertyPropylene Glycol Dinitrate (PGDN)Nitroglycerin (GTN)Ethylene Glycol Dinitrate (EGDN)
Molecular Formula C₃H₆N₂O₆[2][3][4][5]C₃H₅N₃O₉[6][7]C₂H₄N₂O₆
Molecular Weight ( g/mol ) 166.09[2][4]227.09[7]152.07
Key Bond Lengths (Å)
C-O (nitrate)Data not availableData not available1.452 - 1.461
O-N (nitrate)Data not availableData not available1.408 - 1.415
N=O (nitrate)Data not availableData not available1.208 - 1.213
Key Bond Angles (°)
C-O-NData not availableData not available115.1 - 116.2
O-N-OData not availableData not available117.5 - 118.1
O=N=OData not availableData not available124.3 - 124.6

Note: Specific experimental bond lengths and angles for PGDN and GTN from publicly accessible crystallographic databases were not available at the time of this publication. The data for EGDN is derived from its published crystal structure.

Experimental Protocols

The characterization of PGDN, GTN, and EGDN involves a suite of analytical techniques to determine their structure, purity, and concentration. The following are detailed methodologies for key experiments.

X-ray Crystallography for Structural Elucidation of EGDN

This protocol is adapted from the successful determination of the crystal structure of EGDN.

  • Crystallization:

    • Prepare a 1:1 (v/v) solution of EGDN in diethyl ether.

    • Seal the solution in a suitable container and allow it to crystallize at a constant temperature of 241.15 K (-32°C) for a minimum of three weeks.

    • Carefully select a single crystal of suitable size (typically >0.1 mm in all dimensions) under a nitrogen counterflow at low temperature to prevent melting and decomposition.

  • Data Collection:

    • Mount the selected crystal on a goniometer.

    • Cool the crystal to approximately 100 K using a suitable cryostream.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to correct for experimental factors.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

This protocol is a general method for the analysis of nitrate esters and can be adapted for PGDN, GTN, and EGDN.

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane (B109758) or toluene.[8][9]

    • For solid samples, dissolve a known quantity in a suitable solvent.

    • Prepare a series of calibration standards of known concentrations.

  • GC-MS System:

    • Gas Chromatograph: Agilent 6890 series or equivalent.[8][9]

    • Column: DB-5 or CP-Sil 8 CB (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[6][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6][8]

    • Injector: Splitless mode, with an injector temperature of approximately 180°C.[6][8]

    • Oven Program: Initial temperature of 35-80°C held for 1-3 minutes, followed by a temperature ramp (e.g., 15°C/min) to a final temperature of 250°C, held for a few minutes.[6][8][10]

    • Mass Spectrometer: Agilent 5973 network Mass Spectrometer or equivalent.[8][9]

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for enhanced sensitivity.

    • Mass Range: Scan from m/z 30 to 300 amu.[6][8]

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra compared to the prepared standards.

    • Quantify the analytes by integrating the peak areas of characteristic ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol provides a general framework for obtaining ¹H NMR spectra of the target compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer:

    • Use a spectrometer with a proton frequency of 300 MHz or higher.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Signaling Pathway and Mechanism of Action

The vasodilatory effects of PGDN, GTN, and EGDN are mediated through a common signaling pathway involving the release of nitric oxide (NO).[11] Organic nitrates are considered prodrugs that undergo enzymatic biotransformation to release NO.[11] This process can be initiated by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).

The released NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[11] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, which causes smooth muscle relaxation and vasodilation.[11]

Vasodilation_Pathway cluster_extracellular Extracellular Space / Endothelium cluster_smooth_muscle Vascular Smooth Muscle Cell OrganicNitrates Organic Nitrates (PGDN, GTN, EGDN) NO Nitric Oxide (NO) OrganicNitrates->NO Enzymatic Conversion (e.g., ALDH2) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive Activates PKG_active PKG - Active PKG_inactive->PKG_active MyosinLC_P Myosin Light Chain (Phosphorylated) MyosinLC Myosin Light Chain (Dephosphorylated) MyosinLC_P->MyosinLC Dephosphorylation PKG_active Contraction Muscle Contraction MyosinLC_P->Contraction Relaxation Muscle Relaxation (Vasodilation) MyosinLC->Relaxation

References

Methodological & Application

Application Note: Green Synthesis of Poly(glycidyl nitrate) (PGDN) using Dinitrogen Pentoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a green and efficient synthetic route for the energetic polymer, poly(glycidyl nitrate) (PGDN). Traditional methods for PGDN synthesis often involve harsh nitrating agents like mixed acids, leading to significant acid waste and potential safety hazards. This protocol utilizes dinitrogen pentoxide (N₂O₅) as a powerful yet clean nitrating agent for the synthesis of the glycidyl (B131873) nitrate (B79036) (GN) monomer, which is subsequently polymerized. The use of N₂O₅ in a suitable organic solvent minimizes the formation of acidic byproducts, offering a more environmentally benign and controlled reaction.[1][2] This document provides detailed experimental protocols for both the synthesis of the GN monomer and its subsequent polymerization to PGDN, along with typical characterization data.

Introduction

Poly(glycidyl nitrate) (PGDN) is a high-energy polymer with a high oxygen balance, making it a valuable component in advanced propellant and explosive formulations.[3] The energetic properties of PGDN stem from the high density of nitrate ester groups along its polymer backbone. Conventional synthesis routes to PGDN typically involve the nitration of epichlorohydrin (B41342) followed by cyclization to form the glycidyl nitrate monomer, which is then polymerized.[4] These methods often employ strong, corrosive acids, which present significant environmental and safety challenges.

A greener alternative involves the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent.[1][2] N₂O₅ is a powerful nitrating agent that reacts cleanly with alcohols to form nitrate esters, with nitric acid as the only byproduct, which can be readily removed.[2] The synthesis of the glycidyl nitrate monomer via the nitration of glycidol (B123203) with N₂O₅ in an inert solvent represents a significant advancement in the clean production of this energetic material.[1] This application note provides a comprehensive guide to this greener synthetic approach.

Key Advantages of the Dinitrogen Pentoxide Method

  • Reduced Acid Waste: The primary byproduct is nitric acid, which is less hazardous and easier to manage than mixed acid waste.

  • Milder Reaction Conditions: The reaction can often be carried out at sub-ambient temperatures, providing better control and enhanced safety.

  • High Selectivity: N₂O₅ can be a highly selective nitrating agent, leading to higher purity products.[2]

  • Versatility: The N₂O₅/organic solvent system is suitable for substrates that are sensitive to strong acids.[2]

Experimental Protocols

This section details the protocols for the synthesis of the glycidyl nitrate monomer using dinitrogen pentoxide, followed by its cationic ring-opening polymerization to yield PGDN.

Protocol 1: Green Synthesis of Glycidyl Nitrate (GN) Monomer using Dinitrogen Pentoxide

This protocol is based on the principle of nitrating glycidol with a solution of dinitrogen pentoxide in an inert organic solvent.

Materials:

  • Glycidol (high purity)

  • Dinitrogen pentoxide (N₂O₅)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Rotary evaporator

Procedure:

  • Preparation of N₂O₅ Solution: Prepare a solution of dinitrogen pentoxide in anhydrous dichloromethane. The concentration should be determined based on the desired stoichiometry. (Note: N₂O₅ is a powerful oxidizing and nitrating agent and should be handled with extreme caution in a well-ventilated fume hood.)

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in a low-temperature cooling bath and maintain a dry, inert atmosphere using a gentle flow of nitrogen.

  • Reactant Addition: Charge the flask with a solution of high-purity glycidol in anhydrous dichloromethane. Cool the solution to -10 °C to 0 °C.

  • Nitration: Add the previously prepared N₂O₅ solution dropwise to the stirred glycidol solution via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition. The molar ratio of N₂O₅ to glycidol should be approximately 1.1:1.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the hydroxyl peak of glycidol).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the nitric acid byproduct.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator at a bath temperature below 30 °C to obtain the crude glycidyl nitrate monomer.

  • Purification (Optional): If necessary, the glycidyl nitrate can be further purified by vacuum distillation. However, due to the energetic nature of the monomer, this step must be performed with extreme caution behind a blast shield.

Protocol 2: Cationic Ring-Opening Polymerization of Glycidyl Nitrate (GN) to Poly(glycidyl nitrate) (PGDN)

This protocol describes the polymerization of the synthesized GN monomer to PGDN.

Materials:

  • Glycidyl nitrate (GN) monomer (from Protocol 1)

  • 1,4-Butanediol (BDO, initiator, dried over molecular sieves)

  • Boron trifluoride etherate (BF₃·OEt₂, catalyst)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Methanol (B129727) (for precipitation)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Low-temperature cooling bath

Procedure:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum for additions via syringe. Maintain a dry nitrogen atmosphere.

  • Initiator and Catalyst: Charge the flask with anhydrous dichloromethane and the initiator, 1,4-butanediol. Cool the solution to 0 °C in an ice bath. Add the catalyst, boron trifluoride etherate, dropwise via syringe.

  • Monomer Addition: Slowly add the glycidyl nitrate monomer (dissolved in a small amount of anhydrous dichloromethane if necessary) to the stirred reaction mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Polymerization: After the monomer addition is complete, continue to stir the reaction mixture at 0-5 °C for several hours (typically 4-24 hours) until the desired molecular weight is achieved. The progress can be monitored by GPC.

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of water. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated PGDN by filtration or decantation. Wash the polymer with fresh methanol. Dry the PGDN under vacuum at a temperature not exceeding 40 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for PGDN synthesized via the N₂O₅ route followed by cationic polymerization. Note: The data presented are representative values from the literature and may vary depending on specific reaction conditions.

Table 1: Typical Properties of Glycidyl Nitrate (GN) Monomer

ParameterValue
Appearance Colorless to pale yellow liquid
Yield >90%
Purity (by GC-MS) >98%
Boiling Point 56-58 °C at 10 mmHg

Table 2: Typical Properties of Poly(glycidyl nitrate) (PGDN)

ParameterValue
Appearance Viscous, pale yellow liquid/gum
Molecular Weight (Mn, g/mol ) 2,000 - 10,000
Polydispersity Index (PDI) 1.2 - 1.8
Glass Transition Temp. (Tg, °C) -35 to -25
Decomposition Temp. (Td, °C) > 180 (onset)
Density (g/cm³) ~1.5

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the green synthesis of PGDN using dinitrogen pentoxide.

G cluster_0 Protocol 1: Green Synthesis of Glycidyl Nitrate (GN) Monomer cluster_1 Protocol 2: Polymerization of GN to PGDN N2O5 Dinitrogen Pentoxide (N₂O₅) in CH₂Cl₂ Reaction Nitration Reaction (0-5 °C) N2O5->Reaction Glycidol Glycidol in CH₂Cl₂ Glycidol->Reaction Quenching Quenching with NaHCO₃ Reaction->Quenching Neutralization Workup Aqueous Work-up Quenching->Workup Drying Drying over Na₂SO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation GN_Monomer Glycidyl Nitrate (GN) Monomer Evaporation->GN_Monomer GN_Monomer_Poly Glycidyl Nitrate (GN) Monomer GN_Monomer->GN_Monomer_Poly To Polymerization Polymerization Cationic Ring-Opening Polymerization (0-10 °C) GN_Monomer_Poly->Polymerization Initiator_Catalyst Initiator (BDO) + Catalyst (BF₃·OEt₂) in CH₂Cl₂ Initiator_Catalyst->Polymerization Termination Termination with Water Polymerization->Termination Precipitation Precipitation in Methanol Termination->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying_Polymer Vacuum Drying Isolation->Drying_Polymer PGDN_Polymer Poly(glycidyl nitrate) (PGDN) Drying_Polymer->PGDN_Polymer

Caption: Workflow for the green synthesis of PGDN.

Characterization

The synthesized GN monomer and PGDN polymer should be thoroughly characterized to confirm their structure and properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrate ester groups (characteristic peaks around 1630 cm⁻¹ and 1280 cm⁻¹) and the disappearance of the hydroxyl group from the glycidol precursor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the monomer and the polymer, and to determine the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the PGDN polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the PGDN.[5][6][7][8]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the PGDN.[5][6][7][8]

Safety Considerations

  • Dinitrogen pentoxide is a highly reactive and potentially explosive compound. It should be handled with extreme care by trained personnel in a well-ventilated fume hood and behind a safety shield.

  • Glycidyl nitrate is an energetic material and is sensitive to shock and heat. All operations involving the monomer and the final polymer should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and adherence to established safety protocols for handling energetic materials.

  • The polymerization reaction is exothermic. Proper temperature control is crucial to prevent a runaway reaction.

Conclusion

The use of dinitrogen pentoxide for the synthesis of the glycidyl nitrate monomer offers a greener and more controlled pathway for the production of high-purity PGDN. This method significantly reduces the environmental impact compared to traditional synthesis routes that rely on mixed acids. The protocols provided in this application note offer a foundation for the laboratory-scale synthesis of PGDN for research and development in the field of energetic materials. The resulting PGDN exhibits the desired thermal and physical properties for its application as an energetic binder in advanced formulations.

References

Application Notes and Protocols for the Analytical Determination of Propylene Glycol Dinitrate (PGDN) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene Glycol Dinitrate (PGDN) is an energetic material used as a propellant, particularly in Otto Fuel II.[1] Its presence in aqueous environments, stemming from manufacturing processes or accidental leakage, is a significant concern due to its potential toxicity.[2] Consequently, robust and reliable analytical methods for the detection and quantification of PGDN in water are essential for environmental monitoring, process control, and ensuring safety.

These application notes provide detailed protocols for the determination of PGDN in aqueous solutions using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely utilized and effective method. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC/MS) are discussed as a complementary technique.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of PGDN in aqueous solutions. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most prominent methods are chromatography-based.

High-Performance Liquid Chromatography (HPLC): This is a well-established technique for the separation and quantification of PGDN in aqueous samples.[1][3] HPLC offers good sensitivity and selectivity, particularly when coupled with a UV detector, as PGDN absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides high sensitivity and specificity, making it an excellent tool for the identification and quantification of PGDN.[4] Due to the non-volatile nature of PGDN, a prior extraction from the aqueous matrix into an organic solvent is typically required.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the HPLC-UV method for PGDN analysis in aqueous solutions.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Instrumentation HPLC with UV Detector
Dynamic Linear Range 0 - 750 ppm[1]
Limit of Detection Down to 1 ppm[1]
Wavelength for Detection Maximum Absorbance Wavelength (Specific wavelength to be determined during method development)[1]
Correlation Coefficient (r²) > 0.999[1]

Experimental Protocols

Protocol 1: Determination of PGDN in Aqueous Solutions by HPLC-UV

This protocol details the steps for the quantitative analysis of PGDN in water samples using HPLC with UV detection.[1]

1. Equipment and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Analytical HPLC column suitable for the separation of nitroaromatic compounds (e.g., C18 column).

  • Mobile phase: A suitable mixture of HPLC-grade organic solvent (e.g., methanol (B129727) or acetonitrile) and water. The exact ratio should be optimized for best separation.

  • PGDN standard solution of known concentration.

  • Sample vials.

  • Syringe filters (0.45 µm).

2. Preparation of Standards and Samples:

  • Standard Solutions: Prepare a series of standard solutions of PGDN in the mobile phase, covering the expected concentration range of the samples. A dynamic linear response range has been observed between 0 and 750 ppm.[1]

  • Sample Preparation: For clear aqueous samples, filter through a 0.45 µm syringe filter before injection. For samples with high concentrations of PGDN, dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.

3. HPLC-UV Analysis:

  • Set the UV detector to the wavelength of maximum absorbance for PGDN.[1]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a fixed volume of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and the peak areas or peak heights for PGDN. The retention time for the PGDN peak is typically short, for instance, around 0.7 minutes with a peak width of 0.3 minutes at half height under specific chromatographic conditions.[1]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area or height of the PGDN standards against their known concentrations.

  • Determine the concentration of PGDN in the samples by interpolating their peak areas or heights on the calibration curve. A linear response with a correlation coefficient (r²) of >0.999 is typically achieved.[1]

Protocol 2: Extraction of PGDN from Aqueous Solutions for GC/MS Analysis

For GC/MS analysis, PGDN must first be extracted from the aqueous solution into a suitable organic solvent.

1. Equipment and Reagents:

  • Separatory funnel.

  • Organic solvents (e.g., ethyl acetate, diethyl ether).[1]

  • Aqueous sample containing PGDN.

  • Sodium sulfate (B86663) (anhydrous) for drying the organic extract.

2. Extraction Procedure:

  • Take a known volume of the aqueous sample (e.g., 50 mL) in a separatory funnel.

  • Add a volume of the organic solvent (e.g., 25 mL).[1]

  • Shake the funnel vigorously for a few minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to ensure complete recovery.[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • The resulting solution can be concentrated or diluted as necessary before GC/MS analysis.

Visualizations

Experimental_Workflow_for_HPLC_Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Aqueous Sample B Filter (0.45 µm) A->B C Prepared Sample B->C G HPLC System C->G Inject D PGDN Standard E Serial Dilution D->E F Calibration Standards E->F F->G Inject H UV Detector G->H I Data Acquisition H->I J Chromatograms I->J K Calibration Curve (Peak Area vs. Conc.) J->K L Quantification of PGDN K->L end End L->end start Start start->A start->D

Caption: Workflow for PGDN analysis in aqueous solutions by HPLC-UV.

PGDN_Extraction_Workflow A Aqueous Sample (e.g., 50 mL) B Add Organic Solvent (e.g., 25 mL) A->B C Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Collect Organic Layer D->E F Repeat Extraction of Aqueous Layer D->F Aqueous Layer G Combine Organic Extracts E->G F->C H Dry with Anhydrous Na₂SO₄ G->H I Concentrate/Dilute for Analysis H->I end Ready for GC/MS I->end start Start start->A

Caption: Liquid-liquid extraction protocol for PGDN from aqueous samples.

References

Application Note: Quantification of Propylene Glycol Dinitrate (PGDN) using High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of Propylene (B89431) Glycol Dinitrate (PGDN). PGDN is a significant compound used as a propellant, notably in Otto Fuel II, and its monitoring in various matrices is crucial for environmental, occupational safety, and pharmaceutical research purposes. The described method is simple, rapid, and suitable for the determination of PGDN in aqueous solutions, with adaptable protocols for other sample matrices.

Introduction

Propylene Glycol Dinitrate (PGDN), a nitric acid ester of propylene glycol, is the primary component of the torpedo (B1668785) propellant Otto Fuel II. Due to its potential for environmental contamination and its physiological effects, including causing headaches and a drop in blood pressure, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific means for this purpose. This document provides a detailed experimental protocol, system parameters, and performance data for the quantification of PGDN.

Principle of the Method

The method employs a reversed-phase C18 column to separate PGDN from other components in the sample matrix. An isocratic mobile phase of methanol (B129727) and water is used for elution. PGDN is detected by its absorbance in the low UV region, with a maximum absorbance observed around 205 nm[1]. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with an isocratic pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size) is recommended.

  • Reagents: HPLC grade methanol, and ultrapure water.

  • PGDN Standard: A certified reference standard of this compound.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of PGDN.

ParameterCondition
Mobile Phase 60% Methanol / 40% Water (v/v)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 205 nm
Run Time Approximately 15 minutes
Expected Retention Time ~ 0.7 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of PGDN reference standard and dissolve it in 100 mL of water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with water to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 50, 100, 250, 500, and 750 ppm).

Sample Preparation

The sample preparation protocol depends on the matrix.

  • Aqueous Samples (e.g., Wastewater): For clear aqueous samples, no sample preparation is required[1]. Samples can be directly injected after filtration through a 0.45 µm syringe filter if particulates are present.

  • Solid or Semi-Solid Samples (General Protocol):

    • Accurately weigh a representative amount of the homogenized sample.

    • Add a suitable extraction solvent (e.g., ethyl acetate, which is effective for extracting PGDN from skin homogenates for GC analysis) in a defined volume-to-weight ratio (e.g., 10:1 mL/g)[2].

    • Vortex or sonicate the sample for a sufficient time to ensure complete extraction (e.g., 15-30 minutes).

    • Centrifuge the sample to pellet solid debris.

    • Carefully collect the supernatant (the solvent extract).

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Data Presentation: Method Performance

The performance of this HPLC-UV method for PGDN quantification is summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2Gaussian Peak Shape
Theoretical Plates > 2000> 2000
Repeatability (%RSD, n=6) < 2%< 2%

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0 - 750 ppm (mg/L)
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 1 ppm (mg/L) in water[1]
Limit of Quantification (LOQ) Should be determined by the end-user (typically 3x LOD)
Accuracy (Recovery) Expected range: 80-120%. A GC method for PGDN in skin reported 85.7% to 101%[2].
Precision (%RSD) Intraday and Interday precision should be < 15% (or as per specific regulatory guidelines).

Note: Full method validation for precision and accuracy should be performed by the end-user in the specific sample matrix of interest to ensure compliance with internal and regulatory standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of PGDN using HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start std_prep Prepare PGDN Stock & Working Standards start->std_prep sample_prep Sample Preparation (Aqueous or Extraction) start->sample_prep filtration Filter Samples & Standards (0.45 µm) std_prep->filtration sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection Load into Autosampler separation Chromatographic Separation (C18 Column, 60% MeOH) hplc_injection->separation detection UV Detection at 205 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Integrate PGDN Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve from Standards peak_integration->calibration_curve quantification Quantify PGDN in Samples peak_integration->quantification calibration_curve->quantification report Report Results (ppm) quantification->report

References

Application Note: Quantitative Analysis of Propylene Glycol Dinitrate (PGDN) by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Propylene Glycol Dinitrate (PGDN) using Gas Chromatography-Mass Spectrometry (GC-MS). PGDN, a nitrate (B79036) ester, is utilized in various applications, including as a component in energetic materials.[1][2] Accurate and reliable quantification of PGDN is crucial for research, quality control, and safety monitoring. This application note details the necessary instrumentation, reagents, and a step-by-step protocol for the analysis. Additionally, it presents a summary of key quantitative data and visual workflows to aid in experimental design and execution.

Introduction to GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3][4] In this method, a sample is vaporized and injected into the GC, where it travels through a column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase.[5] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[5][6]

Experimental Protocol

This protocol is based on established methods for the GC-MS analysis of PGDN.[1][2]

Reagents and Materials
  • Solvent: Dichloromethane (CH₂Cl₂), HPLC grade or equivalent.

  • Standard: this compound (PGDN), analytical standard.

  • Sample Preparation: Volumetric flasks, pipettes, and autosampler vials with inserts.

Instrumentation

An Agilent 6890 series gas chromatograph coupled with an Agilent 5973 network mass spectrometer, or an equivalent system, is recommended.[1][2]

Sample Preparation
  • Standard Preparation: Prepare a stock solution of PGDN in dichloromethane. Create a series of calibration standards by performing serial dilutions of the stock solution to cover the desired concentration range.

  • Sample Preparation: Accurately weigh or measure the sample containing PGDN. Dissolve the sample in a known volume of dichloromethane.[1][2] For instance, 0.5 µL of a sample can be dissolved in 2 mL of dichloromethane.[1][2] Ensure the final concentration of PGDN falls within the range of the calibration standards.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for PGDN analysis.[1][2]

ParameterValue
Gas Chromatograph
ColumnDB-5, 30 m x 0.32 mm
Carrier GasHelium
Flow Rate1 mL/min
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature180°C
Oven ProgramInitial: 35°C, hold for 3 minRamp: 20°C/min to 250°CFinal: Hold at 250°C for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
MS Source Temperature230°C
MS Quadrupole Temp.150°C
Scan Range30-300 amu
Solvent Delay2.2 min

Data Analysis and Quantitative Results

Identification of PGDN

PGDN is identified by its characteristic retention time and mass spectrum. The retention time for PGDN under the specified conditions is approximately 5.13 minutes.[1][2] The mass spectrum of PGDN is characterized by specific fragment ions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of PGDN.

ParameterValueReference
Retention Time5.13 min[1][2]
Characteristic m/z ions30, 46, 76[1][2]

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 46) against the concentration of the PGDN standards. The concentration of PGDN in unknown samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of PGDN.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing PGDN Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject 1 µL into GC-MS Dissolve->Inject Standard Prepare Calibration Standards Standard->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify PGDN by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for PGDN analysis by GC-MS.

PGDN Fragmentation Pathway

The following diagram illustrates a simplified potential fragmentation pathway for PGDN in the mass spectrometer.

G PGDN PGDN Molecular Ion (m/z not prominent) frag1 [CH3CH(ONO2)CH2]+ or [CH2(ONO2)CH(CH3)]+ m/z = 105 PGDN->frag1 Loss of NO2 frag2 [NO2]+ m/z = 46 PGDN->frag2 frag3 [NO]+ m/z = 30 PGDN->frag3 frag4 [C3H6NO2]+ m/z = 76 PGDN->frag4

Caption: PGDN Mass Spectrometry Fragmentation.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of PGDN. By following the outlined protocol and utilizing the provided parameters, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. The presented quantitative data and visual workflows serve as valuable resources for implementing this analytical method in the laboratory.

References

Application Note: Characterization of Synthesized Propylene Glycol Dinitrate (PGDN) using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the characterization of synthesized Propylene (B89431) Glycol Dinitrate (PGDN), a high-energy material, using Fourier Transform Infrared (FTIR) spectroscopy. The successful synthesis is confirmed by the disappearance of the hydroxyl group peak from the propylene glycol precursor and the appearance of characteristic nitrate (B79036) ester peaks. This document outlines the necessary materials, equipment, safety precautions, and a step-by-step procedure for sample analysis and data interpretation.

Introduction

Propylene Glycol Dinitrate (PGDN) is a liquid nitrate ester explosive used as a plasticizer in certain energetic formulations and as a monopropellant.[1][2][3] Accurate characterization of synthesized PGDN is crucial to ensure its purity and proper functionality. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of PGDN.[1][2][3] This method relies on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation, one can identify the functional groups present in a molecule, thereby confirming the successful nitration of propylene glycol to PGDN.

The key spectral changes indicating a successful synthesis are the disappearance of the broad O–H stretching vibration from the propylene glycol starting material and the emergence of strong absorption bands corresponding to the nitrate ester (O–NO2) groups.[1][2]

Experimental Protocols

Safety Precautions

Warning: PGDN is an energetic material and should be handled with extreme caution. All synthesis and handling procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5][6] All local and institutional safety protocols for handling explosive materials must be strictly followed.

Materials and Equipment
  • Synthesized this compound (PGDN)

  • Propylene Glycol (PG) (as a reference)

  • FTIR Spectrometer (e.g., Mettler Toledo FTIR or Spectrum One PerkinElmer)[1][7]

  • Attenuated Total Reflectance (ATR) accessory[1][7]

  • Pipettes

  • Lint-free wipes

  • Ethanol (B145695) or isopropanol (B130326) for cleaning

FTIR Measurement Protocol
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric CO2 and water vapor.[8]

  • Sample Application (ATR Method):

    • Place a small drop (approximately 1 µL) of the reference material, propylene glycol, onto the ATR crystal.[1]

    • Ensure the crystal surface is completely covered.[9]

  • Spectrum Acquisition (Reference):

    • Record the FTIR spectrum of propylene glycol.

    • Typical parameters:

      • Spectral Range: 4000–400 cm⁻¹[1][2]

      • Resolution: 4 cm⁻¹[7]

      • Number of Scans: 60 scans[1][2]

  • Cleaning:

    • Carefully clean the ATR crystal with a lint-free wipe soaked in ethanol or isopropanol and allow it to dry completely.[9]

  • Sample Application (PGDN):

    • Apply a small drop of the synthesized PGDN onto the clean, dry ATR crystal.

  • Spectrum Acquisition (PGDN):

    • Record the FTIR spectrum of the synthesized PGDN using the same parameters as the reference scan.

  • Data Analysis:

    • Superimpose the spectra of propylene glycol and PGDN for comparison.[1][2]

    • Identify the key spectral changes to confirm the synthesis of PGDN.

Data Presentation

The successful synthesis of PGDN is confirmed by comparing its FTIR spectrum with that of the propylene glycol precursor. The key distinguishing features are summarized in the table below.

Functional GroupVibration ModePropylene Glycol (cm⁻¹)PGDN (cm⁻¹)Interpretation
O–HStretching~3370 (broad)[1][2]Absent[1][2]Disappearance indicates consumption of hydroxyl groups.
C–HStretching2943, 2923[1][2]PresentC-H bonds remain in the molecule.
NO₂Asymmetric StretchingAbsent~1635[1][2]Appearance confirms the presence of nitrate groups.
NO₂Symmetric StretchingAbsent~1270[1][2]Appearance confirms the presence of nitrate groups.
C–OStretching1215, 1084, 1037[1][2]ModifiedChanges in this region are expected due to the formation of C-O-NO₂ bonds.

Visualization of Experimental Workflow and Data Interpretation

Experimental Workflow

G Experimental Workflow for PGDN Synthesis and FTIR Characterization cluster_synthesis PGDN Synthesis cluster_ftir FTIR Analysis cluster_analysis Data Analysis & Confirmation PG Propylene Glycol Synthesis Nitration Reaction PG->Synthesis Nitrating_Agent Nitrating Agent Nitrating_Agent->Synthesis PGDN_Sample Synthesized PGDN Synthesis->PGDN_Sample FTIR_Spectrometer FTIR Spectrometer with ATR PGDN_Sample->FTIR_Spectrometer Acquire_Spectrum Acquire Spectrum FTIR_Spectrometer->Acquire_Spectrum Compare_Spectra Compare PGDN and PG Spectra Acquire_Spectrum->Compare_Spectra Confirmation Successful Synthesis Confirmed Compare_Spectra->Confirmation

Caption: Workflow for PGDN synthesis and FTIR characterization.

Interpretation of FTIR Spectra

G Interpretation of FTIR Spectra for PGDN Characterization cluster_evidence Key Spectral Evidence cluster_interpretation Functional Group Interpretation PGDN_Spectrum FTIR Spectrum of Synthesized Product Disappearance Disappearance of Broad Peak (~3370 cm⁻¹) PGDN_Spectrum->Disappearance Appearance1 Appearance of New Peak (~1635 cm⁻¹) PGDN_Spectrum->Appearance1 Appearance2 Appearance of New Peak (~1270 cm⁻¹) PGDN_Spectrum->Appearance2 OH_Group O-H Stretch (from Propylene Glycol) is Absent Disappearance->OH_Group NO2_Asymmetric NO₂ Asymmetric Stretch is Present Appearance1->NO2_Asymmetric NO2_Symmetric NO₂ Symmetric Stretch is Present Appearance2->NO2_Symmetric Conclusion Conclusion: Successful Synthesis of PGDN OH_Group->Conclusion NO2_Asymmetric->Conclusion NO2_Symmetric->Conclusion

Caption: Logic for confirming PGDN synthesis via FTIR.

Conclusion

FTIR spectroscopy is a powerful and straightforward method for the qualitative characterization of synthesized PGDN. The distinct spectral changes, namely the disappearance of the O-H band and the appearance of the NO₂ bands, provide conclusive evidence of a successful nitration reaction. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols: Poly(glycidyl nitrate) as an Energetic Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in the field of energetic materials.

Introduction

Energetic plasticizers are crucial components in modern explosive and propellant formulations. They are incorporated into polymer-bonded explosives (PBXs) and solid propellants to improve processability, enhance mechanical properties at low temperatures, and increase the overall energy content of the formulation. Poly(glycidyl nitrate), commonly known as PGN or poly(GLYN), is a high-energy nitrato polymer. While high molecular weight PGN serves as an energetic binder, its low molecular weight oligomers are effective energetic plasticizers.[1]

These application notes provide a comprehensive overview of the use of low molecular weight PGN as a plasticizer. This document details its synthesis, its effects on formulation properties, and standard protocols for formulation, curing, and characterization.

Note on Terminology: The user prompt specified "PGDN," which typically refers to Propylene Glycol Dinitrate. However, the broader scientific literature on energetic polymer plasticizers extensively covers low molecular weight Poly(glycidyl nitrate) , abbreviated as PGN or poly(GLYN), for this application. This document will focus on PGN, as it aligns with the context of polymeric plasticizers in advanced energetic formulations.

Application Notes

Low molecular weight PGN is a viscous liquid containing a high density of energetic nitrate (B79036) ester (-ONO₂) groups. Its primary advantages as an energetic plasticizer include:

  • High Energy Content: The nitrate groups contribute significantly to the overall energy and oxygen balance of the formulation, leading to improved performance metrics such as specific impulse (Isp) and velocity of detonation (VOD).[1]

  • Effective Plasticization: PGN oligomers effectively reduce the glass transition temperature (T_g) of common energetic binders like high molecular weight PGN, Glycidyl (B131873) Azide Polymer (GAP), and poly(NIMMO). This enhances the mechanical properties of the cured formulation, particularly its flexibility and strain capability at low temperatures.

  • Improved Processability: The addition of liquid PGN oligomer reduces the viscosity of the uncured binder-filler slurry. This is critical for casting large propellant grains or pressing high-solids PBX charges, ensuring a homogenous, void-free final product.[2]

  • Good Compatibility: PGN is generally compatible with other energetic materials, including binders like GAP and HTPB, and crystalline explosives such as HMX and RDX.[3]

Incorporating low molecular weight PGN as a plasticizer has the following key effects on the final energetic formulation:

  • Thermal Properties: The glass transition temperature (T_g) of the binder matrix is significantly lowered. The T_g of pure PGN polymer is approximately -32 °C to -35 °C; using PGN oligomers as plasticizers in such a matrix further improves low-temperature flexibility.[4] The decomposition temperature of PGN is around 209 °C.[2]

  • Mechanical Properties: Plasticization generally leads to a lower modulus and tensile strength but increases the elongation at break (strain capability). This creates a more flexible and less brittle material, which is crucial for munitions that must withstand mechanical shock and temperature cycling.[5][6]

  • Performance: Due to its high energy and positive contribution to the oxygen balance, PGN can enhance the specific impulse of propellants and the detonation velocity of explosives. PGN-based binders have been reported to provide an 18% improvement in the velocity of detonation in PBX formulations at 70% solid loadings.

  • Sensitivity: While adding an energetic material, PGN-plasticized binders effectively coat explosive crystals (like HMX or RDX), reducing the formulation's sensitivity to accidental initiation from impact and friction compared to the pure crystalline explosive.

Quantitative Data Summary

The following tables summarize typical properties of PGN and its formulations. Data is compiled from various sources and may vary based on the specific formulation (e.g., binder type, solid loading, curative).

Table 1: Thermal Properties of PGN and Representative Formulations

PropertyPGN (Plasticizer/Oligomer)PGN-Plasticized PU Binder (Representative)
Glass Transition Temp. (T_g)Not typically measured¹-40 °C to -60 °C[4]
Decomposition Temp. (T_d)~209 °C (Onset)[2]200 - 220 °C (Onset)

¹The T_g of the oligomer itself is less relevant than its effect on the final cured binder. The T_g of high molecular weight PGN polymer is ~ -32 °C.[4]

Table 2: Mechanical Properties of Representative Energetic Binders

PropertyTypical Polyurethane (PU) BinderPGN-Plasticized PU Binder (Expected Trend)
Tensile Strength (σ_m)5 - 15 MPa[6]Lower (e.g., 2 - 8 MPa)
Elongation at Break (ε_b)300 - 700%[6]Higher (e.g., 400 - 800%)
Young's Modulus (E)VariesLower

Table 3: Performance and Sensitivity of PGN-Based Formulations (Representative Data)

PropertyValueContext / Notes
Velocity of Detonation (VOD)~8480 m/sFor a PBX with 86% HMX and a GAP-based binder (similar energetic polyether system).[7]
Specific Impulse (I_sp)220 - 265 sTypical range for modern composite propellants. PGN contributes to higher performance.[8][9]
Impact Sensitivity (BAM)>10 JSignificantly less sensitive than pure RDX (~7.5 J) or PETN (~3.5 J).[4][10]
Friction Sensitivity (BAM)>120 NSignificantly less sensitive than pure RDX (~120 N) or PETN (~60 N).[4][11]

Experimental Protocols & Workflows

The overall workflow for developing and characterizing a PGN-plasticized energetic formulation is visualized below.

G cluster_synthesis Synthesis cluster_formulation Formulation & Curing cluster_characterization Characterization S1 Glycidyl Nitrate (GN) Monomer Synthesis S2 Low MW PGN Polymerization S1->S2 Cationic Ring-Opening F1 Mixing (Binder, PGN, Filler, Curative) S2->F1 F2 Casting / Pressing F1->F2 F3 Curing (Thermal) F2->F3 C1 Thermal Analysis (DSC / TGA) F3->C1 Sample Preparation C2 Mechanical Testing (Tensile) F3->C2 C3 Sensitivity Testing (Impact / Friction) F3->C3 C4 Performance (VOD / Calorimetry) F3->C4

Fig. 1: Experimental workflow for PGN-plasticized energetic formulations.

This protocol describes the cationic ring-opening polymerization of glycidyl nitrate (GN) to produce hydroxyl-terminated low molecular weight PGN, suitable for use as a plasticizer.[2]

Materials:

  • Glycidyl Nitrate (GN), freshly distilled

  • 1,4-Butanediol (B3395766) (initiator)

  • Boron trifluoride etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Distilled water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • Set up a dry, nitrogen-purged, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, placed in an ice-water bath.

  • Add anhydrous DCM and a calculated amount of 1,4-butanediol (initiator) to the flask. The molar ratio of monomer to initiator will determine the target molecular weight. For a target M_n of ~500-1000 g/mol , a ratio of approximately 6-10 moles of GN per mole of diol is typical.

  • Slowly add the BF₃·OEt₂ catalyst to the flask while stirring. Maintain the temperature at 0-5 °C.

  • Add the GN monomer dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for 48 hours.

  • Quench the reaction by adding a small amount of distilled water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution and then with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent under reduced pressure using a rotary evaporator.

  • The resulting viscous, pale-yellow liquid is the low molecular weight PGN plasticizer. Characterize by GPC for molecular weight and FTIR for structure confirmation.

This protocol provides a general method for preparing a cast-cured PBX using a polyurethane binder system. CAUTION: This work must be performed in a specialized facility equipped for handling energetic materials.

Materials:

  • Hydroxyl-terminated Polybutadiene (HTPB) or GAP (binder)

  • Low molecular weight PGN (plasticizer)

  • HMX or RDX, sieved to desired particle size (filler)

  • Isophorone diisocyanate (IPDI) or other suitable isocyanate (curative)

  • Bonding agent (e.g., TEPAN), antioxidant, as required

  • Planetary vacuum mixer

Procedure:

  • Ensure all equipment is clean, dry, and grounded. Pre-heat the mixer bowl to the specified mixing temperature (typically 50-60 °C).

  • Add the liquid components (HTPB/GAP binder, PGN plasticizer, bonding agent) to the mixer bowl.

  • Start the mixer at low speed and begin pulling a vacuum. Mix for 15-30 minutes to degas the liquids.

  • Stop the mixer, break the vacuum, and add the solid filler (HMX/RDX) in increments.

  • Resume mixing under full vacuum (<5 mm Hg). Continue mixing until the slurry is homogenous and a minimum viscosity is reached (typically 60-90 minutes). Scrape down the bowl and blades periodically if necessary.

  • Reduce the mixer temperature (e.g., to 40 °C) and add the pre-weighed isocyanate curative.

  • Continue mixing under vacuum for a final 15-20 minutes to ensure complete dispersion of the curative.

  • Stop the mixer. The slurry is now ready for casting.

This protocol describes the thermal curing process to cross-link the polyurethane network.

Procedure:

  • Pour the uncured slurry from Protocol 2 into a prepared mold (treated with a mold-release agent). For mechanical test specimens, a "dog-bone" shaped mold is used.

  • Place the filled mold in a vacuum chamber to remove any air bubbles introduced during casting.

  • Transfer the mold to a temperature-controlled oven.

  • Cure at a constant temperature, typically between 50 °C and 70 °C. The cure time depends on the curative and catalyst system used. For an IPDI-cured system, this can range from 7 to 14 days.[12][13]

  • Monitor the cure progress by measuring the Shore A hardness of a sample coupon periodically until it reaches a stable plateau.

  • Once cured, allow the formulation to cool slowly to room temperature before demolding.

This protocol outlines the determination of glass transition and decomposition temperatures.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Carefully prepare a small sample (1-2 mg) of the cured material from Protocol 3. Place the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis (for T_g):

    • Place the sample pan and a reference pan in the DSC cell.

    • Cool the sample to approximately -100 °C at a controlled rate (e.g., 10 °C/min).

    • Hold isothermally for 5 minutes to stabilize.

    • Heat the sample from -100 °C to a temperature above the expected T_g (e.g., 30 °C) at a rate of 10 °C/min.

    • The glass transition is observed as a step-change in the heat flow curve.

  • TGA/DSC Analysis (for T_d):

    • Place a new sample pan in the TGA or DSC instrument.

    • Heat the sample from room temperature to ~350 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The onset of mass loss in TGA or the onset of the major exothermic peak in DSC indicates the decomposition temperature.[14]

This protocol describes uniaxial tensile testing to determine mechanical properties.[15]

Apparatus:

  • Universal Testing Machine (e.g., Instron) with a suitable load cell.

Procedure:

  • Use the "dog-bone" shaped specimens from Protocol 3. Measure the width and thickness of the gauge section of each specimen.

  • Clamp the specimen into the grips of the testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[13]

  • Record the load (force) and extension (displacement) data throughout the test.

  • Calculate the following:

    • Tensile Strength (σ_m): The maximum stress (force per unit area) the material can withstand.

    • Elongation at Break (ε_b): The percentage increase in length at the point of fracture.

    • Young's Modulus (E): The slope of the initial, linear portion of the stress-strain curve.

This protocol describes standard BAM (Bundesanstalt für Materialforschung und -prüfung) procedures for assessing sensitivity.

A. BAM Friction Test:

  • Place a small, measured amount of the energetic material (~10 mm³) onto the specified porcelain plate.

  • Position the plate in the apparatus and lower the porcelain peg onto the sample.

  • Apply a specific load to the peg using the weighted lever arm. Start with a low load and proceed with an up-and-down method.

  • Activate the motor, which moves the plate back and forth once under the peg.

  • Observe for any reaction (e.g., spark, flame, sound, smoke). A reaction is a "go."

  • The result is typically reported as the load at which there is a 50% probability of initiation (F₅₀).

B. BAM Impact (Fallhammer) Test:

  • Place a small, measured amount of the material in the test device between two steel cylinders.

  • Position the device on the anvil of the fallhammer apparatus.

  • Drop a specified weight (e.g., 1 kg, 5 kg) from a known height onto the sample.[4]

  • Observe for any reaction.

  • Using an up-and-down statistical method, determine the drop height at which there is a 50% probability of initiation.

  • The result is reported as the impact energy in Joules (J).

Logical Relationships

The influence of PGN plasticizer on key formulation properties can be summarized in the following diagram.

G PGN Low MW PGN Plasticizer Prop1 Low Viscosity PGN->Prop1 Prop2 High Energy Content (-ONO2 groups) PGN->Prop2 Prop3 Chain Mobility PGN->Prop3 Outcome1 Improved Processability (Casting / Pressing) Prop1->Outcome1 Outcome2 Higher Performance (Isp / VOD) Prop2->Outcome2 Outcome3 Lower Glass Transition (Tg) Prop3->Outcome3 Outcome4 Better Low-Temp. Mechanical Properties Outcome3->Outcome4

Fig. 2: Influence of PGN plasticizer on key formulation properties.

References

Application Notes and Protocols for Propylene Glycol Dinitrate (PGDN) in Otto Fuel II Propellant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Engineers

Introduction

Otto Fuel II is a liquid monopropellant used extensively in marine torpedoes and other underwater weapon systems.[1] Its primary energetic component is Propylene Glycol Dinitrate (PGDN), which constitutes approximately 76% of the mixture by weight.[1] This document provides detailed application notes and experimental protocols for the analysis and characterization of PGDN within the Otto Fuel II mixture, targeting professionals in chemical research and engineering.

Otto Fuel II is a stable, reddish-orange, oily liquid that is denser than water.[2][3][4] A key characteristic of this monopropellant is that it does not require an external oxidant for combustion, as the PGDN molecule contains both the fuel and oxidizer components.[1][5] The other main components of Otto Fuel II are dibutyl sebacate (B1225510) (approximately 22.5-23%), which acts as a desensitizer to reduce shock sensitivity, and 2-nitrodiphenylamine (B16788) (approximately 1.5-2%), which serves as a stabilizer to prevent decomposition during storage.[1][5]

Data Presentation

Table 1: Composition and Physical Properties of Otto Fuel II and its Components
PropertyOtto Fuel IIThis compound (PGDN)Dibutyl Sebacate2-Nitrodiphenylamine
Composition (% by weight) ~76% PGDN, ~22.5% Dibutyl Sebacate, ~1.5% 2-Nitrodiphenylamine[1]---
Appearance Reddish-orange, oily liquid[3][4]Colorless liquid[4]Clear liquid[4]Orange solid[4]
Density (at 25°C) 1.232 g/mL[3]1.232 g/mL0.936 g/mL1.366 g/mL
Boiling Point Decomposes at 121°C[3]Decomposes at 121°C344-345°C223°C (at 20 mmHg)
Melting Point -27.7°C[3]-27.7°C-10°C75-76°C
Vapor Pressure (at 25°C) 0.0877 mm Hg0.09844 mm Hg3 mm Hg (at 180°C)0.00001 mm Hg
Flash Point 130°C[3]-178°C-
Autoignition Temperature 121°C[3]---
Table 2: Performance Characteristics of Otto Fuel II
ParameterValue
Specific Impulse (Isp) ~200 s[2]
Energy Density Significantly surpasses that of electric batteries used in other torpedoes[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of PGDN in Otto Fuel II using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative determination of PGDN in Otto Fuel II samples.

1. Objective: To determine the concentration of PGDN in an Otto Fuel II sample.

2. Materials and Reagents:

  • Otto Fuel II sample

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • PGDN standard

  • Volumetric flasks

  • Syringes and syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Autosampler

    • Data acquisition and processing software

4. Procedure: 4.1. Standard Preparation:

  • Prepare a stock solution of PGDN in methanol.
  • Create a series of calibration standards by diluting the stock solution with the mobile phase. 4.2. Sample Preparation:
  • Accurately weigh a small amount of the Otto Fuel II sample and dissolve it in a known volume of methanol.
  • Filter the sample solution through a 0.45 µm syringe filter before injection. 4.3. HPLC Conditions:
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 210 nm. 4.4. Analysis:
  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared Otto Fuel II sample.
  • Identify and quantify the PGDN peak based on its retention time and the calibration curve.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the PGDN standard against its concentration.

  • Determine the concentration of PGDN in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Thermal Decomposition Analysis of PGDN using Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to study the thermal decomposition of PGDN.

1. Objective: To determine the decomposition temperature and enthalpy of PGDN.

2. Materials:

  • PGDN sample (can be extracted from Otto Fuel II or synthesized)

  • Aluminum DSC pans and lids

3. Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Inert gas supply (e.g., nitrogen)

4. Procedure: 4.1. Sample Preparation:

  • Accurately weigh 1-3 mg of the PGDN sample into an aluminum DSC pan.
  • Hermetically seal the pan. 4.2. DSC Program:
  • Temperature Range: 30°C to 300°C.
  • Heating Rate: 10°C/min.[6]
  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min. 4.3. Analysis:
  • Place the sealed sample pan and an empty reference pan in the DSC cell.
  • Run the DSC program.

5. Data Analysis:

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition peak of PGDN.[7][8]

Mandatory Visualization

G cluster_PGDN_Decomposition PGDN Thermal Decomposition Pathway PGDN This compound (PGDN) C3H6N2O6 Intermediate1 CH3CH(ONO2)CH2O• + NO2 PGDN->Intermediate1 O-NO2 bond fission Intermediate3 HONO Elimination Products PGDN->Intermediate3 HONO elimination Intermediate2 CH3CHO + CH2O + NO2 Intermediate1->Intermediate2 β-scission Products Final Products (NO, C3H8, NO2, etc.) Intermediate2->Products Intermediate3->Products

Caption: PGDN Thermal Decomposition Pathway.

G cluster_HPLC_Workflow HPLC Analysis Workflow for PGDN Sample Otto Fuel II Sample Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation HPLC HPLC System (C18 Column, UV Detector) Preparation->HPLC Inject Data Data Acquisition HPLC->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis Result PGDN Concentration Analysis->Result

Caption: HPLC Analysis Workflow for PGDN.

G cluster_DSC_Workflow DSC Analysis Workflow for PGDN Sample PGDN Sample Preparation Sample Preparation (Weighing, Sealing in Pan) Sample->Preparation DSC DSC Instrument Preparation->DSC Heating Controlled Heating Program DSC->Heating Data Data Acquisition (Heat Flow vs. Temperature) Heating->Data Analysis Thermogram Analysis Data->Analysis Result Decomposition Temperature & Enthalpy Analysis->Result

Caption: DSC Analysis Workflow for PGDN.

Safety and Handling

Otto Fuel II and its primary component, PGDN, are toxic and require careful handling.[9]

  • Exposure Routes: Inhalation of vapors, skin contact, and ingestion.[10]

  • Health Effects: Exposure can lead to headaches, dizziness, nausea, and a drop in blood pressure.[2][4]

  • Personal Protective Equipment (PPE): When handling Otto Fuel II, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. In case of potential splashing, a face shield and apron are recommended.[9]

  • Handling Precautions: Work in a well-ventilated area. Avoid contact with heat, sparks, and open flames.[9]

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[9]

  • Disposal: Dispose of Otto Fuel II and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[4]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and adherence to established laboratory safety protocols. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.

References

Application Notes: Studying the In Vivo Metabolism of Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol dinitrate (PGDN) is an organic nitrate (B79036) ester primarily used as a propellant in military applications, most notably as the main component (about 76%) of Otto Fuel II.[1][2][3] Its toxicological profile is of significant interest due to potential human exposure in manufacturing and military settings.[1] PGDN is a systemic toxicant affecting the cardiovascular and central nervous systems, with vasodilation being a principal mechanism of action, often leading to "nitrate headaches."[2][3][4] Understanding its metabolic fate is crucial for assessing its toxicokinetics, mechanism of action, and developing safety guidelines. PGDN is rapidly and completely metabolized in vivo, with metabolites being the primary drivers of its physiological effects.[1][5]

Metabolic Profile Overview

The in vivo metabolism of PGDN occurs rapidly, primarily within erythrocytes (red blood cells) and the liver.[2][4] The biotransformation involves the sequential removal of nitrate groups. The primary metabolic pathway begins with the reduction of one nitrate group to form propylene glycol mononitrates (PGMN), with propylene glycol 2-mononitrate (2-PGMN) being the predominant isomer over the 1-mononitrate (1-PGMN).[1][4][6] This initial step also produces inorganic nitrite. The mononitrates are further metabolized, ultimately yielding inorganic nitrate, which is the major metabolite excreted in the urine.[1][6][7] Excretion of metabolites is generally complete within 24 hours of exposure.[1][6]

Key Experimental Protocols

Protocol 1: In Vivo PGDN Administration and Sample Collection in a Rodent Model

This protocol is based on established methodologies for studying PGDN metabolism in rats.[1][2][6]

1. Animal Model:

  • Species: Male Fischer-344 or Sprague-Dawley derived rats (Weight: 200-250g).[8][9]

  • Acclimation: Acclimate animals for at least one week prior to the experiment with a standard 12-hour light/dark cycle and free access to food and water.

  • Grouping: Randomly assign animals to a control group (vehicle only) and a PGDN treatment group.

2. Dosing and Administration:

  • Dose Preparation: Prepare a dosing solution of PGDN in a suitable vehicle (e.g., polyethylene (B3416737) glycol or ethanol). A common dose used in studies is 65 mg/kg.[1][6]

  • Administration Route:

    • Subcutaneous (SC) Injection: Administer the prepared dose via subcutaneous injection into the dorsal region. This route has been shown to result in peak blood PGDN levels within 30 minutes.[1][6]

    • Intravenous (IV) Injection: For pharmacokinetic studies, administer via a tail vein. Doses can range from 0.3 to 30 mg/kg.[4][8]

    • Inhalation Exposure: For studies mimicking occupational exposure, place animals in a dynamic exposure chamber with PGDN vapors at controlled concentrations (e.g., 0.2 ppm to 36 ppm).[1]

3. Biological Sample Collection:

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.25 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][4]

    • Use heparinized tubes to prevent coagulation.

    • Immediately centrifuge the blood to separate plasma and erythrocytes. Store samples at -80°C until analysis.

  • Urine Collection:

    • House animals in metabolic cages that allow for the separation of urine and feces.

    • Collect urine over a 24-hour period post-dose to capture the full excretion profile of metabolites like inorganic nitrate.[1][6]

    • Measure the total volume and store aliquots at -80°C.

Protocol 2: Analysis of PGDN and its Metabolites in Biological Samples

This protocol outlines the quantification of PGDN and its primary metabolites using gas chromatography.

1. Sample Preparation and Extraction:

  • Plasma/Blood:

    • To a 1 mL plasma or whole blood sample, add an internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) or methyl ethyl ketone.[10][11]

    • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of solvent suitable for GC analysis.

  • Urine (for Inorganic Nitrate):

    • Urine samples may require dilution with deionized water.

    • Analysis for inorganic nitrate can be performed using colorimetric assays or ion chromatography.

2. Instrumental Analysis:

  • Method: Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive method for detecting PGDN and its mononitrate metabolites.[12] GC-Mass Spectrometry (GC-MS) can also be used for definitive identification.[12]

  • GC Column: Use a capillary column suitable for separating the analytes (e.g., HP-5 or equivalent).[11]

  • Operating Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 220°C at 10°C/min.

    • Carrier Gas: Nitrogen or Helium.

  • Quantification:

    • Generate a standard curve using known concentrations of PGDN, 1-PGMN, and 2-PGMN.

    • Calculate the concentration of each analyte in the biological samples by comparing their peak areas to the standard curve.

Data Presentation

Quantitative data from in vivo PGDN metabolism studies are summarized below.

Table 1: Pharmacokinetic Parameters of PGDN in Rats Following Intravenous Administration [4]

Dose (mg/kg)Maximum Blood Concentration (µg/mL)Elimination Half-Life (hours)
0.30.71 ± 0.0578.8 ± 1.5
38.41 ± 2.013.1 ± 1.3
3064.84 ± 12.117.4 ± 4.5

Table 2: In Vivo Metabolite Profile of PGDN in Rats Following Subcutaneous Administration (65 mg/kg) [1][6][7]

AnalyteBiological MatrixPeak Concentration TimeKey Findings
PGDNBlood~30 minutesDeclines to undetectable levels by 8-12 hours.
Propylene Glycol 2-MononitrateBlood2-4 hoursPrimary mononitrate metabolite detected in blood.
Propylene Glycol 1-MononitrateBlood2-4 hoursDetected at lower concentrations than the 2-isomer.
Inorganic NitriteBlood~2 hoursPresent in small concentrations.
Inorganic NitrateBlood~4 hoursAccumulates in the blood before excretion.
Inorganic NitrateUrine24-hour collectionMajor excretory metabolite, accounting for ~56% of the administered dose.

Mandatory Visualizations

Metabolic Pathway of PGDN

PGDN_Metabolism cluster_mononitrates Further Metabolism PGDN Propylene Glycol Dinitrate (PGDN) PGMN2 Propylene Glycol 2-Mononitrate (Major Metabolite) PGDN->PGMN2 Denitration (Erythrocytes/Liver) PGMN1 Propylene Glycol 1-Mononitrate (Minor Metabolite) PGDN->PGMN1 Denitration Nitrite Inorganic Nitrite (NO₂⁻) PGDN->Nitrite Nitrate Inorganic Nitrate (NO₃⁻) PGMN2->Nitrate PGMN1->Nitrate Nitrite->Nitrate Oxidation (in blood) Excretion Urinary Excretion Nitrate->Excretion

Caption: Proposed metabolic pathway of this compound (PGDN) in vivo.

Experimental Workflow

Experimental_Workflow start Animal Model Selection (e.g., Fischer-344 Rats) acclimation Acclimation & Grouping start->acclimation dosing PGDN Administration (e.g., Subcutaneous, 65 mg/kg) acclimation->dosing blood Serial Blood Collection (0-24h) dosing->blood urine 24h Urine Collection (Metabolic Cages) dosing->urine prep Sample Preparation (Plasma Separation, Extraction) blood->prep urine->prep analysis Instrumental Analysis (GC-ECD or GC-MS) prep->analysis data Data Quantification & Pharmacokinetic Modeling analysis->data end Metabolic Profile Characterization data->end

Caption: General experimental workflow for in vivo PGDN metabolism studies.

References

Application Notes and Protocols for In Vitro Toxicity Studies of Propylene Glycol Dinitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro toxicological profile of Propylene (B89431) Glycol Dinitrate (PGDN), a primary component of Otto Fuel II. The following sections detail the known cytotoxic, genotoxic, and metabolic effects of PGDN, along with detailed protocols for key in vitro assays to assess its toxicity.

Introduction

Propylene glycol dinitrate (PGDN) is an organic nitrate (B79036) with potent vasodilatory properties, structurally similar to nitroglycerin.[1] Its primary use is as a propellant.[1] Understanding the in vitro toxicity of PGDN is crucial for risk assessment and the development of safety guidelines. The primary mechanisms of PGDN toxicity are related to its vasodilating capacity, leading to cardiovascular effects, and its ability to induce methemoglobinemia.[1][2]

Summary of In Vitro Toxicological Data

ParameterSpecies/Test SystemValueReference
Genotoxicity
Mouse Lymphoma Assay (L5178Y cells)Mouse Lymphoma CellsPositive at cytotoxic concentrations[Agency for Toxic Substances and Disease Registry (ATSDR), 1995]
Metabolism
In vitro metabolismRat Blood50% metabolized in 1 hour[Clark and Litchfield, 1969]
Primary MetabolitesRat BloodPropylene glycol 2-mononinitrate, inorganic nitrate[Clark and Litchfield, 1969]
In Vivo Acute Toxicity (for context)
LD50 (Oral)Rat860 mg/kg[Jones et al., 1972]
LD50 (Oral)Rat250 - 480 mg/kg[Clark and Litchfield, 1969; Andersen and Mehl, 1973 as cited in OSHA, 1989]
LD50 (Subcutaneous)Rat530 mg/kg[Andersen and Mehl, 1973 as cited in OSHA, 1989]
LD50 (Subcutaneous)Mouse>1200 mg/kg[Clark and Litchfield, 1969 as cited in OSHA, 1989]
LD50 (Subcutaneous)Cat200 - 300 mg/kg[Clark and Litchfield, 1969 as cited in OSHA, 1989]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the toxicity of PGDN. These protocols are based on established methodologies and can be adapted for the specific research needs.

In Vitro Metabolism of PGDN in Whole Blood

This protocol is designed to determine the rate of metabolism and identify the primary metabolites of PGDN in a whole blood matrix.

Materials:

  • Freshly collected, heparinized whole blood (e.g., from rat or human)

  • This compound (PGDN)

  • Propylene glycol 2-mononitrate (PGMN-2) and propylene glycol 1-mononitrate (PGMN-1) standards

  • Inorganic nitrate and nitrite (B80452) standards

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

  • Centrifuge

Procedure:

  • Pre-warm the whole blood to 37°C.

  • Prepare a stock solution of PGDN in a suitable solvent (e.g., ethanol (B145695) or DMSO) and spike it into the pre-warmed blood to achieve the desired final concentration (e.g., 50 µg/mL).

  • Incubate the blood sample at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), collect aliquots of the blood.

  • Immediately stop the metabolic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and vortexing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of PGDN and its metabolites (PGMN-1, PGMN-2, inorganic nitrate, and nitrite) using a validated GC-MS or HPLC method.

  • Quantify the concentrations of the parent compound and metabolites by comparing them to standard curves.

  • Calculate the rate of metabolism (e.g., half-life) of PGDN.

G cluster_workflow Experimental Workflow: In Vitro PGDN Metabolism start Start: Prepare PGDN-spiked whole blood incubation Incubate at 37°C start->incubation sampling Collect aliquots at time points incubation->sampling precipitation Protein Precipitation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis GC-MS or HPLC Analysis centrifugation->analysis quantification Quantify PGDN & Metabolites analysis->quantification end_point Determine Metabolism Rate quantification->end_point

Workflow for In Vitro PGDN Metabolism.
Mouse Lymphoma Assay (L5178Y TK+/-) for Genotoxicity

This assay assesses the potential of PGDN to induce gene mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. A positive result indicates mutagenic potential.

Materials:

  • L5178Y TK+/- mouse lymphoma cells

  • Cell culture medium (e.g., RPMI 1640 with supplements)

  • PGDN

  • Trifluorothymidine (TFT)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain L5178Y TK+/- cells in suspension culture, ensuring they are in the logarithmic growth phase.

  • Toxicity Range-Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of PGDN. This is typically done by exposing cells to a wide range of PGDN concentrations for 4 hours and assessing cell viability 24 hours later (e.g., using trypan blue exclusion). The highest concentration for the mutation assay should result in approximately 10-20% cell survival.

  • Mutation Assay:

    • Expose triplicate cultures of L5178Y cells to a range of PGDN concentrations (and appropriate vehicle and positive controls) for 4 hours, both with and without a metabolic activation system (S9 fraction).

    • After the 4-hour exposure, wash the cells to remove the test compound.

    • Culture the cells for a 2-day expression period to allow for the fixation of any genetic damage.

  • Mutant Selection:

    • Plate the cells in 96-well plates in both selective (containing TFT) and non-selective media.

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Data Analysis:

    • Count the number of colonies in both the selective and non-selective plates.

    • Calculate the mutant frequency for each concentration.

    • A significant, dose-dependent increase in mutant frequency compared to the vehicle control indicates a positive result.

G cluster_workflow Experimental Workflow: Mouse Lymphoma Assay start Start: Culture L5178Y cells range_finding Toxicity Range-Finding start->range_finding exposure Expose cells to PGDN (4h) range_finding->exposure expression 2-Day Expression Period exposure->expression selection Plate in Selective/Non-selective Media expression->selection incubation Incubate for 10-14 days selection->incubation counting Count Colonies incubation->counting analysis Calculate Mutant Frequency counting->analysis

Workflow for Mouse Lymphoma Assay.
In Vitro Vasodilation Assay

This protocol assesses the vasodilatory effect of PGDN on isolated blood vessel rings, a key functional indicator of its primary pharmacological action.

Materials:

  • Isolated arterial rings (e.g., rat aorta, porcine coronary artery)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictor

  • PGDN

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate arterial rings and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contraction: Induce a stable contraction with a vasoconstrictor like phenylephrine.

  • PGDN Exposure: Once a stable contraction is achieved, add cumulative concentrations of PGDN to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value for PGDN-induced relaxation.

In Vitro Methemoglobin Formation Assay

This assay quantifies the ability of PGDN to induce the oxidation of hemoglobin to methemoglobin in red blood cells.

Materials:

  • Freshly collected, heparinized whole blood or isolated red blood cells

  • PGDN

  • PBS, pH 7.4

  • Co-oximeter or spectrophotometer

  • Incubator or water bath at 37°C

Procedure:

  • Incubate whole blood or a suspension of red blood cells with various concentrations of PGDN at 37°C.

  • At specific time points, take aliquots of the blood sample.

  • Lyse the red blood cells to release hemoglobin.

  • Measure the percentage of methemoglobin using a co-oximeter or by spectrophotometric analysis at specific wavelengths.

  • A dose- and time-dependent increase in methemoglobin levels indicates a positive result.

Signaling Pathways

The primary pharmacological and toxicological effects of PGDN are mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation.

Nitric Oxide (NO) Signaling Pathway:

PGDN, like other organic nitrates, is metabolized to release nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation results in a cascade of events that decrease intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.

G cluster_pathway PGDN-Induced Vasodilation Signaling Pathway PGDN This compound (PGDN) Metabolism Metabolism PGDN->Metabolism in vascular smooth muscle NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

PGDN-Induced Vasodilation Pathway.

Conclusion

The in vitro toxicity profile of PGDN is characterized by its genotoxic potential at high concentrations and its primary pharmacological effect of vasodilation mediated by the nitric oxide signaling pathway. The provided protocols offer a framework for researchers to further investigate the toxicological properties of PGDN in a controlled laboratory setting. These studies are essential for a comprehensive understanding of its potential risks and for the establishment of evidence-based safety standards.

References

Application Notes and Protocols for the Determination of 1,2-Propanediol Dinitrate (PGDN) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Propanediol dinitrate (PGDN), a primary component of Otto Fuel II, is an environmental contaminant of concern due to its potential release from naval operations and manufacturing facilities. Accurate and reliable determination of PGDN in environmental matrices such as soil and water is crucial for environmental monitoring, risk assessment, and the development of remediation strategies. These application notes provide detailed protocols for the extraction and quantification of PGDN in environmental samples using established analytical techniques.

Environmental Fate and Transport of PGDN

Understanding the environmental behavior of PGDN is essential for effective sample collection and analysis. PGDN is a colorless liquid with a disagreeable odor and is denser than water.[1] It exhibits high mobility in soil, suggesting a potential for groundwater contamination.[2] While hydrolysis is not a major degradation pathway, PGDN can undergo biodegradation, although some studies suggest this process may be slow.[2] Photolysis, or degradation by light, is another potential environmental fate for PGDN. The following diagram illustrates the key pathways for PGDN in the environment.

PGDN_Environmental_Fate PGDN PGDN Release (e.g., Otto Fuel II) Soil Soil Compartment PGDN->Soil Spills Water Water Compartment PGDN->Water Discharges Soil->Water Runoff Groundwater Groundwater Soil->Groundwater Leaching Biodegradation Biodegradation (Microbial Action) Soil->Biodegradation Atmosphere Atmosphere Water->Atmosphere Volatilization Water->Biodegradation Photolysis Photolysis (Sunlight) Water->Photolysis Volatilization Volatilization Leaching Leaching Runoff Surface Runoff

Environmental pathways of PGDN.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of PGDN and other relevant nitroaromatic compounds in environmental samples. This data is essential for method validation and quality control.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

AnalyteMatrixAnalytical MethodMDLLOQ
Nitroaromatics (general)WaterSPME-IR50 - 400 µg/L-
Ethylene Glycol Dinitrate (EGDN)WaterMEPS-GC-µECD0.45 pg/µL1.34 pg/µL
1,2-PropanediolWaterGC-FID10 ppb30 ppb
Nitro-organic explosivesSoilSPE-GC-ECD< 0.02 mg/g-

Table 2: Recovery Rates for Sample Preparation Methods

Analyte(s)MatrixExtraction MethodRecovery (%)
Nitro-organic explosivesPotting SoilSPE (NEXUS cartridge)~48% (average)
DicambaWaterSPE (NH2 cartridge)90-99%
DicambaSoilSPE (NH2 cartridge)83 ± 6%
PicloramWaterSPE (C18 cartridge)85-96%
PicloramSoilSPE (C18 cartridge)88 ± 6%
37 PesticidesSoilLiquid-Solid Extraction70.5–110.4%

Experimental Protocols

Detailed methodologies for the analysis of PGDN in water and soil samples are provided below. These protocols are based on widely accepted methods for nitroaromatic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).

Protocol 1: Determination of PGDN in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the determination of low concentrations of PGDN in water samples.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Preserve samples by acidifying to a pH of 2 with sodium bisulfate to inhibit microbial activity.[2]

  • Store samples at 4°C and extract within 7 days of collection.

2. Solid-Phase Extraction (SPE):

  • Materials:

    • SPE cartridges (e.g., resin-based, suitable for nitroaromatics).

    • Vacuum manifold.

    • Collection vials.

    • Methanol (HPLC grade).

    • Acetonitrile (B52724) (HPLC grade).

    • Reagent water.

  • Procedure:

    • Condition the SPE cartridge by passing 6 mL of acetonitrile, followed by 6 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of 10-15 mL/min.

    • After the entire sample has passed through, dry the cartridge by applying a vacuum for 15-20 minutes.

    • Elute the retained PGDN from the cartridge with two 1 mL aliquots of acetonitrile into a collection vial.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for nitroaromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Splitless injection mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-400 or selected ion monitoring (SIM) for target ions of PGDN.

  • Quantification: Prepare a calibration curve using PGDN standards of known concentrations.

Water_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample_Collection 1. Water Sample Collection (& Preservation) SPE_Conditioning 2. SPE Cartridge Conditioning Sample_Collection->SPE_Conditioning Sample_Loading 3. Sample Loading SPE_Conditioning->Sample_Loading Drying 4. Cartridge Drying Sample_Loading->Drying Elution 5. PGDN Elution Drying->Elution Concentration 6. Eluate Concentration Elution->Concentration GCMS_Analysis 7. GC-MS Analysis Concentration->GCMS_Analysis Data_Processing 8. Data Processing & Quantification GCMS_Analysis->Data_Processing Soil_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample_Prep 1. Soil Sample Drying & Sieving ASE_Extraction 2. Accelerated Solvent Extraction (ASE) Sample_Prep->ASE_Extraction Concentration 3. Extract Concentration & Reconstitution ASE_Extraction->Concentration HPLC_Analysis 4. HPLC-UV Analysis Concentration->HPLC_Analysis Data_Processing 5. Data Processing & Quantification HPLC_Analysis->Data_Processing

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude propylene (B89431) glycol dinitrate (PGDN).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude PGDN?

A1: Common impurities in crude PGDN synthesized via nitration of propylene glycol with a mixture of nitric and sulfuric acids can include:

  • Residual Acids: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) from the nitrating mixture.

  • Water: Introduced during the work-up and washing steps.

  • Unreacted Propylene Glycol: The starting material for the synthesis.

  • Mononitrated Byproducts: Propylene glycol 1-mononitrate (PGMN-1) and propylene glycol 2-mononitrate (PGMN-2) can form as byproducts of the reaction.[1]

  • Oxidation Products: Various oxidation byproducts may be formed due to the strong oxidizing nature of the nitrating mixture.

  • Decomposition Products: PGDN is thermally sensitive and can decompose if the reaction temperature is not carefully controlled, leading to the formation of nitrogen oxides (NOx) and other degradation products.[2][3]

Q2: Why is it crucial to remove acidic impurities from PGDN?

A2: Residual acids, particularly sulfuric acid, can catalyze the decomposition of PGDN, which is an unstable energetic material.[4] This can lead to a decrease in yield and purity, and more importantly, pose a significant safety hazard due to the potential for uncontrolled exothermic decomposition. Complete neutralization is essential for the stability and safe handling of the final product.

Q3: What analytical techniques are recommended for assessing the purity of PGDN?

A3: The most common and effective methods for determining the purity of PGDN are Gas Chromatography-Mass Spectrometry (GC/MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[2][5]

  • GC/MS is used to separate PGDN from impurities and provide a quantitative assessment of its purity. The mass spectrum helps in confirming the identity of PGDN and identifying any byproducts.[2][5]

  • FTIR provides qualitative information about the functional groups present in the sample. The presence of characteristic nitrate (B79036) ester peaks and the absence of hydroxyl (-OH) peaks from the starting material (propylene glycol) indicate a successful nitration.[2][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of PGDN Incomplete nitration reaction.Ensure the nitrating mixture is of the correct composition and concentration. Maintain the recommended low temperature during the addition of propylene glycol.
Loss of product during washing steps.PGDN has slight solubility in water.[4][6] Minimize the volume of wash water used. Use cold water for washing to reduce solubility.
Decomposition of PGDN.Strictly control the reaction temperature, keeping it low to prevent decomposition. Avoid exposure of the crude product to strong acids for extended periods.
Product is Acidic after Washing (Fails pH Test) Insufficient washing with neutralizing solution.Increase the number of washes with the sodium carbonate or sodium bicarbonate solution. Ensure vigorous mixing during washing to promote contact between the organic and aqueous layers.
Inadequate concentration of the neutralizing solution.Prepare a fresh solution of 5% sodium carbonate or sodium bicarbonate.
Presence of Water in the Final Product Inadequate drying.After the final water wash, use a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. Ensure sufficient contact time with the drying agent.
Formation of an emulsion during washing.To break emulsions, add a small amount of a saturated brine solution during the washing step. Allow the mixture to stand for a longer period to allow for phase separation.
Discoloration of the Product (Yellow or Brown Tint) Presence of nitrogen oxides or other oxidation byproducts.Ensure efficient removal of acidic byproducts by thorough washing. Consider passing the dried PGDN through a short column of silica (B1680970) gel or activated carbon, though this should be done with extreme caution due to the sensitive nature of PGDN.
Unexpected Peaks in GC/MS Analysis Presence of mononitrated byproducts or unreacted starting material.Optimize the reaction conditions (e.g., reaction time, temperature, and stoichiometry of reagents) to favor the formation of the dinitrate.
Contamination from solvents or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Broad -OH Peak in FTIR Spectrum Presence of unreacted propylene glycol or water.Re-wash and re-dry the product. If a significant amount of starting material is present, consider re-subjecting the product to the nitration conditions, though this is generally not recommended due to safety concerns. A fresh synthesis with optimized conditions is preferable.

Experimental Protocols

Protocol 1: Purification of Crude Propylene Glycol Dinitrate

This protocol outlines the washing and drying procedure for crude PGDN obtained from the nitration of propylene glycol.

Materials:

  • Crude PGDN

  • Distilled water (cold)

  • 5% Sodium Carbonate (Na₂CO₃) solution (w/v)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers

  • Erlenmeyer flask

  • pH paper or pH meter

Procedure:

  • Initial Water Wash: Carefully transfer the crude PGDN to a separatory funnel. Add an equal volume of cold distilled water, stopper the funnel, and gently invert it several times to mix. Caution: Do not shake vigorously to avoid emulsion formation. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Add an equal volume of 5% sodium carbonate solution to the separatory funnel. Mix gently as described in step 1. Vent the funnel frequently to release any pressure buildup from CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Repeat this wash until the aqueous layer is no longer acidic.

  • Final Water Washes: Wash the PGDN with two successive portions of cold distilled water to remove any residual sodium carbonate.

  • Brine Wash (Optional): If an emulsion has formed, wash the PGDN with a saturated brine solution to help break the emulsion and aid in the removal of water.

  • Drying: Transfer the washed PGDN to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (approximately 1/10th of the PGDN volume). Swirl the flask gently and let it stand for at least 30 minutes. The drying agent should move freely in the liquid, indicating that the product is dry.

  • Isolation: Carefully decant or filter the dry PGDN from the drying agent into a clean, dry storage container.

Protocol 2: Purity Assessment by GC/MS

Instrumentation and Parameters:

ParameterValue
Gas Chromatograph Agilent 6890 series or equivalent[2]
Mass Spectrometer Agilent 5973 network or equivalent[2]
Column DB-5, 30 m x 0.32 mm, 0.25 µm film thickness[2]
Carrier Gas Helium at 1 mL/min[2]
Injection Mode Splitless[2]
Injection Volume 1 µL[2]
Injector Temperature 180 °C[2]
Oven Program Initial temp 35 °C for 3 min, ramp at 20 °C/min to 250 °C, hold for 5 min[2]
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 30-300 amu

Sample Preparation:

  • Dissolve 0.5 µL of the purified PGDN in 2 mL of dichloromethane.[2]

  • Inject 1 µL of this solution into the GC/MS system.[2]

Data Analysis:

  • Identify the PGDN peak based on its retention time (approximately 5.13 min under the specified conditions) and mass spectrum (major fragments at m/z 30, 46, 76).[2]

  • Calculate the purity by determining the relative peak area of PGDN compared to the total area of all peaks in the chromatogram (excluding the solvent peak).

Visualizations

PurificationWorkflow CrudePGDN Crude PGDN (from synthesis) WashH2O Wash with cold H₂O CrudePGDN->WashH2O WashNa2CO3 Wash with 5% Na₂CO₃ solution WashH2O->WashNa2CO3 CheckpH Check pH of aqueous layer WashNa2CO3->CheckpH CheckpH->WashNa2CO3 Acidic WashH2O_final Final washes with cold H₂O CheckpH->WashH2O_final Neutral/Basic Dry Dry over anhydrous MgSO₄ WashH2O_final->Dry PurePGDN Pure PGDN Dry->PurePGDN

Caption: Purification workflow for crude PGDN.

TroubleshootingGuide rect_node rect_node start Purification Issue? acidic Product still acidic? start->acidic low_yield Low yield? start->low_yield discolored Product discolored? start->discolored wet Water present? start->wet sol_acidic Increase number of Na₂CO₃ washes. Ensure thorough mixing. acidic->sol_acidic Yes sol_low_yield Check reaction temp. Minimize wash water volume. low_yield->sol_low_yield Yes sol_discolored Ensure complete acid removal. Consider silica/carbon filtration (with extreme caution). discolored->sol_discolored Yes sol_wet Use adequate drying agent. Use brine wash for emulsions. wet->sol_wet Yes

Caption: Troubleshooting common PGDN purification issues.

References

Technical Support Center: Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propylene Glycol Dinitrate (PGDN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and sensitivity of PGDN in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with PGDN in the lab?

A1: PGDN is a high-energy liquid nitrate (B79036) ester explosive.[1] The primary hazards include sensitivity to shock, friction, and heat, which can lead to explosive decomposition.[2][3] It is also flammable and can act as a strong oxidizing agent.[2] Vapors are harmful and can be absorbed through the skin, causing effects like headaches, dizziness, and methemoglobinemia.[4][5]

Q2: How should I properly store PGDN in the laboratory?

A2: PGDN should be stored in tightly closed containers in a cool, well-ventilated, and fireproof area.[6][7] It is crucial to protect it from friction, shock, and heat.[6] Sources of ignition, such as open flames and smoking, are strictly prohibited in storage and handling areas.[6] It should be stored away from incompatible materials.[2] For extended periods, the use of stabilizers like 2-nitrodiphenylamine (B16788) or di-n-butyl sebacate (B1225510) may be considered, although pure PGDN is known to be unstable.[4][8]

Q3: What materials are incompatible with PGDN?

A3: PGDN is incompatible with a range of substances, including ammonia (B1221849) compounds, amines, oxidizing agents (e.g., perchlorates, peroxides), combustible materials (e.g., wood, paper), and reducing agents.[2][6] It can react violently with materials such as aluminum, cyanides, esters, and certain metals.[2][9] It also reacts with acids and alkalis.[2][7]

Q4: What are the initial signs of PGDN decomposition?

A4: Visual inspection may not always reveal initial decomposition. However, the presence of a disagreeable odor may be noticeable.[3] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can detect exothermic decomposition, which for PGDN typically occurs between 170-230°C, with the onset temperature being dependent on the heating rate.[10][11] The primary gaseous products of thermal decomposition include nitric oxide (NO), propane (B168953) (C3H8), and nitrogen dioxide (NO2).[1][10]

Q5: What should I do in case of a PGDN spill?

A5: In the event of a spill, evacuate all non-essential personnel from the area and remove all ignition sources.[6][12] The spill should be handled by trained personnel wearing appropriate personal protective equipment (PPE), including complete protective clothing and self-contained breathing apparatus.[7][12] Absorb the liquid with an inert material like vermiculite, dry sand, or earth, and place it in a sealed container for disposal as hazardous waste.[6] The area should be thoroughly ventilated and washed after cleanup.[6] Do not allow PGDN to enter confined spaces like sewers due to the risk of explosion.[6]

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC, GC)
Symptom Possible Cause Troubleshooting Action
Peak area or height varies significantly between injections. PGDN degradation in the sample vial. PGDN can be unstable, especially when diluted in certain solvents or exposed to light and elevated temperatures.Prepare fresh samples immediately before analysis. Use amber vials to protect from light. Maintain a controlled, cool temperature for the autosampler tray.
Inconsistent injection volume. Ensure the autosampler is functioning correctly and properly calibrated. Manually inspect the syringe for air bubbles.
Mobile phase instability or contamination. Prepare fresh mobile phase daily. Degas the mobile phase thoroughly before and during use.[13]
Shifting retention times. Changes in mobile phase composition. Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is mixing correctly.
Column temperature fluctuations. Use a column oven to maintain a stable temperature.
Column degradation. Flush the column with a suitable solvent after each batch of analyses.[14] If performance does not improve, replace the column.
Appearance of unexpected peaks. PGDN decomposition. PGDN can hydrolyze or decompose, leading to byproducts.[9]Analyze a freshly prepared standard to confirm the identity of the new peaks. Consider the age and storage conditions of the PGDN stock.
Contamination from solvent or glassware. Use high-purity (HPLC-grade) solvents and thoroughly clean all glassware. Run a blank to check for contaminants.[15]
Issue 2: Evidence of PGDN Instability During Experiments
Symptom Possible Cause Troubleshooting Action
Unexpected exotherm or pressure buildup in a reaction vessel. Incompatibility with reaction components. PGDN reacts with a wide range of materials, including acids, bases, and reducing agents.[2][9]Carefully review all reactants and catalysts for known incompatibilities with nitrate esters.[6] Reduce the scale of the experiment and ensure adequate cooling and pressure relief measures are in place.
Localized heating. Ensure uniform heating and efficient stirring to avoid "hot spots."
Catalytic decomposition. Certain metals can catalyze the decomposition of PGDN.[16]Use glass or other inert materials for reaction vessels. If metal components are unavoidable, verify their compatibility.
Discoloration of the PGDN sample. Decomposition due to age or improper storage. Dispose of the old sample according to hazardous waste protocols.[17] Obtain a fresh batch of PGDN.
Contamination. Verify the purity of the sample using an appropriate analytical technique (e.g., GC/MS, FTIR).[10]

Data Presentation: PGDN Properties

The following tables summarize key quantitative data for PGDN.

Table 1: Physical and Chemical Properties of PGDN

PropertyValueReference(s)
Chemical Formula C₃H₆N₂O₆[4]
Molar Mass 166.089 g/mol [4]
Appearance Colorless liquid[2][3]
Odor Disagreeable, characteristic[2][3]
Density 1.37 g/cm³ at 20°C[2][9]
Melting Point -30°C[2][9]
Boiling Point Decomposes below boiling point (at 121°C)[4][5]
Vapor Pressure 2.54 Pa at 25°C[1][10]
Solubility in Water 7.97 g/L at 24.85°C[2][9]

Table 2: Thermal Decomposition Data for PGDN from DSC Analysis

Heating Rate (β) (°C/min)Onset Temperature (T_onset) (°C)Maximum Temperature (T_max) (°C)Heat of Decomposition (ΔH) (J/g)
1170.83192.104011.00
3180.50196.674134.39
5186.53202.954112.21
8192.68208.483788.00
Data sourced from a study on the thermal decomposition of PGDN.[10]

Table 3: Sensitivity Data for PGDN

Sensitivity TypeObservationReference(s)
Impact Sensitive[3]
Friction Sensitive[2][4]
Heat Decomposes explosively upon heating[2][12]
Shock Sensitive[2][3]

Experimental Protocols

Protocol 1: Purity Assessment of PGDN by Gas Chromatography-Mass Spectrometry (GC/MS)

This protocol is adapted from methodologies described for the analysis of synthesized PGDN.[10]

  • Standard Preparation:

    • Accurately weigh a known amount of PGDN reference standard.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetone) to a known concentration (e.g., 1000 ppm).

    • Perform serial dilutions to prepare a series of calibration standards.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the PGDN sample in the same solvent used for the standards to achieve a concentration within the calibration range. A typical preparation might involve dissolving 0.5 µL of the sample.[10]

  • GC/MS Instrument Parameters (Example):

    • Injector: Splitless mode.

    • Column: A suitable capillary column for explosive analysis (e.g., a low-polarity phenyl-arylene polymer).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 250°C.

      • Hold: Maintain 250°C for 5 minutes.[10]

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI) mode. Scan a suitable mass range (e.g., m/z 30-200).

    • MS Source Temperature: 230°C.[10]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the sample solution.

    • Identify the PGDN peak based on its retention time and mass spectrum compared to the standard.

    • Quantify the purity of the PGDN sample using the calibration curve.

Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol is based on studies of PGDN's thermal decomposition.[1][10]

  • Sample Preparation:

    • Accurately weigh a small amount of PGDN (typically 1-5 mg) into a standard aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Instrument Parameters:

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 30°C).

      • Heat the sample at a constant rate (e.g., 1, 3, 5, or 8 °C/min) to a final temperature well above the decomposition range (e.g., 300°C).[10]

    • Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of decomposition, the peak maximum of the exothermic event, and the total heat of decomposition (ΔH) from the resulting thermogram.[10]

    • Comparing these values to literature data can provide an indication of the sample's stability.

Protocol 3: Quantification of PGDN in Aqueous Solution by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guide based on established methods for PGDN analysis.[18][19]

  • Standard Preparation:

    • Prepare a stock solution of PGDN in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 ppm).[18]

    • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • If the sample is in an aqueous solution, it may be directly injectable if the PGDN concentration is within the analytical range and the matrix is clean.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • HPLC Instrument Parameters (Example):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: An isocratic mixture of water and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at an appropriate wavelength for PGDN (e.g., 210-220 nm).[18]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) using a column oven.

  • Analysis:

    • Inject the standards to create a calibration curve of peak area versus concentration.

    • Inject the prepared samples.

    • Identify the PGDN peak by its retention time.

    • Calculate the concentration of PGDN in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_results Data Processing & Interpretation start Obtain PGDN Sample & Reference Standard prep_std Prepare Calibration Standards start->prep_std Dilute in appropriate solvent prep_sample Prepare Analytical Sample start->prep_sample Weigh & Dissolve analysis Instrumental Analysis (e.g., HPLC, GC/MS) prep_std->analysis prep_sample->analysis data_acq Data Acquisition analysis->data_acq proc Process Data (Peak Integration, etc.) data_acq->proc quant Quantification (Purity/Concentration) proc->quant Use Calibration Curve report Report Results quant->report

Caption: General workflow for the analytical assessment of PGDN.

safety_protocol start Handling PGDN ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Use Non-Sparking Tools Ground Metal Containers ppe->handling storage Store in Cool, Ventilated Area Away from Incompatibles & Ignition Sources end Safe Handling Complete storage->end handling->storage spill Spill Occurs handling->spill Potential Hazard evacuate Evacuate Area Remove Ignition Sources spill->evacuate absorb Absorb with Inert Material evacuate->absorb dispose Dispose as Hazardous Waste absorb->dispose decontaminate Ventilate & Wash Area dispose->decontaminate decontaminate->end

Caption: Decision workflow for safe handling and spill response for PGDN.

decomposition_pathway pgdn PGDN (C3H6N2O6) stimulus Thermal Energy / Shock / Friction pgdn->stimulus decomp Exothermic Decomposition stimulus->decomp products Primary Gaseous Products decomp->products no Nitric Oxide (NO) products->no c3h8 Propane (C3H8) products->c3h8 no2 Nitrogen Dioxide (NO2) products->no2

Caption: Simplified thermal decomposition pathway of PGDN.

References

Troubleshooting Propylene Glycol Dinitrate (PGDN) Analysis by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of propylene (B89431) glycol dinitrate (PGDN) using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What are the recommended starting conditions for PGDN analysis by HPLC?

A successful HPLC analysis of PGDN typically involves a reversed-phase method. A common starting point is a C18 column with a mobile phase consisting of a methanol-water mixture.[1] UV detection is effective for quantifying PGDN.[2][3]

Q2: How can I optimize the mobile phase to improve the separation of PGDN from other components?

Optimizing the mobile phase is crucial for good separation. You can adjust the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to water.[1][4] Increasing the percentage of the organic solvent will generally decrease the retention time of PGDN. It's recommended to test various mixtures, such as 90:10, 80:20, 70:30, 60:40, and 50:50 (v/v) organic solvent to water, to find the optimal resolution.[1] The pH of the mobile phase can also be adjusted to improve separation, especially if ionizable impurities are present.[4]

Q3: What is the optimal UV wavelength for detecting PGDN?

For sensitive detection of PGDN, it is important to identify the wavelength of maximum absorbance. While specific wavelengths may vary slightly based on the solvent, UV detection is a standard method.[1][2][3] It is advisable to determine the optimal wavelength experimentally by scanning a PGDN standard.

Sample Preparation

Q4: What is the appropriate way to prepare aqueous samples containing PGDN for HPLC analysis?

For aqueous solutions, a direct injection into the HPLC system can often be performed with minimal sample preparation.[1] However, it is crucial to filter the sample using a 0.2 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.[5][6]

Q5: How should I prepare PGDN samples from a complex matrix like wastewater or soil?

For complex matrices, an extraction step is typically necessary to isolate PGDN and remove interfering substances.[1][7] Liquid-liquid extraction using a suitable organic solvent such as hexane (B92381) or petroleum ether can be effective for wastewater samples.[1] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex samples before HPLC analysis.[8]

Q6: Are there any stability concerns for PGDN during sample preparation and analysis?

PGDN, as an energetic material, can be susceptible to degradation. It is important to be aware of potential degradation products that might appear as extra peaks in the chromatogram. Tetryl, another energetic material, is known to decompose in methanol/water solutions, so similar care should be taken with PGDN.[7] Samples should be stored appropriately if not analyzed immediately, and exposure to high temperatures should be avoided.[6][7]

Troubleshooting Common HPLC Issues

Q7: I'm observing a drifting baseline in my chromatogram. What could be the cause?

Baseline drift can be caused by several factors, including:

  • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[5]

  • Column temperature fluctuations: Use a column oven to maintain a stable temperature.[5][8]

  • Column contamination or bleed: Flush the column with a strong solvent or replace it if necessary.[5]

  • Detector lamp instability: The detector lamp may need to be replaced if it's old or failing.[5]

Q8: My PGDN peak is tailing. How can I improve the peak shape?

Peak tailing can be caused by:

  • Column degradation: The column may be old or contaminated. Consider replacing it.

  • Interactions with active sites: Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. Using a highly end-capped column or adding a competing base to the mobile phase can help.

  • Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[9]

Q9: My retention times are not reproducible. What should I check?

Inconsistent retention times can stem from:

  • Pump issues: Fluctuations in pump pressure can affect the flow rate. Check for leaks and ensure the pump is properly maintained.[10]

  • Mobile phase preparation: Inconsistent mobile phase composition from one run to the next will cause shifts in retention time. Prepare the mobile phase carefully and consistently.[8]

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.[8]

  • Temperature changes: As mentioned, temperature fluctuations can affect retention times.[8]

Q10: I'm seeing high backpressure in my HPLC system. What are the likely causes?

High backpressure is a common issue and can be caused by:

  • Column blockage: Particulates from the sample or mobile phase can clog the column inlet frit. Filtering all samples and mobile phases is essential.[6] A guard column can also help protect the analytical column.[8]

  • System blockage: A blockage could be present in the tubing, injector, or detector. Systematically check each component to isolate the source of the high pressure.

  • Mobile phase viscosity: A highly viscous mobile phase will result in higher backpressure.

Data Summary Tables

Table 1: HPLC Method Parameters for PGDN Analysis

ParameterRecommended ConditionsSource
Column Reversed-phase C18 or C8[7]
Mobile Phase Methanol/Water or Acetonitrile/Water mixtures[1][11]
Detection UV Spectrophotometry[1][2][3]
Flow Rate 1.0 - 1.5 mL/min[1]

Table 2: Common Solvents for PGDN Extraction

SolventApplicationSource
HexaneExtraction from aqueous solutions[1]
Petroleum EtherExtraction from aqueous solutions[1]
VarsolExtraction from aqueous solutions[1]
AcetonitrileSalting-out extraction from aqueous samples[7]

Experimental Protocols

Protocol 1: HPLC Analysis of PGDN in Aqueous Solution

  • Instrument Setup:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Mobile Phase Preparation:

    • Prepare a mixture of HPLC-grade methanol and water (e.g., 70:30 v/v).[1]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter directly into an HPLC vial.[12]

  • Chromatographic Conditions:

    • Set the flow rate to 1.5 mL/min.[1]

    • Set the UV detector to the predetermined optimal wavelength for PGDN.

    • Inject the sample onto the column.

  • Data Analysis:

    • Identify the PGDN peak based on its retention time compared to a standard.

    • Quantify the concentration using a calibration curve generated from PGDN standards of known concentrations.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Aqueous Sample filtration Filter Sample (0.45 µm) sample->filtration injection Inject Sample filtration->injection separation C18 Column Separation (Methanol/Water Mobile Phase) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify PGDN chromatogram->quantification

Caption: Experimental workflow for PGDN analysis by HPLC.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting baseline_drift Baseline Drift start->baseline_drift baseline_noise Baseline Noise start->baseline_noise rt_shift Shifting Retention Times start->rt_shift high_pressure High Backpressure start->high_pressure check_column Check Column Health peak_tailing->check_column check_overload Check for Overload peak_tailing->check_overload check_temp Check Temperature Stability baseline_drift->check_temp check_mobile_phase Check Mobile Phase baseline_drift->check_mobile_phase check_pump Check Pump and Flow Rate rt_shift->check_pump check_equilibration Check Column Equilibration rt_shift->check_equilibration check_blockage Check for Blockages high_pressure->check_blockage check_frit Check Column Frit high_pressure->check_frit replace_column replace_column check_column->replace_column Replace Column dilute_sample dilute_sample check_overload->dilute_sample Dilute Sample use_oven use_oven check_temp->use_oven Use Column Oven degas_remake degas_remake check_mobile_phase->degas_remake Degas/Remake Mobile Phase service_pump service_pump check_pump->service_pump Service Pump equilibrate_longer equilibrate_longer check_equilibration->equilibrate_longer Equilibrate Longer flush_system flush_system check_blockage->flush_system Flush System replace_frit replace_frit check_frit->replace_frit Replace Frit

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Overcoming Matrix Effects in the Gas Chromatographic (GC) Analysis of Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatographic (GC) analysis of Propylene Glycol Dinitrate (PGDN).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of GC analysis of PGDN?

A1: In GC analysis, matrix effects refer to the alteration of the analytical signal (peak area or height) of PGDN caused by co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement, leading to an overestimation of the PGDN concentration, or signal suppression, resulting in an underestimation. Matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: What are the common causes of matrix effects in PGDN analysis?

A2: Common causes of matrix effects in the GC analysis of PGDN include:

  • Matrix-Induced Signal Enhancement: Co-extracted, non-volatile matrix components can accumulate in the GC inlet liner. These components can mask active sites where PGDN might otherwise adsorb or degrade, leading to a higher and more variable response.

  • Competition for Active Sites: Matrix components can compete with PGDN for active sites in the GC inlet and column, leading to inconsistent transfer of PGDN to the detector.

  • Ion Source Competition (GC-MS): In Mass Spectrometry (MS) detection, co-eluting matrix components can interfere with the ionization of PGDN in the ion source, leading to signal suppression or enhancement.

  • Thermal Degradation: PGDN, being a nitrate (B79036) ester, can be susceptible to thermal degradation in the GC inlet. The presence of certain matrix components can either catalyze or inhibit this degradation, affecting the amount of intact PGDN reaching the detector.

Q3: How can I determine if my PGDN analysis is affected by matrix effects?

A3: To diagnose matrix effects, you can perform the following experiments:

  • Post-extraction Spike Comparison: Analyze a blank matrix extract that has been spiked with a known concentration of PGDN. Compare the peak response of this post-extraction spiked sample to a PGDN standard of the same concentration prepared in a pure solvent. A significant difference (typically >15-20%) in the peak area indicates the presence of matrix effects.

  • Slope Comparison of Calibration Curves: Prepare two calibration curves: one using standards in a pure solvent and another using matrix-matched standards (standards prepared in a blank matrix extract). A statistically significant difference between the slopes of the two curves confirms the presence of matrix effects.

Q4: What are the primary strategies to overcome matrix effects in PGDN analysis?

A4: The primary strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.

  • Calibration Strategies: Using calibration methods that compensate for the matrix effects.

  • Chromatographic and Instrumental Optimization: Modifying the GC method to separate PGDN from interfering compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of PGDN that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column. - Column contamination or degradation. - Inappropriate injection temperature.- Use a deactivated inlet liner and perform regular inlet maintenance. - Condition the GC column according to the manufacturer's instructions or trim the first few centimeters of the column. - Optimize the injector temperature to ensure complete volatilization without degradation.
Inconsistent Peak Areas (Poor Reproducibility) - Variable matrix effects between samples. - Inconsistent sample preparation and extraction. - Adsorption of PGDN to active sites in the injector.- Implement a robust sample cleanup procedure (e.g., Solid Phase Extraction). - Utilize an internal standard that is structurally similar to PGDN. - Consider using matrix-matched calibration or the standard addition method. - Add a masking agent like triethylamine (B128534) to the sample to block active sites.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Degradation of PGDN during sample storage or preparation. - Adsorption of PGDN to glassware or plasticware.- Optimize the extraction solvent and procedure. - Ensure samples are stored at low temperatures (e.g., -80°C) and processed quickly. Consider the use of stabilizing agents in collection tubes. - Use silanized glassware to minimize adsorption.
Signal Enhancement or Suppression - Co-eluting matrix components interfering with detection.- Improve chromatographic separation by optimizing the GC temperature program. - Use a more selective GC column with a different stationary phase. - For GC-MS, utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. - Employ matrix-matched calibration or the standard addition method.
Baseline Noise or Ghost Peaks - Contamination of the GC system from the sample matrix. - Carryover from previous injections.- Perform regular maintenance, including baking out the column and cleaning the inlet. - Inject a solvent blank after each sample to check for carryover. - Implement a more thorough sample cleanup procedure.

Experimental Protocols

Protocol 1: Extraction of PGDN from Plasma for GC-MS Analysis

This protocol is adapted from methods used for the analysis of nitroglycerin, a structurally related compound, in plasma.

1. Sample Collection and Stabilization:

  • Collect whole blood in tubes containing a stabilizing agent (e.g., a commercial cell-free DNA BCT or a tube with protease inhibitors) to minimize enzymatic degradation of PGDN.

  • Separate plasma by centrifugation at 1,900 x g for 10 minutes at 4°C within one hour of collection.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation and Extraction:

  • Thaw plasma samples on ice.

  • To 1 mL of plasma in a glass tube, add an internal standard (e.g., a deuterated PGDN analog or a structurally similar compound like 1,3-dinitrobenzene).

  • Add 5 mL of a suitable extraction solvent (e.g., n-hexane, pentane, or a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Parameters (Example):

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 180°C (splitless injection).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 20°C/min, and held for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic PGDN ions (e.g., m/z 46, 76 for EI).

Protocol 2: Headspace GC-MS Analysis of PGDN in Aqueous Samples

This method is suitable for volatile analytes like PGDN in simple matrices like water.

1. Sample Preparation:

  • Place a known volume (e.g., 5 mL) of the aqueous sample into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of PGDN.

  • Add an internal standard suitable for headspace analysis.

  • Seal the vial immediately with a PTFE-lined septum.

2. Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 20 minutes.

  • Loop Temperature: 90°C.

  • Transfer Line Temperature: 100°C.

3. GC-MS Parameters:

  • Use similar GC-MS conditions as described in Protocol 1, with adjustments to the temperature program as needed to optimize separation of volatile compounds.

Quantitative Data Summary

The following tables summarize typical performance data for the GC analysis of PGDN and related compounds. Note that these values can vary significantly depending on the specific matrix, instrumentation, and method parameters.

Table 1: PGDN Extraction Efficiency from Different Matrices

Matrix Extraction Solvent Extraction Method Average Recovery (%) Reference
Rodent Skin HomogenateEthyl AcetateLiquid-Liquid Extraction85.7 - 101[1]
Plasma (Nitroglycerin)n-HexaneLiquid-Liquid Extraction>90[2]
Plasma (Nitroglycerin)PentaneLiquid-Liquid ExtractionNot specified, but sufficient for quantification[3]
Plasma (Nitroglycerin)TolueneLiquid-Liquid ExtractionNot specified, but sufficient for quantification

Table 2: GC Method Performance for PGDN and Related Compounds

Analyte Matrix Detector Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
PGDNRodent Skin HomogenateFIDNot specified0.0042 mg/mL0.0042 - 11.2 mg/mL[1]
NitroglycerinPlasmaECD0.1 ng/mL0.2 ng/mL0.2 - 30 ng/mL[2]
NitroglycerinPlasmaMS (NCI)Not specified50 pg/mL50 - 1600 pg/mL[3]

Visualizations

Experimental_Workflow_PGDN_Plasma_Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis start Collect Blood in Stabilizing Tube centrifuge Centrifuge to Separate Plasma start->centrifuge store Store Plasma at -80°C centrifuge->store thaw Thaw Plasma on Ice store->thaw add_is Add Internal Standard thaw->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Figure 1. Workflow for PGDN analysis in plasma.

Troubleshooting_Matrix_Effects cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_sample_prep Sample Preparation cluster_calibration Calibration Strategy cluster_instrumental Instrumental Optimization problem Inaccurate PGDN Quantification (Suspected Matrix Effects) post_spike Post-Extraction Spike Comparison problem->post_spike cal_curve Calibration Curve Slope Comparison problem->cal_curve spe Solid Phase Extraction (SPE) post_spike->spe If matrix effect is confirmed std_add Standard Addition Method post_spike->std_add matrix_match Matrix-Matched Calibration cal_curve->matrix_match If matrix effect is confirmed gc_method Optimize GC Temperature Program cal_curve->gc_method dilution Sample Dilution spe->dilution matrix_match->std_add selective_column Use More Selective GC Column gc_method->selective_column

Figure 2. Troubleshooting logic for matrix effects.

References

Propylene Glycol Dinitrate Waste Management: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of propylene (B89431) glycol dinitrate (PGDN) waste. Adherence to these protocols is critical due to the explosive and toxic nature of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the immediate dangers of propylene glycol dinitrate?

A1: this compound is a highly explosive compound that is sensitive to shock, friction, and heat.[1][2][3][4] It is also a strong oxidizing agent and can react violently with a wide range of materials.[1][2][3] Heating PGDN can lead to violent combustion or explosion, producing toxic nitrogen oxide fumes.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling PGDN waste?

A2: A comprehensive PPE setup is mandatory. This includes complete protective clothing, such as chemical-resistant gloves and suits, and self-contained breathing apparatus (SCBA).[1][4] Eye protection, such as splash-resistant goggles and a face shield, is also crucial to prevent contact.[4][5]

Q3: How should a spill of this compound be managed?

A3: In the event of a spill, the area should be immediately evacuated.[1][4][5] All ignition sources must be removed, and smoking, open flames, and sparks are strictly prohibited.[1][4][5] An expert trained in handling explosives should be consulted.[5] The spilled liquid should be absorbed with an inert material like sand or vermiculite, collected in sealable containers, and disposed of according to local regulations.[1][4][5]

Q4: What materials are incompatible with this compound?

A4: PGDN is incompatible with a wide range of substances, including ammonia (B1221849) compounds, amines, oxidizing agents (like perchlorates and nitrates), reducing agents, and combustible materials.[1][5][6][7] It reacts violently with materials such as aluminum, cyanides, and esters.[1][2][3] Contact with acids and alkalis should also be avoided.[1][3]

Q5: What is the correct procedure for disposing of PGDN waste?

A5: PGDN waste is considered hazardous and must be disposed of following strict regulations.[5] It may require disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge PGDN waste into sewer systems or the environment.[3][8] Contact your state or regional Environmental Protection Agency (EPA) for specific guidance.[5]

Q6: What are the primary health risks associated with PGDN exposure?

A6: Exposure to PGDN can occur through inhalation, skin absorption, ingestion, or eye contact.[6][7] Symptoms of exposure can include headaches, dizziness, nausea, impaired balance, and visual disturbances.[6][9] A key toxic effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to blue-colored skin, lips, and fingernails.[4]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₃H₆N₂O₆[4]
Molecular Weight 166.09 g/mol [6]
Appearance Colorless liquid with a disagreeable odor[2][6][7]
Decomposition Temperature 121 °C[1][10]
Solubility in Water 0.1 g/100ml [1][4]
Vapor Pressure 0.07 mmHg at 72°F (22.2°C)[1][6][7]
NIOSH Recommended Exposure Limit (REL) TWA 0.05 ppm (0.3 mg/m³) [skin][6][10]
Oral LD50 (Rat) 250 mg/kg[3]

Experimental Protocol: Neutralization of PGDN Waste Stream (Hypothetical)

This protocol outlines a laboratory-scale procedure for neutralizing a dilute aqueous waste stream containing PGDN. This procedure should only be carried out by trained personnel in a controlled environment with appropriate safety measures in place.

Objective: To safely neutralize a dilute PGDN waste stream for subsequent disposal.

Materials:

  • Dilute PGDN aqueous waste stream (<1% PGDN)

  • Sodium hydroxide (B78521) (NaOH) solution (5 M)

  • Stir plate and stir bar

  • pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask) in a fume hood

  • Personal Protective Equipment (as specified in FAQs)

Procedure:

  • Preparation: Don all required PPE. Ensure the fume hood is functioning correctly. Place the reaction vessel on the stir plate within the fume hood.

  • Waste Transfer: Carefully transfer a known volume of the dilute PGDN waste stream to the reaction vessel.

  • Stirring: Begin gentle stirring of the waste solution.

  • Neutralization: Slowly add the 5 M NaOH solution dropwise to the PGDN waste stream.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH for complete hydrolysis is typically >12.

  • Reaction Time: Once the target pH is reached, allow the solution to stir for a minimum of 24 hours to ensure complete hydrolysis of the PGDN.

  • Verification: After the reaction period, re-verify the pH. If it has decreased, add more NaOH to maintain the target pH and continue stirring for another 12 hours.

  • Disposal: Once the reaction is complete and the PGDN is hydrolyzed, the resulting non-hazardous solution can be neutralized to a pH of 7 and disposed of in accordance with local regulations for aqueous waste.

Process Flow Diagrams

PGDN_Waste_Handling_Workflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_storage Temporary Storage cluster_disposal Disposal Experiment Experiment Collect_Waste Collect in Designated, Labeled Container Experiment->Collect_Waste PGDN Waste Segregate Segregate from Incompatible Materials Collect_Waste->Segregate Store Store in Cool, Ventilated, Secure Area Segregate->Store Transport Transport by Licensed Contractor Store->Transport Dispose Dispose via Approved Hazardous Waste Facility Transport->Dispose Spill_Response_Plan Spill_Detected PGDN Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Remove_Ignition Remove All Ignition Sources Evacuate->Remove_Ignition Consult_Expert Consult Explosives Expert Remove_Ignition->Consult_Expert Wear_PPE Don Full PPE (incl. SCBA) Consult_Expert->Wear_PPE Absorb_Spill Absorb with Inert Material (e.g., Sand, Vermiculite) Wear_PPE->Absorb_Spill Collect_Waste Collect in Sealable, Labeled Containers Absorb_Spill->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

References

Propylene Glycol Dinitrate (PGDN) Skin Absorption Risks: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the skin absorption risks associated with Propylene (B89431) Glycol Dinitrate (PGDN). It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, detailed experimental protocols, and relevant safety data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the dermal risks of PGDN.

Q1: What are the primary health risks associated with dermal exposure to PGDN?

A1: Dermal exposure to PGDN can lead to several health effects. The most significant risks include:

  • Methemoglobinemia: PGDN can oxidize the iron in hemoglobin, forming methemoglobin, which is unable to transport oxygen effectively. This can lead to symptoms such as cyanosis (bluish discoloration of the skin and lips), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and even death.[1]

  • Vasodilation: As a nitrate (B79036) ester, PGDN can cause vasodilation (widening of blood vessels), which can result in headaches, a feeling of drunkenness, and a stuffy nose.[1]

  • Skin and Eye Irritation: Direct contact with PGDN can cause irritation to the skin and eyes.[1]

  • Systemic Toxicity: PGDN can be absorbed through the skin and may cause damage to the liver and kidneys.[1]

Q2: What are the established occupational exposure limits for PGDN?

A2: The National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) for PGDN at 0.05 ppm (0.3 mg/m³) as a time-weighted average (TWA) for an 8-hour workday, with a "skin" notation, indicating the potential for significant dermal absorption. It is important to note that air level monitoring alone may not be sufficient to prevent overexposure if skin contact occurs.[2]

Q3: What immediate actions should be taken in case of accidental skin contact with PGDN?

A3: In the event of skin contact with PGDN, immediate decontamination is crucial:

  • Remove all contaminated clothing promptly.

  • Wash the affected skin area thoroughly with soap and water.

  • Seek medical attention immediately, especially if symptoms such as headache, dizziness, or cyanosis develop.

  • It is recommended to have emergency showers and eyewash stations readily available in any area where PGDN is handled.

Q4: What personal protective equipment (PPE) is recommended when handling PGDN?

A4: To minimize the risk of dermal exposure, the following PPE should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for PGDN. Consult with the glove manufacturer for specific recommendations.

  • Protective Clothing: A lab coat, apron, or coveralls made of a material resistant to PGDN should be worn to protect the skin.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to prevent eye contact.

Section 2: Troubleshooting Guides for In Vitro Dermal Absorption Studies

This section provides solutions to common problems encountered during in vitro skin permeation experiments with PGDN using Franz diffusion cells.

Q1: I am observing high variability in the permeation data between replicate Franz cells. What are the potential causes and how can I troubleshoot this?

A1: High variability is a common challenge in in vitro skin permeation studies. Several factors can contribute to this issue:

Potential CauseTroubleshooting Steps
Inconsistent Skin Samples - Ensure consistent skin thickness across all replicates by using a dermatome. - Use skin from the same donor and anatomical location for a given experiment. - Visually inspect skin samples for any damage or abnormalities before mounting.
Air Bubbles - Carefully fill the receptor chamber to avoid trapping air bubbles between the skin and the receptor medium. - Before starting the experiment, gently tilt and tap the Franz cell to dislodge any trapped bubbles.
Inconsistent Dosing - Use a calibrated positive displacement pipette to apply a precise and consistent volume of PGDN to the donor chamber. - Ensure the dose is applied evenly across the surface of the skin.
Leakage from the Franz Cell - Ensure the Franz cell components are properly clamped and sealed. - Check for any cracks or defects in the glass components.
Inconsistent Sampling - Use a consistent and validated sampling technique. - Ensure the volume of receptor fluid removed is accurately measured and replaced with fresh, pre-warmed medium at each time point.
Analytical Method Variability - Validate the analytical method for accuracy, precision, and linearity. - Prepare calibration standards fresh for each run.

Q2: The measured concentration of PGDN in the receptor fluid is lower than expected. What could be the reason?

A2: Low measured concentrations could be due to several factors related to the experimental setup and the properties of PGDN.

Potential CauseTroubleshooting Steps
Low Skin Permeability - PGDN may have inherently low permeability through the skin barrier. - Consider using a penetration enhancer in the formulation if appropriate for the research question.
Volatility of PGDN - PGDN is a volatile compound. Ensure the donor chamber is properly sealed to prevent evaporation. - Consider using a flow-through diffusion cell system to minimize evaporative loss.
Degradation of PGDN - PGDN may degrade in the receptor fluid. Assess the stability of PGDN in the chosen receptor medium at 32°C over the duration of the experiment. - If degradation is observed, consider adding a stabilizer to the receptor fluid or using a shorter experiment duration.
Binding to the Apparatus - PGDN may adsorb to the surfaces of the Franz cell or other components. - Perform a mass balance study to determine the recovery of the applied dose.
Insufficient "Sink" Conditions - The concentration of PGDN in the receptor fluid should not exceed 10% of its solubility in the medium to maintain a sufficient concentration gradient. - If sink conditions are not maintained, increase the volume of the receptor chamber or the frequency of sampling and replacement.

Section 3: Quantitative Data on Dermal Absorption

While specific quantitative data for the skin permeation of pure PGDN is limited in publicly available literature, the following table provides data for propylene glycol (PG), a related compound, to offer a point of reference. It is crucial to experimentally determine the specific permeation parameters for PGDN under your experimental conditions.

Table 1: In Vitro Dermal Absorption of Propylene Glycol (PG) through Human Skin

CompoundVehicleSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻⁵)Reference
Monopropylene Glycol (MPG)Undiluted97.69.48[3]
Dipropylene Glycol (DPG)Undiluted39.33.85[3]

Note: This data is for propylene glycol and dipropylene glycol, not PGDN. The dinitrate functional groups in PGDN will significantly alter its physicochemical properties and therefore its skin permeation characteristics.

Section 4: Experimental Protocols

This section provides a detailed methodology for conducting an in vitro dermal absorption study of PGDN using Franz diffusion cells, based on the OECD 428 test guideline.

Protocol: In Vitro Dermal Permeation of PGDN using Franz Diffusion Cells

1. Materials and Equipment:

  • Franz diffusion cells (with known donor and receptor chamber volumes and diffusion area)

  • Dermatomed human or porcine skin

  • Propylene Glycol Dinitrate (PGDN)

  • Receptor fluid (e.g., phosphate-buffered saline, pH 7.4)

  • Positive displacement pipette

  • Stirring plate with magnetic stir bars

  • Water bath or heating block to maintain 32°C

  • Analytical instrument for PGDN quantification (e.g., GC-MS, HPLC)

  • Standard laboratory glassware and consumables

2. Experimental Workflow:

G A Prepare Skin Samples B Mount Skin in Franz Cells A->B C Equilibrate Franz Cells B->C D Apply PGDN Dose C->D E Collect Receptor Fluid Samples D->E F Analyze Samples E->F G Calculate Permeation Parameters F->G

Caption: Experimental workflow for in vitro dermal permeation testing of PGDN.

3. Detailed Procedure:

  • Skin Preparation:

    • Thaw frozen dermatomed skin at room temperature.

    • Cut skin sections to a size sufficient to cover the orifice of the Franz cell.

    • Visually inspect each skin section for integrity.

  • Franz Cell Assembly and Equilibration:

    • Place a small magnetic stir bar in the receptor chamber of each Franz cell.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are present.

    • Carefully mount the skin section onto the Franz cell with the stratum corneum side facing the donor chamber.

    • Clamp the donor and receptor chambers together securely.

    • Place the assembled Franz cells in the heating block or water bath and allow them to equilibrate at 32°C for at least 30 minutes.

  • Dosing:

    • Using a positive displacement pipette, apply a precise volume of PGDN (e.g., 10 µL/cm²) to the center of the skin surface in the donor chamber.

    • Seal the donor chamber to prevent evaporation.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid (e.g., 200 µL) from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the collected samples for PGDN concentration using a validated analytical method (e.g., GC-MS or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of PGDN permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the concentration of PGDN in the donor chamber.

Section 5: Signaling Pathways and Logical Relationships

This section provides visual representations of key pathways and logical frameworks relevant to PGDN skin absorption and toxicity.

PGDN-Induced Methemoglobinemia Pathway

The primary systemic toxic effect of PGDN is methemoglobinemia. PGDN, or its metabolites, can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.

G cluster_0 Red Blood Cell cluster_1 Systemic Effect PGDN PGDN (or metabolites) enter red blood cell Oxidation Oxidation PGDN->Oxidation HbFe2 Hemoglobin (Fe²⁺) (O₂ carrying) HbFe2->Oxidation MetHbFe3 Methemoglobin (Fe³⁺) (non-O₂ carrying) Hypoxia Tissue Hypoxia MetHbFe3->Hypoxia Oxidation->MetHbFe3

Caption: Simplified pathway of PGDN-induced methemoglobin formation.

Troubleshooting Logic for High Permeation Variability

The following diagram illustrates a logical approach to troubleshooting high variability in in vitro dermal permeation studies.

G Start High Variability Observed CheckSkin Review Skin Preparation and Integrity Start->CheckSkin CheckSetup Inspect Franz Cell Setup (Bubbles, Leaks) CheckSkin->CheckSetup Skin OK Unresolved Variability Persists CheckSkin->Unresolved Issue Found CheckDosing Verify Dosing Technique and Volume CheckSetup->CheckDosing Setup OK CheckSetup->Unresolved Issue Found CheckSampling Assess Sampling and Replacement Procedure CheckDosing->CheckSampling Dosing OK CheckDosing->Unresolved Issue Found CheckAnalysis Validate Analytical Method CheckSampling->CheckAnalysis Sampling OK CheckSampling->Unresolved Issue Found Resolved Variability Reduced CheckAnalysis->Resolved Analysis OK CheckAnalysis->Unresolved Issue Found

Caption: Logical workflow for troubleshooting high variability in permeation data.

References

Technical Support Center: Mitigation of Methemoglobinemia in PGDN Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propylene (B89431) Glycol Dinitrate (PGDN) and managing the associated risk of methemoglobinemia.

Frequently Asked Questions (FAQs)

Q1: What is PGDN-induced methemoglobinemia?

Propylene Glycol Dinitrate (PGDN) is an organic nitrate (B79036) that can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺).[1][2] This change renders hemoglobin unable to bind and transport oxygen effectively, leading to tissue hypoxia.[3][4] The severity of symptoms is proportional to the percentage of methemoglobin (MetHb) in the blood.[3]

Q2: What is the primary mechanism of PGDN-induced methemoglobinemia?

PGDN and its metabolites act as oxidizing agents, leading to the conversion of hemoglobin to methemoglobin.[4] This process can overwhelm the endogenous reduction systems of the erythrocytes, primarily the NADH-dependent cytochrome-b5 reductase pathway, which is responsible for maintaining low physiological levels of methemoglobin.[2][4]

Q3: What are the common symptoms of PGDN-induced methemoglobinemia to watch for in my animal models?

Clinical signs of methemoglobinemia in animal models can include:

  • Cyanosis: A bluish or grayish discoloration of the skin, mucous membranes, and blood.[3] The blood may appear "chocolate brown."[3][4]

  • Respiratory distress: Increased respiratory rate and effort.[3]

  • Neurological signs: Weakness, lethargy, and in severe cases, seizures or coma.[3]

  • Cardiovascular signs: Tachycardia and arrhythmias.[3]

Q4: How can I measure methemoglobin levels in my experimental samples?

Methemoglobin levels are best measured using a co-oximeter, which is the gold standard for accurate quantification.[4] A "saturation gap," a discrepancy between the oxygen saturation measured by a standard pulse oximeter (SpO2) and the calculated arterial oxygen saturation (SaO2) from a blood gas analysis, can also be indicative of methemoglobinemia.[4] A simple qualitative bedside test involves placing a drop of blood on white filter paper; blood with high methemoglobin content will remain brown upon exposure to air, whereas normal deoxygenated blood will turn red.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
High variability in methemoglobin levels between experimental animals after PGDN exposure. Interspecies and intraspecies variability in hemoglobin structure and erythrocyte enzyme activity.[5] Differences in PGDN absorption or metabolism.Ensure a homogenous animal population (age, weight, sex). Standardize the PGDN administration route and vehicle. Consider performing a dose-response study to determine the optimal PGDN concentration for your model.
Methylene (B1212753) blue treatment is ineffective or shows a partial response. Incorrect dosage. Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency in the animal model. The oxidizing agent (PGDN or its metabolites) is still present and causing ongoing methemoglobin formation.Verify the methylene blue dosage (1-2 mg/kg).[4] Ensure adequate glucose levels, as the efficacy of methylene blue is dependent on NADPH, which is generated via the pentose (B10789219) phosphate (B84403) pathway.[6] If G6PD deficiency is suspected, consider using ascorbic acid as an alternative treatment.[7] For prolonged exposure, repeated doses of methylene blue may be necessary.[8]
Paradoxical increase in methemoglobin levels after high-dose methylene blue administration. Methylene blue itself can act as an oxidizing agent at high concentrations (>7 mg/kg).[8][9]Strictly adhere to the recommended therapeutic dose of 1-2 mg/kg.[4] If higher levels of methemoglobin persist, consider alternative treatments like ascorbic acid or exchange transfusion.[7]
Hemolysis observed in conjunction with methemoglobinemia. High doses of methylene blue, especially in G6PD deficient subjects, can induce hemolysis.[8] Some oxidizing agents can cause both methemoglobinemia and hemolysis.Monitor for signs of hemolysis (e.g., decreased hematocrit, hemoglobinuria). If methylene blue is the suspected cause, discontinue its use and consider alternative treatments.[7]

Quantitative Data on Treatment Efficacy

While specific in vivo dose-response data for PGDN-induced methemoglobinemia is limited in the available literature, the following tables summarize the general therapeutic approaches for acquired methemoglobinemia. Researchers should use this as a starting point and optimize for their specific experimental conditions.

Table 1: Methylene Blue Treatment for Acquired Methemoglobinemia

ParameterValueReference(s)
Primary Indication Symptomatic patients or MetHb levels >20-30%[4]
Standard IV Dosage 1-2 mg/kg[4][10]
Administration Slow IV infusion over 5 minutes[10]
Repeat Dosage May be repeated after 30-60 minutes if necessary[4]
Maximum Recommended Dose 7 mg/kg[7]
Mechanism of Action Acts as a cofactor for NADPH methemoglobin reductase, facilitating the reduction of MetHb to hemoglobin.[8]

Table 2: Ascorbic Acid as an Alternative Treatment

ParameterValueReference(s)
Primary Indication Methylene blue is unavailable or contraindicated (e.g., G6PD deficiency).[7][11]
Dosage Highly variable, case-dependent. Doses from 300 mg up to several grams have been reported.[12][13]
Administration Slow IV infusion[13]
Efficacy Slower onset of action and generally less effective than methylene blue.[1]
Mechanism of Action Directly reduces methemoglobin to hemoglobin.[12]

Experimental Protocols

1. Induction of Methemoglobinemia with PGDN (Rodent Model - General Guidance)

  • Animal Model: Sprague-Dawley rats are a commonly used model. Note that there is species variability in susceptibility to PGDN.[5]

  • PGDN Preparation: Prepare a stock solution of PGDN in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) or another solvent to ensure solubility). The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume.

  • Administration: Administer PGDN via intraperitoneal (IP) or subcutaneous (SC) injection. The dose will need to be determined empirically, but starting with a range found in general toxicity studies may be appropriate.[14]

  • Monitoring: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to determine the peak of methemoglobin formation. Blood can be collected from the tail vein or via cardiac puncture for terminal studies.

  • Measurement: Immediately analyze blood samples for methemoglobin levels using a co-oximeter.

2. Methylene Blue Treatment Protocol

  • Preparation: Prepare a 1% solution of methylene blue in sterile saline.

  • Administration: Once significant methemoglobinemia is established (e.g., >20%), administer methylene blue at a dose of 1-2 mg/kg via slow intravenous (IV) injection (e.g., through the tail vein in rats).[4][10]

  • Post-Treatment Monitoring: Collect blood samples at various time points after methylene blue administration (e.g., 15, 30, 60 minutes) to evaluate the reduction in methemoglobin levels.

3. Ascorbic Acid Treatment Protocol

  • Preparation: Prepare a sterile solution of ascorbic acid for injection.

  • Administration: Administer a high dose of ascorbic acid intravenously. The optimal dose will require empirical determination.

  • Post-Treatment Monitoring: Monitor methemoglobin levels as described for the methylene blue protocol. Be aware that the reduction is expected to be slower.[1]

Visualizations

PGDN_Methemoglobinemia_Pathway PGDN This compound (PGDN) and its metabolites Hb_Fe2 Hemoglobin (Fe²⁺) (O₂ carrying) PGDN->Hb_Fe2 Oxidation MetHb_Fe3 Methemoglobin (Fe³⁺) (Non-O₂ carrying) Hb_Fe2->MetHb_Fe3 Hypoxia Tissue Hypoxia MetHb_Fe3->Hypoxia

Caption: PGDN-induced oxidation of hemoglobin to methemoglobin.

Methylene_Blue_Mitigation cluster_reduction Erythrocyte Reduction Pathway MetHb_Fe3 Methemoglobin (Fe³⁺) Hb_Fe2 Hemoglobin (Fe²⁺) MetHb_Fe3->Hb_Fe2 Methylene_Blue Methylene Blue Leuco_MB Leucomethylene Blue Methylene_Blue->Leuco_MB Reduction NADPH NADPH Leuco_MB->MetHb_Fe3 Reduces NADPH_Reductase NADPH Methemoglobin Reductase NADP NADP⁺ NADPH->NADP Oxidation

Caption: Methylene blue-mediated reduction of methemoglobin.

Experimental_Workflow start Start pgdn_admin Administer PGDN to Animal Model start->pgdn_admin methem_induction Induction of Methemoglobinemia pgdn_admin->methem_induction blood_sample1 Collect Blood Sample (Baseline MetHb) methem_induction->blood_sample1 treatment Administer Treatment (Methylene Blue or Ascorbic Acid) blood_sample1->treatment blood_sample2 Collect Blood Samples (Post-Treatment Timepoints) treatment->blood_sample2 analysis Analyze MetHb Levels (Co-oximetry) blood_sample2->analysis end End analysis->end

Caption: General experimental workflow for mitigation studies.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Propylene Glycol Dinitrate (PGDN) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Propylene (B89431) Glycol Dinitrate (PGDN) is critical. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) stands out as a robust and widely employed method for the quantification of PGDN in aqueous solutions. A key advantage of this technique is its straightforward sample preparation, often requiring minimal to no pre-treatment, which contributes to a rapid analysis time. In contrast, Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), serves as a primary alternative, especially for the analysis of PGDN in more complex matrices.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following tables summarize the performance characteristics of a validated HPLC-UV method and a GC-FID method for the quantification of PGDN.

Validation Parameter HPLC-UV Method GC-FID Method
Linearity (r²) > 0.999Not explicitly stated, but a standard curve is used for quantification.
Concentration Range 0 - 750 ppm0.0042 - 11.2 mg/mL[1][2]
Accuracy (Recovery) Not explicitly stated85.7% - 101%[1][2]
Precision (%RSD) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 1 ppmNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Workflows

To provide a clear understanding of the procedural steps involved in each analytical technique, the following diagrams illustrate the experimental workflows for both HPLC-UV and GC-FID analysis of PGDN.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification s1 Aqueous Sample Collection s2 Direct Injection (if clean) s1->s2 s3 Solvent Extraction (if necessary) s1->s3 for complex matrices hplc HPLC System (C18 Column) s2->hplc s3->s2 uv UV Detector (205 nm) hplc->uv data Data Acquisition & Processing uv->data quant Concentration Determination (vs. Calibration Curve) data->quant GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_quant Quantification s1 Sample Collection (e.g., tissue) s2 Homogenization s1->s2 s3 Solvent Extraction (e.g., Ethyl Acetate) s2->s3 gc GC System s3->gc fid_ms FID or MS Detector gc->fid_ms data Data Acquisition & Processing fid_ms->data quant Concentration Determination (vs. Standard Curve) data->quant

References

A Comparative Analysis of PGDN and Nitroglycerin as Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth performance comparison of Propyleneglycol dinitrate (PGDN) and nitroglycerin (NG), two energetic nitrate (B79036) esters with applications as propellants. The following sections present a detailed analysis of their key performance parameters, supported by experimental data and standardized testing protocols.

Quantitative Performance Data

The performance of a propellant is determined by several key parameters. The following tables summarize the critical performance data for PGDN and nitroglycerin.

Table 1: Key Performance and Physical Properties

PropertyPropyleneglycol dinitrate (PGDN)Nitroglycerin (NG)
Specific Impulse (Isp) ~187 - 200 s (as major component of Otto Fuel II)~235 s (in double-base solid propellants)
Heat of Explosion/Detonation 1110 cal/g (4644 J/g)1502 cal/g (6284 J/g)[1]
Standard Enthalpy of Formation (ΔHf°) Not readily available-365.5 kJ/mol to -371 kJ/mol[2][3]
Density 1.368 g/cm³ at 20°C[4]1.6 g/cm³ at 20°C[1]
Decomposition Temperature Begins at 121°C[1]Begins at 50-60°C, explodes at 218°C[5]
Molecular Weight 166.09 g/mol 227.09 g/mol [2]
Chemical Formula C₃H₆N₂O₆C₃H₅N₃O₉

Table 2: Stability and Sensitivity

PropertyPropyleneglycol dinitrate (PGDN)Nitroglycerin (NG)
Chemical Stability Considered practically stable, used in Otto Fuel II with stabilizers.[6]Inherently unstable and highly sensitive to shock and friction; requires desensitizers for practical use.[2]
Sensitivity to Shock Less sensitive than nitroglycerin.[6]Extremely sensitive to shock and friction.[7]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key performance parameters presented above.

Determination of Density

The density of liquid propellants like PGDN and nitroglycerin is a critical parameter for calculating the volumetric efficiency of a propellant system. The standard test method for this is ASTM D4052.[2][8][9][10][11][12]

Experimental Workflow for Density Measurement (ASTM D4052)

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation P1 Ensure sample is homogenous and free of air bubbles P2 Bring sample to the test temperature (e.g., 20°C) P1->P2 M1 Calibrate digital density meter with certified reference materials (e.g., dry air and distilled water) P2->M1 M2 Inject a small, representative sample volume into the meter's oscillating U-tube M1->M2 M3 The instrument measures the oscillation period of the U-tube containing the sample M2->M3 C1 The instrument's software calculates the density based on the measured oscillation period and calibration data M3->C1 C2 Record the density value in g/cm³ C1->C2

Workflow for density determination using a digital density meter.
Determination of Heat of Combustion/Explosion

The heat of combustion is a measure of the energy released when a substance is burned in a controlled environment. For energetic materials, this is a key indicator of their performance. ASTM D240 provides a standard method for this determination using a bomb calorimeter.[13][14][15][16]

Experimental Workflow for Heat of Combustion (ASTM D240)

cluster_setup Setup cluster_combustion Combustion cluster_analysis Analysis S1 Weigh a precise mass of the liquid propellant in a sample holder S2 Place the sample holder in the bomb S1->S2 S3 Add a small amount of water to the bomb to saturate the internal atmosphere S2->S3 S4 Seal the bomb and pressurize with high-purity oxygen S3->S4 S5 Place the bomb in a calorimeter bucket containing a known mass of water S4->S5 C1 Allow the system to reach thermal equilibrium S5->C1 C2 Ignite the sample using a fuse wire C1->C2 C3 Record the temperature rise of the water in the calorimeter C2->C3 A1 Calculate the heat released by the combustion reaction based on the temperature rise and the known heat capacity of the calorimeter system C3->A1 A2 Apply corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the fuse wire A1->A2 A3 Calculate the heat of combustion per unit mass (e.g., in cal/g or J/g) A2->A3

Workflow for determining the heat of combustion using a bomb calorimeter.
Determination of Specific Impulse (Isp)

Specific impulse is a measure of the efficiency of a rocket or jet engine. It represents the impulse (change in momentum) per unit of propellant consumed. For monopropellants, this is typically measured in a static test firing of a small rocket motor.

Logical Flow for Specific Impulse Measurement

cluster_test_setup Test Setup cluster_firing Test Firing cluster_calculation Calculation TS1 Mount a small-scale rocket motor on a thrust stand equipped with a load cell TS2 Connect a propellant tank containing the liquid monopropellant (PGDN or NG) to the motor TS1->TS2 TS3 Install instrumentation to measure propellant mass flow rate, chamber pressure, and thrust TS2->TS3 F1 Initiate propellant flow to the motor TS3->F1 F2 Ignite the propellant F1->F2 F3 Record thrust, chamber pressure, and mass flow rate data throughout the firing duration F2->F3 C1 Integrate the thrust over the firing time to get the total impulse (I_total) F3->C1 C2 Measure the total mass of propellant consumed (m_p) C1->C2 C3 Calculate Specific Impulse (Isp) using the formula: Isp = I_total / (m_p * g₀), where g₀ is the standard gravitational acceleration C2->C3

References

A Comparative Analysis of Propylene Glycol Dinitrate (PGDN) and Other Nitrate Esters: Detonation Velocity and Shock Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Propylene Glycol Dinitrate (PGDN) is a significant energetic material within the class of nitrate (B79036) esters, which are widely utilized in propellants and explosives. This guide provides a comparative overview of the key performance characteristics of PGDN against other prominent nitrate esters: Nitroglycerin (NG), Ethylene Glycol Dinitrate (EGDN), and Pentaerythritol Tetranitrate (PETN). The primary focus of this comparison is on two critical safety and performance parameters: detonation velocity and shock sensitivity. The information presented herein is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development.

Data Presentation: Performance Characteristics of Selected Nitrate Esters

The following table summarizes the key quantitative data for the detonation velocity and sensitivity to impact and friction for PGDN and its counterparts. These parameters are crucial for assessing the power and safety of these energetic materials.

Nitrate EsterChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Impact SensitivityFriction Sensitivity (N)
This compound (PGDN) C₃H₆N₂O₆1.376900[1]Shock-sensitive, less than NGFriction-sensitive
Nitroglycerin (NG) C₃H₅N₃O₉1.597700[2]High (1.8 kg·cm for liquid)[3]High
Ethylene Glycol Dinitrate (EGDN) C₂H₄N₂O₆1.498300[2]0.2 J (Primary explosive)353[4]
Pentaerythritol Tetranitrate (PETN) C₅H₈N₄O₁₂1.768400[2][5]3 J (Borderline primary)60

Experimental Protocols

The data presented above are determined through standardized experimental procedures. The following sections detail the methodologies for key experiments cited.

Detonation Velocity Measurement: Optical Fiber Method

The detonation velocity of an explosive is the speed at which the detonation front propagates through it. The optical fiber method is a widely used technique for this measurement.

Principle: This method relies on detecting the light flash produced by the detonation wave as it passes specific points along a column of the explosive. Optical fibers are used to transmit this light to a recording instrument.

Apparatus:

  • A transparent tube or container to hold the liquid or powdered explosive.

  • Multiple optical fibers of known length.

  • A high-speed oscilloscope or a specialized VOD (Velocity of Detonation) meter.

  • Photodetectors to convert the light signal into an electrical signal.

  • A detonator to initiate the explosive.

Procedure:

  • The explosive sample is carefully loaded into the transparent tube. For liquid explosives, the tube is filled to a predetermined level.

  • The optical fibers are inserted into the explosive charge at precisely measured distances from each other along the length of the tube.

  • The other end of each optical fiber is connected to a photodetector.

  • The outputs of the photodetectors are connected to the input channels of a high-speed oscilloscope.

  • The explosive is initiated at one end by a detonator.

  • As the detonation wave travels down the tube, it sequentially triggers a flash of light at the tip of each optical fiber.

  • The oscilloscope records the time intervals between the light pulses received from consecutive optical fibers.

  • The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.

Shock Sensitivity Measurement: Drop-Weight Impact Test (ERL Type 12)

Impact sensitivity is a measure of an explosive's susceptibility to initiation by a single impact. The drop-weight test is a common method to quantify this property.

Principle: A specified weight is dropped from a known height onto a small sample of the explosive. The result (explosion or no explosion) is recorded, and the height is varied to determine the 50% probability of initiation.

Apparatus:

  • ERL Type 12 Drop-Weight Impact Apparatus or similar.

  • A steel weight (typically 2.5 kg).

  • Anvil and striker assembly.

  • For solid samples, sandpaper may be used. For liquid samples, a specific sample holder is employed.

Procedure for Liquid Explosives:

  • A single drop of the liquid explosive is placed in the center of the bare anvil.[4]

  • The striker is carefully positioned just above the liquid sample.

  • The weight is released from a predetermined height.

  • The outcome is observed and recorded as either a "go" (detonation, flame, or audible report) or a "no-go".

  • The test is repeated with fresh samples, adjusting the drop height based on the previous result using the Bruceton "up-and-down" method to converge on the height at which there is a 50% probability of initiation (H₅₀).

  • The impact sensitivity is reported as the H₅₀ value in centimeters.

Shock Sensitivity Measurement: Card Gap Test

The card gap test determines the shock sensitivity of an explosive by measuring the thickness of an inert barrier (the "gap") that is just sufficient to prevent a standard donor charge from initiating a detonation in the test sample.

Principle: A shock wave from a donor explosive charge is transmitted through an inert attenuator (a stack of plastic cards) to the acceptor charge (the test sample). The thickness of the card stack is varied to find the point at which detonation of the acceptor occurs in 50% of the trials.

Apparatus:

  • A standard donor charge (e.g., pressed tetryl (B1194171) pellets).

  • A steel tube to hold the acceptor charge.

  • A set of standardized plastic cards (the gap).

  • A steel witness plate.

  • A detonator.

Procedure:

  • The acceptor charge (the explosive being tested) is loaded into the steel tube.

  • The donor charge is placed at one end of the setup.

  • A specific number of plastic cards are inserted between the donor and acceptor charges.

  • The witness plate is placed at the end of the acceptor charge.

  • The donor charge is initiated by a detonator.

  • The witness plate is examined for evidence of detonation of the acceptor charge (e.g., a clean hole punched through it).

  • The test is repeated with varying numbers of cards until the 50% point of detonation is determined. The result is expressed as the number of cards.

Friction Sensitivity Measurement: BAM Friction Test

Friction sensitivity measures the susceptibility of an explosive to initiation by frictional forces. The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a standardized method for this determination.

Principle: A sample of the explosive is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The test determines the lowest load at which a reaction (e.g., crackling, report, or flame) occurs.

Apparatus:

  • BAM Friction Apparatus.

  • Porcelain pins and plates.

  • A set of weights to apply a load.

Procedure:

  • A small, measured amount of the explosive sample is placed on the porcelain plate.

  • The porcelain pin is placed on top of the sample.

  • A specific load is applied to the pin using the weighted arm of the apparatus.

  • The motor is activated, causing the plate to move back and forth once under the pin, a distance of 10 mm each way.

  • The outcome is observed for any sign of reaction.

  • The test is repeated six times at each load level. The lowest load at which at least one event occurs in six trials is determined.

  • The friction sensitivity is reported as the load in Newtons (N).

Mandatory Visualization

ExplosiveProperties cluster_structure Molecular Structure Structure Nitrate Ester (R-O-NO₂) OxygenBalance Oxygen Balance (Ω) Structure->OxygenBalance BondStrength O-NO₂ Bond Dissociation Energy Structure->BondStrength MolecularComplexity Number of -ONO₂ Groups Structure->MolecularComplexity DetonationVelocity Detonation Velocity (VOD) OxygenBalance->DetonationVelocity Influences DetonationPressure Detonation Pressure (P_det) OxygenBalance->DetonationPressure Influences ShockSensitivity Shock Sensitivity (Impact, Gap) BondStrength->ShockSensitivity Influences FrictionSensitivity Friction Sensitivity BondStrength->FrictionSensitivity Influences ThermalStability Thermal Stability BondStrength->ThermalStability Influences MolecularComplexity->DetonationVelocity Influences

Caption: Factors influencing the performance and sensitivity of nitrate esters.

References

Detecting Propylene Glycol Dinitrate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of propylene (B89431) glycol dinitrate (PGDN), selecting the appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comparative overview of established chromatographic techniques and discusses the potential application and challenges of immunoassay-based detection of PGDN.

While immunoassays for many small molecules offer rapid and high-throughput screening capabilities, specific immunoassays for propylene glycol dinitrate are not widely documented in scientific literature. Consequently, this guide will focus on a comparison between the well-established methods of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for PGDN quantification, and a discussion of the theoretical considerations and potential cross-reactivity challenges of a hypothetical PGDN immunoassay.

Comparison of Analytical Methods

The selection of an analytical method for PGDN detection is often dictated by the sample matrix, required sensitivity, and the need for specificity. Chromatographic methods like GC and HPLC are considered benchmark techniques due to their high selectivity and sensitivity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Immunoassay (Hypothetical)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Competitive binding of PGDN and a labeled PGDN analog to a limited number of specific antibodies.
Selectivity HighHighModerate to High (dependent on antibody specificity)
Sensitivity High (ng/mL to pg/mL range)High (µg/mL to ng/mL range)[1]Potentially High (ng/mL to pg/mL range)
Sample Throughput Low to ModerateModerateHigh
Sample Preparation Often requires extraction and derivatization. Can be time-consuming.[2]Minimal sample preparation for aqueous solutions.[3]Minimal sample preparation often required.
Instrumentation GC system with various detectors (FID, ECD, MS).HPLC system with UV or MS detector.[3]Plate reader or automated immunoassay analyzer.
Potential for Cross-Reactivity Low; high specificity based on retention time and mass spectrum.Low; high specificity based on retention time and UV/mass spectrum.High. Potential for cross-reactivity with structurally similar compounds.

Potential Cross-Reactivity in a Hypothetical PGDN Immunoassay

An immunoassay for PGDN would likely be a competitive assay, where PGDN in a sample competes with a labeled form of PGDN for binding to a limited number of specific antibodies. The degree of signal generated is inversely proportional to the concentration of PGDN in the sample. A significant challenge in developing such an assay is ensuring the antibody's specificity for PGDN.

Due to its chemical structure, a PGDN-specific antibody could potentially cross-react with other organic nitrates and structurally related molecules. This compound is structurally similar to other explosive and therapeutic organic nitrates.[4][5]

Potential Cross-Reactants:

  • Nitroglycerin (Glyceryl Trinitrate): Shares the nitrate (B79036) ester functional groups and a similar polyol backbone.

  • Ethylene Glycol Dinitrate (EGDN): A structurally very similar dinitrate ester.

  • Isosorbide Dinitrate and Mononitrate: Therapeutic organic nitrates with nitrate ester groups.

  • Propylene Glycol (PG): The parent diol of PGDN. While the nitrate groups are the primary antigenic determinant, some level of recognition of the backbone structure is possible.

  • PGDN Metabolites: Propylene glycol 1-mononitrate and propylene glycol 2-mononitrate would be significant potential cross-reactants.[2]

The development of a highly specific monoclonal antibody would be crucial to minimize such cross-reactivity and avoid false-positive results.

Experimental Protocols

Detailed experimental protocols for GC and HPLC analysis of PGDN have been established in the literature.

Gas Chromatography (GC) Method for PGDN in Biological Samples

This method is suitable for the determination of PGDN in matrices like rodent skin.[6][7]

  • Sample Preparation: Homogenize the tissue sample. Extract PGDN with a suitable organic solvent, such as ethyl acetate.[6][7] This may involve multiple extraction steps to ensure high recovery.[6][7]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity is used.[2]

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is often employed.[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Injector Temperature: Typically set around 180°C.[8]

    • Oven Temperature Program: An initial temperature of 35°C held for a few minutes, followed by a temperature ramp (e.g., 20°C/min) to a final temperature of around 250°C, which is then held for several minutes.[8]

    • Detector Temperature: Maintained at a high temperature, for example, 275°C for an FID.[9]

  • Quantification: PGDN concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of PGDN.[6][7]

High-Performance Liquid Chromatography (HPLC) Method for PGDN in Aqueous Solutions

This method is applicable for the quantification of PGDN in wastewater or other aqueous samples.[3]

  • Sample Preparation: For aqueous solutions, often no sample preparation is required.[3] For more complex matrices, a solid-phase extraction (SPE) may be necessary.

  • Instrumentation: An HPLC system equipped with a UV detector is commonly used.[3]

  • HPLC Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.[3]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) is a common mobile phase.[3]

    • Flow Rate: A constant flow rate, for instance, 1.5 mL/min.[3]

    • Detection: UV detection at a wavelength of around 200-225 nm.[3]

  • Quantification: The concentration of PGDN is determined by comparing the peak height or area from the sample to a calibration curve prepared with PGDN standards.[3]

Visualizations

To aid in the understanding of the principles behind a potential immunoassay for PGDN, the following diagrams illustrate a typical competitive immunoassay workflow.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Washing Step cluster_signal Signal Detection Antibody Antibody PGDN PGDN (Analyte) Labeled_PGDN Labeled PGDN (Competitor) Bound_Complex Antibody-Antigen Complexes PGDN->Bound_Complex Binds to Antibody Labeled_PGDN->Bound_Complex Competes for Binding Wash Unbound components are washed away Signal Signal Wash->Signal Signal is inversely proportional to PGDN concentration Logical_Relationship Analyte_Concentration PGDN Concentration in Sample Binding_Sites Available Antibody Binding Sites Analyte_Concentration->Binding_Sites Increases Labeled_Binding Binding of Labeled PGDN Binding_Sites->Labeled_Binding Decreases Signal Detected Signal Strength Labeled_Binding->Signal Decreases

References

A Comparative Guide to Confirming the Purity of Synthesized Propylene Glycol Dinitrate (PGDN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for confirming the purity of synthesized propylene (B89431) glycol dinitrate (PGDN), a significant compound in pharmaceutical research and development, particularly in areas requiring energetic plasticizers. For a comprehensive evaluation, its performance and purity are compared with two common structural alternatives: ethylene (B1197577) glycol dinitrate (EGDN) and diethylene glycol dinitrate (DEGDN). This guide includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

Introduction to PGDN and Its Alternatives

Propylene glycol dinitrate (PGDN) is a nitrate (B79036) ester recognized for its energetic properties. Its synthesis, typically through the nitration of propylene glycol, can introduce various impurities that may affect its performance and safety profile.[1] Ethylene glycol dinitrate (EGDN) and diethylene glycol dinitrate (DEGDN) are structurally similar compounds often used in similar applications, making them relevant for comparative analysis.[2][3] Ensuring the high purity of these synthesized compounds is critical for reliable and reproducible experimental outcomes.

Potential Impurities in Synthesis

The synthesis of PGDN, EGDN, and DEGDN via the nitration of their corresponding glycols can lead to the formation of several impurities. Understanding these potential byproducts is crucial for developing effective purification and analysis strategies.

CompoundCommon ImpuritiesSource of Impurities
PGDN Mononitrates of propylene glycol, unreacted propylene glycol, residual acids (nitric and sulfuric), oxidation products (propionaldehyde, lactic acid, pyruvic acid, acetic acid).[4]Incomplete nitration, inadequate purification, and oxidation of the starting material.
EGDN Ethylene glycol mononitrate, unreacted ethylene glycol, residual acids, and byproducts from the use of commercial precursors like anticorrosion agents (e.g., 2-ethylhexanoic acid).[5][6]Incomplete reaction, side reactions during nitration, and impurities present in the starting materials.
DEGDN Mononitrates of diethylene glycol, unreacted diethylene glycol, residual acids.[7]Incomplete nitration and insufficient purification post-synthesis.

Comparative Analysis of Purity

The purity of synthesized PGDN and its alternatives can be reliably determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fourier-Transform Infrared Spectroscopy (FTIR) are the most common and effective methods.

Quantitative Data Summary

The following tables summarize key comparative data obtained from GC-MS, HPLC-UV, and FTIR analyses for PGDN, EGDN, and DEGDN.

Table 1: Comparative GC-MS Data

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
PGDN Varies with column and conditions30 (NO), 46 (NO₂), 76 (CH₂CH(O)NO₂)
EGDN ~8.4430 (NO, CH₂O), 46 (NO₂), 76 (CH₂NO₃)[5]
DEGDN Varies with column and conditions30 (NO), 46 (NO₂), 89, 105

Table 2: Comparative HPLC-UV Data

CompoundTypical Retention Time (min)UV Detection Wavelength (nm)
PGDN Varies with column and mobile phase~210 - 230
EGDN Varies with column and mobile phase~210 - 230
DEGDN Varies with column and mobile phase~210 - 230

Table 3: Comparative FTIR Data

CompoundKey Vibrational Bands (cm⁻¹)
PGDN ~1635 (asymmetric NO₂ stretch), ~1270 (symmetric NO₂ stretch), ~830 (O-NO₂ stretch)[8]
EGDN ~1635 (asymmetric NO₂ stretch), ~1270 (symmetric NO₂ stretch), ~850 (O-NO₂ stretch)[6]
DEGDN ~1650 (N-O stretch), ~1280 (symmetric NO₂ stretch), ~847 (O-NO₂ stretch)[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify PGDN, EGDN, or DEGDN and their volatile impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 30-350 amu.

  • Data Analysis:

    • Identify the peaks corresponding to the target compound and impurities by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of the main compound relative to the total peak area.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To determine the purity of PGDN, EGDN, or DEGDN by separating them from non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in acetonitrile (B52724).

    • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak in the chromatogram. The formula for purity calculation is: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol

Objective: To confirm the synthesis of the nitrate ester and identify the presence of functional group impurities.

Methodology:

  • Sample Preparation:

    • Place a small drop of the liquid sample directly onto the ATR crystal. Alternatively, for solid samples, use the KBr pellet method.

  • Instrumentation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of the pure compound.

    • Identify characteristic absorption bands for the nitrate ester group (-ONO₂) and look for the absence of the broad -OH band from the starting glycol, which would indicate incomplete reaction.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purity confirmation processes.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis Stage cluster_analysis Purity Analysis Stage Start Starting Material (Propylene Glycol, Ethylene Glycol, or Diethylene Glycol) Nitration Nitration (Mixed Acid) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Separation Phase Separation Quenching->Separation Washing Washing (Water, Sodium Bicarbonate) Separation->Washing Drying Drying Washing->Drying Crude Crude Product Drying->Crude SamplePrep Sample Preparation Crude->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS HPLC HPLC-UV Analysis SamplePrep->HPLC FTIR FTIR Analysis SamplePrep->FTIR DataAnalysis Data Analysis & Purity Calculation GCMS->DataAnalysis HPLC->DataAnalysis FTIR->DataAnalysis Final Confirmed Pure Product DataAnalysis->Final

Caption: Workflow for Synthesis and Purity Confirmation.

Analytical_Technique_Comparison GCMS GC-MS Separates volatile compounds Provides structural information (mass fragments) High sensitivity HPLC HPLC-UV Separates non-volatile compounds Quantitative purity assessment Robust and reproducible FTIR FTIR Confirms functional groups Rapid and non-destructive Identifies incomplete reactions SynthesizedProduct Synthesized Product SynthesizedProduct->GCMS SynthesizedProduct->HPLC SynthesizedProduct->FTIR

Caption: Comparison of Key Analytical Techniques.

References

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicology of Propylene Glycol Dinitrate (PGDN), Nitroglycerin (NTG), and Isosorbide (B1672297) Dinitrate (ISDN). This document synthesizes available experimental data on key toxicological endpoints, details the methodologies of cited experiments, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound (PGDN), a primary component of Otto Fuel II, and the therapeutic agents nitroglycerin (NTG) and isosorbide dinitrate (ISDN) are organic nitrate (B79036) esters that exert their primary physiological effects through the release of nitric oxide (NO), leading to vasodilation. While this mechanism is therapeutically beneficial for conditions like angina pectoris, it also contributes to their toxicological profiles. This guide presents a comparative analysis of their acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, based on available preclinical data. Significant data gaps exist, particularly for the long-term toxicological effects of PGDN.

Data Presentation: Comparative Toxicology Tables

To facilitate a clear comparison, the following tables summarize the quantitative toxicological data for PGDN, NTG, and ISDN.

Table 1: Acute Toxicity

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
This compound (PGDN)RatOral250 - 1190[1][2]
Nitroglycerin (NTG)RatOral105[3]
Isosorbide Dinitrate (ISDN)RatOral1100[4]

Table 2: Genotoxicity

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Mammalian Cell AssaysIn Vivo Mammalian AssaysReference(s)
This compound (PGDN) No data available. Stated to be not adequately tested.No data available.Negative in a dominant lethal assay in male mice.[5]
Nitroglycerin (NTG) Weakly mutagenic in some Salmonella typhimurium strains.Negative in in vitro cytogenetic tests in rat and dog tissues.Negative in an in vivo dominant lethal assay in male rats.[6][7]
Isosorbide Dinitrate (ISDN) No definitive data found.Judged as "suspicious" for inducing chromosome aberrations in one study.No data available.[8]

Table 3: Carcinogenicity

CompoundCarcinogenicity Bioassay ResultsReference(s)
This compound (PGDN) No long-term carcinogenicity studies have been performed.[5]
Nitroglycerin (NTG) 2-year dietary study in rats showed dose-related fibrotic and neoplastic changes in the liver and interstitial cell tumors in the testes. Not tumorigenic in mice. Classified as "likely to be carcinogenic to humans" by some agencies based on animal data.[6][9]
Isosorbide Dinitrate (ISDN) No long-term studies in animals have been performed to evaluate carcinogenic potential.

Table 4: Reproductive and Developmental Toxicity

CompoundKey FindingsReference(s)
This compound (PGDN) No lesions in the reproductive tract of male dogs, rats, or mice in a 1-year inhalation study. Negative in a dominant lethal assay in male mice.[5]
Nitroglycerin (NTG) A three-generation study in rats showed decreased feed intake and body weight gain at high doses, with no specific effect on the fertility of the F0 generation. No toxic effects on dams or fetuses were seen in teratology studies in rats and rabbits with topical application.[6]
Isosorbide Dinitrate (ISDN) A modified two-litter reproduction study in rats showed no remarkable gross pathology and no altered fertility or gestation. Showed a dose-related increase in embryotoxicity (increase in mummified pups) in rabbits at oral doses 35 and 150 times the maximum recommended human daily dose.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for these nitrate esters, which also underlies some of their toxic effects, is the release of nitric oxide (NO) and the subsequent activation of the cGMP signaling pathway, leading to vasodilation. Another key toxicological effect is the induction of methemoglobinemia.

Vasodilation Signaling Pathway

Organic nitrate esters are metabolized to release nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation, causing vasodilation.

Vasodilation Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Nitrate_Ester Organic Nitrate Ester (PGDN, NTG, ISDN) Metabolism Metabolism Nitrate_Ester->Metabolism Enzymatic Conversion NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Vasodilation signaling pathway of organic nitrate esters.
Mechanism of Methemoglobinemia

A significant toxic effect of nitrate esters is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. The metabolism of organic nitrates can produce nitrite (B80452) ions (NO₂⁻), which are potent oxidizing agents that facilitate this conversion.

Methemoglobin Formation cluster_blood Red Blood Cell Nitrate_Ester Organic Nitrate Ester Metabolism Metabolism Nitrate_Ester->Metabolism Nitrite Nitrite (NO₂⁻) Metabolism->Nitrite Hemoglobin Hemoglobin (Fe²⁺) (Oxygen-carrying) Nitrite->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) (Non-oxygen-carrying) Hemoglobin->Methemoglobin

Mechanism of nitrate ester-induced methemoglobinemia.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. The following sections outline the standard protocols for the Ames test, in vitro micronucleus assay, and a reproductive/developmental toxicity screening test, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[1]

Experimental Workflow:

Ames_Test_Workflow Start Start Strain_Selection Select bacterial strains (e.g., S. typhimurium TA98, TA100, etc.) Start->Strain_Selection Dose_Ranging Perform dose-range finding study to determine cytotoxicity Strain_Selection->Dose_Ranging Main_Experiment Main Experiment: Plate incorporation or pre-incubation method Dose_Ranging->Main_Experiment Exposure Expose bacteria to test compound (with and without S9 metabolic activation) Main_Experiment->Exposure Incubation Incubate plates at 37°C for 48-72 hours Exposure->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Analyze data for a dose-related increase in revertants Colony_Counting->Data_Analysis Conclusion Conclusion: Mutagenic or Non-mutagenic Data_Analysis->Conclusion

Workflow for the OECD 471 Ames Test.

Key Steps:

  • Tester Strains: At least five strains of bacteria are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate. In the pre-incubation method, the mixture is incubated before plating.[1]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[1]

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[4]

Experimental Workflow:

Micronucleus_Assay_Workflow Start Start Cell_Culture Culture mammalian cells (e.g., CHO, human lymphocytes) Start->Cell_Culture Exposure Expose cells to test compound (with and without S9 activation) Cell_Culture->Exposure Cytokinesis_Block Add Cytochalasin B to block cytokinesis (optional but recommended) Exposure->Cytokinesis_Block Incubation Incubate for 1.5-2 normal cell cycles Cytokinesis_Block->Incubation Harvest_and_Stain Harvest cells, fix, and stain for nucleus and cytoplasm Incubation->Harvest_and_Stain Microscopy Score binucleated cells for micronuclei under a microscope Harvest_and_Stain->Microscopy Data_Analysis Analyze for a significant increase in micronucleated cells Microscopy->Data_Analysis Conclusion Conclusion: Clastogenic/Aneugenic or Negative Data_Analysis->Conclusion

Workflow for the OECD 487 Micronucleus Test.

Key Steps:

  • Cell Culture: Appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are cultured.[4]

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).[10]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one mitosis are scored.[10]

  • Harvest and Staining: After an appropriate incubation period, cells are harvested, fixed, and stained to visualize the main nuclei and any micronuclei.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[10]

Reproduction/Developmental Toxicity Screening Test - OECD 421

This screening test provides information on the potential effects of a substance on reproductive performance and the development of offspring.[2][11][12]

Experimental Workflow:

Reproductive_Toxicity_Workflow Start Start Animal_Selection Select young adult male and female rats Start->Animal_Selection Dosing_Premating Dose males and females for 2 weeks prior to mating Animal_Selection->Dosing_Premating Mating Mate one male to one female Dosing_Premating->Mating Dosing_Gestation_Lactation Continue dosing females through gestation and lactation (until day 4 postpartum) Mating->Dosing_Gestation_Lactation Observations Observe parental animals for clinical signs, body weight, and food consumption. Monitor mating, fertility, and gestation length. Dosing_Gestation_Lactation->Observations Litter_Assessment Assess litters for viability, sex ratio, and pup weights at birth and day 4. Observations->Litter_Assessment Necropsy Perform gross necropsy on all parental animals. Conduct histopathology of reproductive organs. Litter_Assessment->Necropsy Data_Analysis Analyze reproductive and developmental endpoints Necropsy->Data_Analysis Conclusion Conclusion on potential reproductive and developmental toxicity Data_Analysis->Conclusion

Workflow for the OECD 421 Reproductive Toxicity Test.

Key Steps:

  • Animal Dosing: The test substance is administered to both male and female rats for a period before mating, and to females during gestation and early lactation.[2][11]

  • Mating: Animals are paired for mating.

  • Parental Observations: Adults are observed for signs of toxicity, and reproductive parameters such as fertility and gestation length are recorded.

  • Offspring Assessment: Pups are examined for viability, growth, and any abnormalities.

  • Pathology: At the end of the study, parental animals are euthanized, and a gross necropsy and histopathological examination of reproductive organs are performed.[2][11]

  • Evaluation: The data are analyzed to determine any adverse effects on reproduction or development.

Conclusion

This comparative guide highlights the toxicological profiles of PGDN, NTG, and ISDN. While all three compounds share a common mechanism of vasodilation, their toxicological profiles differ, particularly concerning genotoxicity and carcinogenicity. Nitroglycerin has been the most extensively studied, with evidence of weak mutagenicity and carcinogenicity in rats. Data for PGDN, especially regarding chronic toxicity, remains limited. For isosorbide dinitrate, while some reproductive toxicity has been observed at high doses, long-term studies are lacking. This guide underscores the need for further research, particularly on the long-term health effects of PGDN, to fully understand its risk profile in comparison to its more well-characterized therapeutic counterparts. Researchers and drug development professionals should consider these data when evaluating the safety of new and existing nitrate esters.

References

A Comparative Guide to the Influence of Energetic Plasticizers on Composite Propellant Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction for Researchers and Scientists

In the field of energetic materials, composite solid propellants are a cornerstone of modern rocketry, valued for their stability, reliability, and high performance. A typical composite propellant consists of a crystalline oxidizer (e.g., Ammonium Perchlorate, AP) and a metallic fuel (e.g., Aluminum) dispersed within a polymeric binder matrix, which also serves as a fuel. The performance of these propellants is dictated by a complex interplay between their chemical components.

This guide focuses on the critical role of plasticizers—additives used to enhance the processability and mechanical properties of the propellant. While initially requested to cover Propylene Glycol Dinitrate (PGDN) as a binder, a thorough review of scientific literature reveals that PGDN is not used as a structural binder in composite propellants. Instead, it is a potent energetic plasticizer , a class of additives that not only improves mechanical characteristics but also contributes to the overall energy output of the propellant.

This comparison guide has therefore been developed to objectively compare the performance of composite propellants formulated with inert plasticizers versus those containing energetic plasticizers, with PGDN and Nitroglycerin (NG) serving as key examples of the latter. The data presented is synthesized from multiple experimental studies to provide a clear overview for researchers, scientists, and professionals in propellant development.

Performance Characteristics: A Comparative Analysis

The inclusion of a plasticizer in a composite propellant formulation, typically based on a Hydroxyl-Terminated Polybutadiene (HTPB) binder, significantly alters its performance characteristics. The primary distinction lies between inert plasticizers, which enhance flexibility, and energetic plasticizers, which also increase the propellant's specific impulse and energy density.

The following table summarizes the quantitative effects of different plasticizer types on a standard AP/HTPB/Al composite propellant. The baseline represents a typical formulation without a plasticizer, which often presents processing challenges due to high viscosity. Dioctyl Adipate (DOA) is presented as a representative inert plasticizer, while Nitroglycerin (NG) is used as a well-documented energetic plasticizer.

Performance CharacteristicBaseline AP/HTPB/Al (No Plasticizer)With Inert Plasticizer (e.g., DOA)With Energetic Plasticizer (e.g., NG)
Specific Impulse (Isp) ~241 s~241 s (Negligible Change)~247-260 s (Increase) [1]
Density (ρ) ~1.76 g/cm³~1.76 g/cm³ (Negligible Change)[2][3]~1.84 g/cm³ (Increase) [1]
Burn Rate (r) at 7 MPa Varies (e.g., ~10 mm/s)Slight Decrease or No ChangeSignificant Increase [1]
Glass Transition Temp. (Tg) ~ -75 °C~ -80 to -85 °C (Decrease) ~ -60 to -70 °C (May Increase)
Tensile Strength (σm) HighDecrease [2][3][4]Variable, often Decreased
Elongation at Break (εm) LowIncrease [2][3][4]Variable, often Increased
End-of-Mix Viscosity Very HighSignificant Decrease [2][4]Significant Decrease

Note: The values presented are representative and can vary significantly based on the exact formulation, including solids loading, particle sizes, and the specific percentage of plasticizer used. Energetic plasticizers like NG are often incompatible with HTPB and are more commonly used in other binder systems (e.g., Nitrate Ester Plasticized Polyether, NEPE)[4]. The data for NG in HTPB is often from studies on modified binders designed to improve compatibility[1].

Experimental Protocols

The data summarized above is derived from a suite of standardized experimental procedures designed to characterize the ballistic, mechanical, and physical properties of solid propellants.

Ballistic Performance Measurement
  • Burn Rate (r): The burn rate is a critical parameter that dictates the thrust profile of a rocket motor. It is typically measured using a Crawford-type strand burner . In this method, a small, inhibited strand of propellant is burned in a high-pressure vessel (bomb) pressurized with an inert gas like nitrogen[5]. The time it takes for the flame front to travel between two embedded wires is measured to calculate the linear burn rate. Tests are repeated at various pressures to establish the burn rate law, r = aPⁿ[6][7]. Alternatively, a Ballistic Evaluation Motor (BEM) can be used, where the burn rate is calculated from the motor's pressure-time curve and the known geometry of the propellant grain[5][8].

  • Specific Impulse (Isp): This is the primary measure of a propellant's efficiency. It is determined experimentally by conducting a static firing of a small rocket motor on a test stand equipped with a load cell to measure thrust. The total impulse is calculated by integrating the thrust-time curve, and the specific impulse is obtained by dividing the total impulse by the total weight of the propellant consumed[9][10]. For laboratory-scale evaluation, methods exist that measure the reactive force from a small burning propellant sample in a constant-volume bomb[11][12].

Mechanical Property Characterization
  • Tensile Strength (σm) and Elongation (εm): The mechanical integrity of a propellant grain is crucial to prevent cracking under the stresses of ignition and flight. These properties are determined via uniaxial tensile testing , typically following JANNAF (Joint Army-Navy-NASA-Air Force) standards[13][14]. A standardized "dogbone"-shaped sample (e.g., JANNAF Type C) is pulled apart at a constant strain rate in a universal testing machine until it fractures[15][16][17]. The maximum stress achieved is the tensile strength, and the percentage increase in length at fracture is the elongation.

  • Glass Transition Temperature (Tg): The Tg is the temperature below which the propellant binder becomes brittle and glassy, a critical parameter for low-temperature storage and operation. The most sensitive and standard method for its determination is Dynamic Mechanical Analysis (DMA) [18][19][20]. A small propellant sample is subjected to an oscillating force (stress) while the temperature is ramped down. The resulting deformation (strain) and the phase lag between the stress and strain are measured. The Tg is typically defined as the temperature at the peak of the loss modulus (E") curve, as recommended by NATO STANAG 4540[19][21].

Physical Property Measurement
  • Density (ρ): Propellant density is important for calculating the volumetric specific impulse and for quality control. It is commonly measured using the Archimedes method . This involves weighing a propellant sample in air and then weighing it again while submerged in a liquid of known density (e.g., pure water). The density is calculated from the difference in these weights[22][23].

Logical Relationships in Propellant Performance

The final performance of a composite propellant is not the result of a single component but rather a complex interplay of its constituents. The diagram below illustrates how plasticizers, as a key additive, influence the properties of the binder and solid fillers, which in turn dictate the ultimate performance metrics.

G cluster_Inputs Propellant Components cluster_Modifiers Plasticizer Type cluster_Intermediate Intermediate Properties cluster_Outputs Key Performance Characteristics Binder Binder (e.g., HTPB) Tg Binder Tg Binder->Tg Viscosity Slurry Viscosity Binder->Viscosity Energy Energy Content (Heat of Formation) Binder->Energy Oxidizer Oxidizer (e.g., AP) Oxidizer->Energy Packing Solids Packing Density Oxidizer->Packing Fuel Metal Fuel (e.g., Al) Fuel->Energy Fuel->Packing Plasticizer Plasticizer Inert Inert (e.g., DOA) Plasticizer->Inert Energetic Energetic (e.g., NG, PGDN) Plasticizer->Energetic Inert->Tg - Lowers Inert->Viscosity - Lowers Energetic->Tg <-> Variable Energetic->Viscosity - Lowers Energetic->Energy + Increases Mechanical Mechanical Properties (Tensile, Elongation) Tg->Mechanical <-> Affects Low Temp. Brittleness Viscosity->Mechanical <-> Affects Grain Quality BurnRate Burn Rate (r) Energy->BurnRate + Increases Isp Specific Impulse (Isp) Energy->Isp + Increases Packing->Isp + Increases

Influence of plasticizers on propellant performance.

References

Shifting Tides: A Comparative Environmental Impact Assessment of PGDN and Other Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the environmental impact of Polyglycidyl Nitrate (PGDN) in comparison to traditional propellants, such as double-base and smokeless powders, reveals a complex landscape of environmental trade-offs. While promoted as a high-performance energetic material, the available data on PGDN's direct environmental effects, particularly its aquatic toxicity, remains limited, hindering a complete comparative assessment. In contrast, emerging "green" propellants like those based on Ammonium Dinitramide (ADN) and Hydroxylammonium Nitrate (HAN) are being developed with a focus on reduced toxicity and environmental harm.

This guide provides a detailed comparison of the environmental impacts of these propellants, drawing from available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and process development.

Executive Summary of Environmental Impact

The environmental impact of propellants extends across their lifecycle, from manufacture and handling to combustion and disposal. Key areas of concern include toxicity to aquatic life, potential for ozone depletion, and contribution to global warming.

Propellant TypeKey Environmental Impact Aspects
Polyglycidyl Nitrate (PGDN) Systemic toxicant in mammals. Data on aquatic toxicity is not readily available in the reviewed literature. Combustion product data regarding Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) is also limited.
Double-Base Propellants Composed of nitrocellulose and nitroglycerin. Considered "toxic to aquatic life with long lasting effects." The primary combustion gases include carbon dioxide, carbon monoxide, nitrogen, and hydrogen, which have varying GWPs. ODP is generally considered negligible.
Smokeless Powders Similar in composition to double-base propellants (can be single or double-base). Also classified as "toxic to aquatic life with long lasting effects." Combustion products are primarily gaseous with associated GWPs. ODP is negligible.
Ammonium Dinitramide (ADN) Propellants Considered a "green" alternative due to its chlorine-free nature, resulting in minimal ozone depletion and acid rain. It is moderately toxic to mammals. Specific aquatic toxicity data is needed for a full comparison.
Hydroxylammonium Nitrate (HAN) Propellants Marketed as a low-toxicity alternative to hydrazine. Quantitative environmental impact data is not as readily available in the public domain.

Quantitative Environmental Impact Data

A direct quantitative comparison is challenging due to the limited availability of standardized data for all propellant types across all environmental metrics. The following tables summarize the available data.

Table 1: Aquatic Toxicity of Propellant Components

SubstancePropellant Type(s)Test OrganismLC50 (96-hour)Citation
NitrocelluloseDouble-Base, Smokeless PowderVarious aquatic species>1000 mg/L[1][2]
NitroglycerinDouble-Base, Smokeless PowderLepomis macrochirus (Bluegill)0.87 - 3.25 mg/L
2,4-DinitrotolueneDouble-Base, Smokeless PowderDanio rerio (Zebrafish)9.36 mg/L[3]
Polyglycidyl Nitrate (PGDN)PGDN PropellantData Not AvailableData Not Available
Double-Base Propellant (Formulation)Double-Base PropellantData Not AvailableData Not Available

Table 2: Global Warming Potential (GWP) of Major Combustion Products

GasPropellant Source(s)100-year GWP (CO2 equivalent)Citation
Carbon Dioxide (CO2)Double-Base, Smokeless Powder1[4]
Carbon Monoxide (CO)Double-Base, Smokeless Powder1.0 - 3.0 (indirect)[5][6]
Hydrogen (H2)Double-Base, Smokeless Powder11 ± 5 (indirect)[7][8][9][10]
PGDN Combustion ProductsPGDN PropellantData Not Available
Double-Base Propellant Exhaust (Mixture)Double-Base PropellantData Not Available

Table 3: Mammalian Toxicity of Propellant Components

SubstancePropellant Type(s)Test OrganismLD50 (Oral)Citation
Ammonium Dinitramide (ADN)ADN PropellantRat823 mg/kg
JA-2 Solid Propellant (a double-base formulation)Double-Base PropellantRat (male)3990.6 mg/kg[11]
JA-2 Solid Propellant (a double-base formulation)Double-Base PropellantRat (female)2545.9 mg/kg[11]

Experimental Protocols

The environmental impact data cited in this guide are primarily derived from standardized ecotoxicological and chemical analysis methods.

Aquatic Toxicity Testing

The aquatic toxicity of propellant components is typically assessed using internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • OECD Test Guideline 203: Fish, Acute Toxicity Test: This is a 96-hour test that determines the concentration of a substance that is lethal to 50% of the test fish (LC50).[12][13][14][15][16] The test involves exposing fish to a range of concentrations of the test substance and observing mortality over the exposure period.

A general workflow for this type of study is outlined below:

cluster_prep Test Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Acclimation of test fish B Preparation of test solutions at various concentrations A->B D Introduction of fish to test chambers B->D C Water quality parameter measurement (pH, DO, temp) E 96-hour exposure period D->E F Observation of mortality and sublethal effects at 24, 48, 72, 96h E->F G Statistical analysis of mortality data F->G H Calculation of LC50 value and confidence intervals G->H

Figure 1: Experimental workflow for OECD 203 Fish Acute Toxicity Test.

Analysis of Combustion Products

The determination of the Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) of propellant combustion products involves the chemical analysis of the exhaust gases.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify the chemical components of a gaseous mixture. The exhaust from a propellant combustion event is collected and injected into the GC-MS system. The resulting data provides a qualitative and quantitative analysis of the combustion products.

  • Calculation of GWP and ODP: Once the composition of the exhaust gas is known, the GWP of the mixture can be estimated by summing the GWP of each component multiplied by its mass fraction. The ODP is similarly calculated based on the presence of ozone-depleting substances.

The logical flow for this assessment is as follows:

A Propellant Combustion B Collection of Gaseous Exhaust A->B C Chemical Analysis (e.g., GC-MS) B->C D Identification and Quantification of Combustion Products C->D E Lookup GWP and ODP values for each product D->E F Calculate Total GWP and ODP of Exhaust Mixture E->F

Figure 2: Logical workflow for assessing GWP and ODP of combustion products.

Discussion and Future Directions

The data presented highlights a critical gap in the publicly available environmental impact assessment of PGDN. While its performance as a propellant is documented, its ecotoxicological profile, particularly in aquatic environments, remains largely uncharacterized. This lack of data prevents a direct and comprehensive comparison with traditional propellants.

For double-base and smokeless powders, while their aquatic toxicity is generally acknowledged, more data on complete formulations, rather than just individual components, would provide a more accurate risk assessment. The GWP of their combustion products is primarily driven by carbon dioxide, with smaller, indirect contributions from carbon monoxide and hydrogen.

The development of "green" propellants like ADN and HAN-based formulations represents a positive step towards mitigating the environmental impact of propulsion technologies. However, continued and transparent reporting of their comprehensive environmental and toxicological data is essential for their responsible adoption.

Future research should prioritize the following:

  • Aquatic toxicity testing of PGDN following standardized OECD guidelines to determine its LC50 values for key aquatic indicator species.

  • Analysis of the combustion products of PGDN to quantify the GWP and ODP of its exhaust.

  • Aquatic toxicity testing of complete double-base and smokeless powder formulations to provide more realistic environmental risk data.

  • Continued publication of comprehensive environmental impact data for emerging "green" propellants.

By addressing these data gaps, the scientific and industrial communities can make more informed decisions that balance performance requirements with environmental stewardship.

References

Safety Operating Guide

Proper Disposal of Propylene Glycol Dinitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of propylene (B89431) glycol dinitrate (PGDN), a colorless to reddish-orange, volatile, and explosive liquid organic nitrate.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. PGDN is utilized in some propellant mixtures, such as Otto Fuel II, and as an explosive.[3][4] Due to its hazardous nature, including its potential to explode under fire conditions and its toxicity, proper disposal is paramount.[1][2][5][6]

Immediate Safety and Handling Precautions

Before handling PGDN, it is imperative to be aware of its significant health and safety risks. PGDN can be absorbed through the skin and can cause headaches, dizziness, and a condition called methemoglobinemia, which reduces the blood's ability to carry oxygen.[2] It is also a flammable and explosive compound, sensitive to shock, friction, and heat.[3][5][6][7]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] In case of potential inhalation exposure, respiratory protection should be used.

  • Ventilation: Handle PGDN in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Spill Management and Containment

In the event of a PGDN spill, immediate and careful action is required to prevent escalation of the hazard.

Spill Response Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For small spills, absorb the liquid using an inert absorbent material such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste.[1][5]

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area by washing it with soap and water.[1]

  • Waste Disposal: The collected waste must be disposed of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[1]

Disposal Procedures

Standard laboratory practice for the disposal of PGDN involves treating it as a hazardous waste. Under no circumstances should PGDN be disposed of down the drain or in regular trash.[8]

General Disposal Workflow:

References

Essential Safety and Logistical Information for Handling Propylene Glycol Dinitrate

Author: BenchChem Technical Support Team. Date: December 2025

Propylene glycol dinitrate (PGDN) is a highly hazardous and explosive chemical that necessitates stringent safety protocols for handling, storage, and disposal. This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Personal Protective Equipment (PPE)

The selection and proper use of appropriate personal protective equipment are critical to minimize exposure and mitigate risks associated with handling PGDN.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeEquipmentSpecifications and Remarks
Eye/Face Protection Face shield or safety gogglesShould be worn in combination with respiratory protection to prevent eye contact with PGDN, which can cause irritation, redness, and pain.[1][2]
Skin Protection Protective gloves and clothingWear protective gloves and clothing to avoid skin contact.[1][2][3] Safety equipment suppliers can provide recommendations on the most protective glove and clothing material.[3] Contaminated clothing should be promptly removed and laundered by trained individuals.[3]
Respiratory Protection NIOSH-approved supplied-air respiratorUse ventilation, local exhaust, or a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode, especially where the potential exists for exposure over 0.05 ppm.[1][3] For increased protection, use in combination with an auxiliary self-contained breathing apparatus (SCBA).[3]
Emergency Equipment Eyewash fountains and emergency showersMust be readily available in the immediate work area for emergency use in case of accidental exposure.[3]
Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial to prevent adverse health effects.

Table 2: Occupational Exposure Limits for this compound

OrganizationExposure LimitNotes
NIOSH (REL) 0.05 ppm (TWA)Recommended airborne exposure limit averaged over a 10-hour workshift.[3]
ACGIH (TLV) 0.05 ppm (TWA)Recommended airborne exposure limit averaged over an 8-hour workshift.[2][3] Skin notation indicates the potential for significant contribution to the overall exposure by the cutaneous route.[2][3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is mandatory to prevent accidents and ensure the safety of all personnel.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Ventilation, No Ignition Sources) prep_ppe->prep_setup handle_transfer Use Non-Sparking Tools for Transfer prep_setup->handle_transfer handle_avoid Avoid Friction, Shock, and Heat handle_transfer->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_ppe Doff and Dispose/Clean PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash storage_conditions Store in Cool, Ventilated, Fireproof Area post_wash->storage_conditions storage_incompatibles Separate from Incompatible Materials storage_conditions->storage_incompatibles

Caption: Workflow for the safe handling and storage of this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Before handling, ensure you are trained on the proper procedures and hazards of PGDN.[3]

    • Don all required personal protective equipment as detailed in Table 1.

    • Prepare the work area by ensuring adequate ventilation and removing all potential ignition sources, such as open flames, sparks, and smoking materials.[1][3] Use explosion-proof electrical equipment.[3]

  • Handling :

    • Use only non-sparking tools and equipment when handling PGDN, especially when opening and closing containers.[1][3]

    • Ground and bond metal containers during transfer to prevent electrostatic discharge.[3]

    • Handle PGDN in a well-ventilated place.[1][4]

    • Crucially, do NOT expose PGDN to friction, shock, or heat, as it is explosive and can decompose violently.[1][2][4]

  • Post-Handling :

    • After handling, decontaminate the work area.

    • Carefully remove and either dispose of or decontaminate PPE as per institutional guidelines.

    • Wash hands and any other potentially exposed skin areas thoroughly with soap and water.[3] Do not eat, smoke, or drink in the handling area.[3]

Storage Protocols
  • Store PGDN in tightly closed containers in a cool, well-ventilated, and fireproof area.[1][3]

  • Protect from friction, shock, and heat.[3]

  • Store away from incompatible materials, which include ammonia (B1221849) compounds, amines, oxidizing agents (like perchlorates, peroxides, and nitrates), combustible materials, and reducing agents.[3]

Disposal Plan

Proper disposal of PGDN and contaminated materials is essential to prevent environmental contamination and safety hazards.

Spill Response and Cleanup

In the event of a spill or leak, follow these procedures immediately:

  • Evacuate : Evacuate all non-essential personnel from the spill area.[1][3]

  • Expert Consultation : Consult an expert trained in handling explosives.[3]

  • Ignition Sources : Remove all ignition sources from the area.[1][3][4]

  • Containment : Wearing complete protective clothing, including a self-contained breathing apparatus, collect the leaking liquid in sealable containers.[1][2][4]

  • Absorption : Absorb the remaining liquid with an inert material such as vermiculite, dry sand, or earth.[1][3][4]

  • Collection : Deposit the absorbent material into sealed containers for disposal.[3]

  • Decontamination : Ventilate and wash the area after the cleanup is complete.[3]

  • Confined Spaces : Keep PGDN out of confined spaces like sewers to prevent the risk of explosion.[3]

Waste Disposal
  • PGDN may need to be disposed of as hazardous waste.[3]

  • Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations.[3]

  • Alternatively, the material can be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

  • Do not discharge PGDN into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Contaminated packaging should be triple-rinsed or punctured to render it unusable before disposal in a sanitary landfill or through controlled incineration.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.